molecular formula C22H37NO3 B13392758 15(S)-HETE Ethanolamide

15(S)-HETE Ethanolamide

Katalognummer: B13392758
Molekulargewicht: 363.5 g/mol
InChI-Schlüssel: XZQKRCUYLKDPEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

15(S)-HETE Ethanolamide is a useful research compound. Its molecular formula is C22H37NO3 and its molecular weight is 363.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C22H37NO3

Molekulargewicht

363.5 g/mol

IUPAC-Name

15-hydroxy-N-(2-hydroxyethyl)icosa-5,8,11,13-tetraenamide

InChI

InChI=1S/C22H37NO3/c1-2-3-13-16-21(25)17-14-11-9-7-5-4-6-8-10-12-15-18-22(26)23-19-20-24/h4-5,8-11,14,17,21,24-25H,2-3,6-7,12-13,15-16,18-20H2,1H3,(H,23,26)

InChI-Schlüssel

XZQKRCUYLKDPEK-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)NCCO)O

Herkunft des Produkts

United States

Foundational & Exploratory

Biosynthesis of 15(S)-HETE Ethanolamide from Anandamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anandamide (N-arachidonoylethanolamine, AEA), a primary endocannabinoid, is a vital signaling molecule in numerous physiological processes. Its biological activity is tightly regulated by a complex network of metabolic enzymes. Beyond the well-characterized hydrolytic pathway mediated by fatty acid amide hydrolase (FAAH), oxidative metabolism of anandamide gives rise to a family of bioactive lipids with unique properties. This technical guide focuses on a specific oxidative route: the biosynthesis of 15(S)-hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE-EA) from anandamide, a reaction catalyzed by 15-lipoxygenase (15-LOX). This pathway generates a novel signaling molecule and represents a significant branch of endocannabinoid metabolism with potential implications in inflammation, pain, and cancer.

The Core Biosynthetic Pathway

The conversion of anandamide to 15(S)-HETE-EA is a two-step process primarily mediated by 15-lipoxygenase (15-LOX), a non-heme iron-containing enzyme.[1]

  • Oxygenation: 15-LOX abstracts a hydrogen atom from the carbon-13 of anandamide, leading to the insertion of molecular oxygen at carbon-15. This enzymatic reaction forms the unstable intermediate, 15(S)-hydroperoxyeicosatetraenoic acid ethanolamide (15(S)-HpETE-EA).

  • Reduction: The hydroperoxy group of 15(S)-HpETE-EA is subsequently reduced to a hydroxyl group, yielding the stable end-product, 15(S)-HETE-EA. This reduction can occur spontaneously or be facilitated by cellular peroxidases, such as glutathione peroxidases.

While 15-LOX is the principal enzyme, other oxidative enzymes like cyclooxygenase-2 (COX-2) and cytochrome P450 (P450) can also metabolize anandamide, leading to a diverse array of oxygenated derivatives.[2][3] However, the specific formation of the 15(S)-hydroxy derivative is characteristic of the 15-LOX pathway.

Quantitative Data

The following table summarizes the available quantitative data for the interaction of 15-lipoxygenase with anandamide.

EnzymeSubstrateParameterValueReference
Human 15-Lipoxygenase (hALOX15)AnandamideKm108 µM[4]
Soybean 15-LipoxygenaseAnandamideProduct Distribution15(S)-HpETE-EA (95%), 11(S)-HpETE-EA (5%)[2]

Note: Further quantitative data, such as Vmax and catalytic efficiency (kcat/Km), for the conversion of anandamide to 15(S)-HETE-EA by various 15-LOX isoforms are areas of ongoing research.

Signaling Pathways and Logical Relationships

The biosynthesis of 15(S)-HETE-EA from anandamide is a key step in a broader metabolic and signaling network.

Biosynthesis_Pathway cluster_enzymes Enzymatic Steps Anandamide Anandamide (AEA) HpETE_EA 15(S)-HpETE-EA Anandamide->HpETE_EA O2 HETE_EA 15(S)-HETE-EA HpETE_EA->HETE_EA Signaling Downstream Signaling (e.g., receptor binding) HETE_EA->Signaling LOX15 15-Lipoxygenase (15-LOX) LOX15->Anandamide Peroxidases Cellular Peroxidases (e.g., GPx) Peroxidases->HpETE_EA Experimental_Workflow start Start: Cell Culture or Tissue Homogenate incubation Incubation with Anandamide start->incubation extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) incubation->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Quantification of 15(S)-HETE-EA analysis->quantification end End: Data Interpretation quantification->end

References

An In-depth Technical Guide to 15(S)-HETE Ethanolamide: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE Ethanolamide) is an endogenous lipid mediator that belongs to the growing class of N-acylethanolamines (NAEs). It is structurally related to the endocannabinoid anandamide (N-arachidonoylethanolamine) and is formed through the oxygenation of anandamide by the enzyme 15-lipoxygenase (15-LOX). This molecule is of significant interest to the scientific community due to its interactions with the endocannabinoid system and its potential role in various physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, along with detailed experimental protocols for its study.

Chemical Structure and Properties

This compound is an amide formed from the C20 polyunsaturated fatty acid, 15(S)-hydroxyeicosatetraenoic acid, and ethanolamine. The presence of a hydroxyl group at the 15th carbon position and the stereochemistry of this group are critical for its biological activity.

PropertyValueReference
IUPAC Name (5Z,8Z,11Z,13E,15S)-15-hydroxy-N-(2-hydroxyethyl)icosa-5,8,11,13-tetraenamide
Synonyms 15(S)-HAEA, 15(S)-Hydroxyeicosatetraenoic Acid Ethanolamide
CAS Number 161744-53-2[1][2]
Molecular Formula C22H37NO3[1][2]
Molecular Weight 363.5 g/mol [1][2]
Appearance Typically supplied as a solution in an organic solvent (e.g., ethanol)[2]
Storage Conditions Store at -20°C for long-term stability[2]
Solubility
SolventSolubilityReference
Dimethylformamide (DMF)~10 mg/mL[2]
Dimethyl sulfoxide (DMSO)~10 mg/mL[2]
Ethanol~50 mg/mL[2]
Ethanol:PBS (pH 7.2) (1:2)~5 mg/mL[2]
PBS (pH 7.2)~0.10 mg/mL[2]

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, primarily through its interaction with components of the endocannabinoid system.

Interaction with Cannabinoid Receptors

This compound is a ligand for the cannabinoid receptor 1 (CB1), albeit with a lower affinity than anandamide. It has a reported Kᵢ value of approximately 600 nM for the CB1 receptor, compared to 90 nM for anandamide.[2] Its affinity for the CB2 receptor is significantly lower. This interaction suggests that this compound can modulate cannabinoid receptor signaling, potentially acting as a partial agonist or antagonist.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

This compound is also an inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide.[2] By inhibiting FAAH, this compound can increase the endogenous levels of anandamide and other NAEs, thereby indirectly potentiating their effects.

Potential Signaling Pathways

The signaling pathways of this compound are still under investigation, but based on its interactions and the known pathways of its precursor, 15(S)-HETE, several potential mechanisms can be proposed.

15S_HETE_Ethanolamide_Signaling Potential Signaling Pathways of this compound cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling 15S_HETE_EA 15(S)-HETE Ethanolamide CB1R CB1 Receptor 15S_HETE_EA->CB1R Binds FAAH FAAH 15S_HETE_EA->FAAH Inhibits PPARs PPARs 15S_HETE_EA->PPARs Potential Activation Ca_mobilization Intracellular Ca²⁺ Mobilization 15S_HETE_EA->Ca_mobilization Potential Induction G_protein G-protein Signaling CB1R->G_protein Anandamide Anandamide (Increased Levels) FAAH->Anandamide Degrades Anandamide->CB1R Activates AC_cAMP ↓ Adenylyl Cyclase ↓ cAMP G_protein->AC_cAMP MAPK_ERK MAPK/ERK Pathway G_protein->MAPK_ERK Cellular_Responses Cellular Responses (e.g., Gene Expression, Neurotransmission) AC_cAMP->Cellular_Responses MAPK_ERK->Cellular_Responses PPARs->Cellular_Responses Ca_mobilization->Cellular_Responses

Figure 1: Potential signaling pathways of this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and biological characterization of this compound.

Enzymatic Synthesis of this compound

The synthesis of this compound is a two-step process involving the enzymatic conversion of anandamide to 15(S)-hydroperoxyeicosatetraenoyl ethanolamide (15(S)-HpETE-EA) followed by reduction to this compound.

Synthesis_Workflow Enzymatic Synthesis of this compound Anandamide Anandamide 15_HpETE_EA 15(S)-HpETE Ethanolamide Anandamide->15_HpETE_EA Enzymatic Oxygenation 15_LOX 15-Lipoxygenase (e.g., from soybean) 15_LOX->15_HpETE_EA 15_HETE_EA This compound 15_HpETE_EA->15_HETE_EA Chemical Reduction Reduction Reduction (e.g., NaBH4 or SnCl2) Reduction->15_HETE_EA Purification Purification (HPLC) 15_HETE_EA->Purification Final_Product Pure this compound Purification->Final_Product

Figure 2: Workflow for the enzymatic synthesis of this compound.

Materials:

  • Anandamide

  • Soybean Lipoxygenase (15-LOX)

  • Borate buffer (0.1 M, pH 9.0)

  • Sodium borohydride (NaBH₄) or Stannous chloride (SnCl₂)

  • Ethyl acetate

  • Hexane

  • Methanol

  • Water (HPLC grade)

  • C18 solid-phase extraction (SPE) cartridges

  • HPLC system with a C18 reverse-phase column

Procedure:

  • Enzymatic Reaction:

    • Dissolve anandamide in ethanol.

    • Add the anandamide solution to the borate buffer.

    • Initiate the reaction by adding soybean lipoxygenase.

    • Incubate the mixture at room temperature with gentle stirring for 30-60 minutes.

  • Reduction:

    • Stop the enzymatic reaction by adding an excess of a reducing agent (e.g., NaBH₄ or SnCl₂ in ethanol).

    • Allow the reduction to proceed for 30 minutes at room temperature.

  • Extraction:

    • Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., 0.1 M HCl).

    • Extract the lipids twice with an equal volume of ethyl acetate.

    • Combine the organic layers and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Purification (HPLC):

    • Resuspend the crude product in the mobile phase.

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Elute with a gradient of methanol in water (e.g., 70-100% methanol).

    • Monitor the elution at 236 nm, the characteristic absorbance maximum for the conjugated diene system in 15-HETE.

    • Collect the fractions containing this compound.

    • Confirm the identity and purity of the final product by mass spectrometry and NMR.

CB1 Receptor Binding Assay (Radioligand Displacement)

This assay determines the binding affinity of this compound to the CB1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the human CB1 receptor

  • [³H]-CP55,940 (radioligand)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)

  • Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the binding buffer.

    • Add increasing concentrations of this compound (or a known CB1 ligand as a positive control).

    • Add a constant concentration of [³H]-CP55,940.

    • Initiate the binding reaction by adding the CB1 receptor-containing cell membranes.

  • Incubation:

    • Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of [³H]-CP55,940 against the logarithm of the concentration of this compound.

    • Determine the IC₅₀ value (the concentration of this compound that displaces 50% of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)

This assay measures the ability of this compound to inhibit the activity of FAAH using a fluorogenic substrate.

Materials:

  • Recombinant human FAAH

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0)

  • Fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide - AAMCA)

  • This compound

  • A known FAAH inhibitor (e.g., URB597) as a positive control

  • 96-well black, flat-bottom plate

  • Fluorescence microplate reader (Ex/Em ≈ 360/465 nm)

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the FAAH assay buffer.

    • Add increasing concentrations of this compound (or the positive control).

    • Add the FAAH enzyme solution.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Initiate the reaction by adding the fluorogenic FAAH substrate to all wells.

  • Measurement:

    • Immediately measure the increase in fluorescence over time (kinetic assay) or after a fixed incubation period (endpoint assay) at 37°C.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each concentration of the inhibitor.

    • Plot the percentage of FAAH inhibition against the logarithm of the concentration of this compound.

    • Determine the IC₅₀ value.

Conclusion

This compound is a fascinating bioactive lipid with the potential to modulate the endocannabinoid system through multiple mechanisms. Its ability to interact with the CB1 receptor and inhibit FAAH makes it a valuable tool for researchers studying endocannabinoid signaling and a potential lead compound for the development of new therapeutics. The experimental protocols provided in this guide offer a starting point for the synthesis, purification, and biological characterization of this intriguing molecule, paving the way for further discoveries in the field of lipid biology and pharmacology.

References

15(S)-HETE Ethanolamide mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the core mechanism of action of 15(S)-HETE Ethanolamide, designed for researchers, scientists, and drug development professionals.

Introduction

N-(2-hydroxyethyl)-15(S)-hydroxy-5Z,8Z,11Z,13E-eicosatetraenamide, commonly known as this compound (15(S)-HETE-EA), is an oxygenated metabolite of the endocannabinoid N-arachidonoyl ethanolamine (Anandamide, AEA). As a hybrid molecule combining structural features of both eicosanoids and fatty acid ethanolamides, 15(S)-HETE-EA represents a key player in the crosstalk between the endocannabinoid and lipoxygenase signaling pathways.[1][2] Its formation and subsequent biological activity are of significant interest for understanding the modulation of endocannabinoid tone and its physiological consequences. This document provides a comprehensive overview of the biosynthesis, mechanism of action, and relevant experimental methodologies for studying 15(S)-HETE-EA.

Biosynthesis of this compound

The primary pathway for the endogenous production of 15(S)-HETE-EA is the enzymatic oxygenation of Anandamide by 15-lipoxygenase-1 (15-LO-1).[3][4] This enzyme catalyzes the insertion of molecular oxygen into the arachidonoyl backbone of AEA.

The biosynthesis is a two-step process:

  • Peroxidation: 15-LO-1 converts AEA into the hydroperoxy intermediate, 15(S)-hydroperoxyeicosatetraenoyl ethanolamide (15(S)-HpETE-EA).[4]

  • Reduction: The unstable hydroperoxy group of 15(S)-HpETE-EA is rapidly reduced to a more stable hydroxyl group by ubiquitous cellular peroxidases, such as glutathione peroxidases (GPXs), yielding the final product, 15(S)-HETE-EA.[4]

This metabolic transformation is significant as it represents a potential route for the termination or modulation of Anandamide signaling.[3][5]

Biosynthesis of this compound cluster_0 Enzymatic Conversion AEA Anandamide (AEA) HpETE_EA 15(S)-HpETE-EA AEA->HpETE_EA 15-Lipoxygenase-1 (+ O2) HETE_EA 15(S)-HETE-EA HpETE_EA->HETE_EA Peroxidases (e.g., GPx)

Figure 1: Biosynthesis pathway of this compound from Anandamide.

Core Mechanism of Action

15(S)-HETE-EA exerts its biological effects through a dual mechanism: direct, albeit weak, interaction with the cannabinoid receptor 1 (CB1) and modulation of endocannabinoid levels through the inhibition of Fatty Acid Amide Hydrolase (FAAH).

Direct Receptor Interaction

15(S)-HETE-EA is a low-potency agonist of the CB1 receptor.[6] Competitive radioligand binding assays have demonstrated that it binds to the CB1 receptor but with a significantly lower affinity than its parent compound, Anandamide.[7] Functional assays confirm that it acts as an agonist, capable of inhibiting forskolin-stimulated cAMP synthesis, which is characteristic of Gi/o-coupled CB1 receptor activation.[1] However, its potency is considerably lower than that of AEA.[1] Notably, 15(S)-HETE-EA does not appear to bind to the cannabinoid receptor 2 (CB2).[6]

Indirect Modulation via Enzyme Inhibition

In addition to direct receptor interaction, 15(S)-HETE-EA also functions as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of Anandamide.[7] By inhibiting FAAH, 15(S)-HETE-EA can indirectly increase the synaptic levels and prolong the action of Anandamide and other fatty acid amides, thereby potentiating endocannabinoid signaling. There is also evidence that 15(S)-HETE-EA can serve as a substrate for amidohydrolases in certain tissues, such as splenocytes, where it is hydrolyzed to 15(S)-HETE.[8] This suggests it may act as a competitive inhibitor at the FAAH active site.

Mechanism of Action cluster_0 Direct Pathway (Weak Agonism) cluster_1 Indirect Pathway (Enzyme Inhibition) HETE_EA 15(S)-HETE-EA CB1 CB1 Receptor HETE_EA->CB1 Binds (Low Affinity) AC Adenylyl Cyclase CB1->AC Inhibits cAMP ↓ cAMP AC->cAMP HETE_EA2 15(S)-HETE-EA FAAH FAAH Enzyme HETE_EA2->FAAH Inhibits Degradation Degradation (Arachidonic Acid + Ethanolamine) FAAH->Degradation AEA Anandamide AEA->FAAH

Figure 2: Dual mechanism of action of this compound.

Quantitative Data

The following table summarizes the known quantitative parameters for the interaction of 15(S)-HETE-EA and its parent compound, Anandamide, with key molecular targets.

CompoundTargetParameterValueReference(s)
15(S)-HETE-EA CB1 ReceptorKi600 nM[7]
Anandamide (AEA) CB1 ReceptorKi90 nM[7]
15(S)-HETE-EA FAAHIC50Not Reported-

Experimental Protocols

Detailed methodologies are crucial for the accurate study of 15(S)-HETE-EA. Below are protocols for its synthesis and for characterizing its interactions with its primary molecular targets.

Protocol for Enzymatic Synthesis of 15(S)-HETE-EA

This protocol is adapted from methodologies for the oxygenation of anandamide by lipoxygenases.[9]

  • Enzyme and Substrate Preparation:

    • Reconstitute purified soybean 15-lipoxygenase (or other suitable 15-LOX) in 50 mM borate buffer (pH 9.0).

    • Prepare a stock solution of Anandamide (AEA) in ethanol.

  • Enzymatic Reaction:

    • In a reaction vessel, add borate buffer and bring to 37°C.

    • Add the AEA stock solution to the buffer to achieve a final concentration of ~50-100 µM.

    • Initiate the reaction by adding the 15-lipoxygenase enzyme.

    • Incubate at 37°C for 20-30 minutes with gentle agitation. The reaction mixture will contain 15(S)-HpETE-EA.

  • Reduction Step:

    • Stop the lipoxygenase reaction by adding two volumes of ice-cold methanol.

    • Add stannous chloride (SnCl2) in methanol to reduce the hydroperoxide (15(S)-HpETE-EA) to the corresponding alcohol (15(S)-HETE-EA). Incubate for 10 minutes at room temperature.

  • Purification:

    • Acidify the reaction mixture to pH ~4.0 with dilute HCl.

    • Perform solid-phase extraction (SPE) using a C18 cartridge. Wash the cartridge with water and then elute the lipid products with ethyl acetate or methanol.

    • Evaporate the solvent under a stream of nitrogen.

  • Analysis and Quantification:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/water).

    • Analyze the product by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 236 nm (for the conjugated diene system in 15-HETE-EA).

    • Confirm the identity of the product using liquid chromatography-mass spectrometry (LC-MS).

Protocol for CB1 Receptor Competitive Binding Assay

This protocol describes a standard radioligand displacement assay to determine the binding affinity (Ki) of 15(S)-HETE-EA for the CB1 receptor.[10][11]

  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.

    • Membrane Preparation: Use commercially available membranes from cells expressing human CB1 receptors (e.g., CHO or HEK293 cells) or prepare them from brain tissue. Homogenize tissue/cells in buffer and pellet the membranes by ultracentrifugation. Resuspend in assay buffer.

    • Radioligand: Prepare a working solution of a high-affinity CB1 antagonist, such as [3H]SR141716A, at a concentration near its Kd value.

    • Test Compound: Prepare serial dilutions of 15(S)-HETE-EA in assay buffer containing a low percentage of DMSO.

  • Binding Reaction:

    • Set up assay tubes for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + high concentration of a non-labeled agonist like WIN 55,212-2), and competitor binding (radioligand + membranes + serial dilutions of 15(S)-HETE-EA).

    • Add 50 µL of assay buffer, 50 µL of radioligand solution, 50 µL of competitor/vehicle solution, and 50 µL of membrane preparation to each tube.

    • Incubate the mixture for 60-90 minutes at 30°C.

  • Separation and Counting:

    • Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

    • Wash the filters rapidly three times with ice-cold wash buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA).

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of 15(S)-HETE-EA to generate a competition curve.

    • Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

CB1 Binding Assay Workflow prep Prepare Reagents (Membranes, Radioligand, 15(S)-HETE-EA) incubate Incubate Components (30°C for 90 min) prep->incubate filter Rapid Vacuum Filtration (Separate Bound/Free Ligand) incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze

Figure 3: Experimental workflow for a CB1 receptor competitive binding assay.
Protocol for FAAH Inhibition Assay (Fluorometric)

This protocol is based on commercially available kits and standard methodologies for measuring FAAH activity.[12]

  • Preparation of Reagents:

    • Assay Buffer: Typically a Tris or phosphate buffer, pH ~7.4-9.0.

    • Enzyme Source: Homogenates from rat brain or liver, or recombinant FAAH. Prepare supernatant after centrifugation.

    • Substrate: A fluorogenic FAAH substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).

    • Test Inhibitor: Prepare serial dilutions of 15(S)-HETE-EA in assay buffer/DMSO.

    • Positive Control: A known FAAH inhibitor (e.g., URB597).

  • Assay Procedure:

    • In a 96-well black microplate, add the enzyme source to wells designated for control, positive control, and test inhibitor.

    • Add the test inhibitor (15(S)-HETE-EA dilutions) or positive control to the appropriate wells. Add vehicle to the control wells.

    • Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence kinetically for 15-30 minutes, with readings every 1-2 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm for the AMC product.

  • Data Analysis:

    • Determine the reaction rate (V) for each well from the linear portion of the kinetic curve (fluorescence units per minute).

    • Calculate the percentage of inhibition for each concentration of 15(S)-HETE-EA relative to the vehicle control: % Inhibition = 100 * (1 - Vinhibitor / Vcontrol).

    • Plot the percentage of inhibition against the log concentration of 15(S)-HETE-EA and use non-linear regression to determine the IC50 value.

Conclusion and Future Directions

This compound is an endogenously produced metabolite of Anandamide that possesses a distinct, albeit complex, mechanism of action. Its biological activity is characterized by weak direct agonism at the CB1 receptor and indirect modulation of the endocannabinoid system via inhibition of FAAH. This dual-action profile suggests that 15(S)-HETE-EA may serve to fine-tune endocannabinoid signaling rather than act as a primary signaling lipid itself.

Future research should focus on several key areas:

  • Quantifying FAAH Inhibition: Determining the IC50 or Ki of 15(S)-HETE-EA for FAAH is critical to understanding the relative importance of its direct versus indirect mechanisms.

  • Exploring Other Targets: Investigating potential interactions with other receptors, such as GPR55 or ion channels, could reveal novel aspects of its function.

  • In Vivo Studies: Elucidating the physiological and pathophysiological roles of 15(S)-HETE-EA in vivo, particularly in the central nervous system and inflammatory processes, will be essential to validate its relevance as a bioactive lipid mediator.

A deeper understanding of the complete pharmacological profile of 15(S)-HETE-EA will illuminate the intricate regulatory networks that govern the endocannabinoid system.

References

The Biological Functions of 15(S)-HETE Ethanolamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15(S)-Hydroxyeicosatetraenoyl ethanolamide [15(S)-HETE-EA] is an oxidized metabolite of the endocannabinoid anandamide (AEA).[1] Its formation, catalyzed by 15-lipoxygenase (15-LOX), represents a key intersection between the endocannabinoid and eicosanoid signaling pathways. While research on 15(S)-HETE-EA is less extensive than for its precursor, AEA, or its corresponding free acid, 15(S)-HETE, emerging evidence indicates that this molecule possesses distinct biological activities. This technical guide provides a comprehensive overview of the current understanding of 15(S)-HETE-EA's biological functions, focusing on its synthesis, metabolism, and interactions with key molecular targets. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further investigation into its physiological and pathological roles.

Introduction

The endocannabinoid system, primarily comprising the cannabinoid receptors CB1 and CB2, their endogenous ligands (endocannabinoids) like anandamide (AEA), and the enzymes for their synthesis and degradation, plays a crucial role in regulating a myriad of physiological processes. The enzymatic oxidation of endocannabinoids by lipoxygenases generates a family of oxygenated ethanolamides with potentially novel biological activities. Among these, 15(S)-HETE-EA has garnered interest due to its structural similarity to both AEA and the potent signaling lipid 15(S)-HETE. Understanding the unique biological profile of 15(S)-HETE-EA is critical for elucidating its potential as a signaling molecule and a therapeutic target.

Biosynthesis and Metabolism

15(S)-HETE-EA is synthesized from anandamide through the action of 15-lipoxygenase (15-LOX).[2] This enzyme catalyzes the insertion of molecular oxygen into AEA, forming 15(S)-hydroperoxyeicosatetraenoyl ethanolamide (15(S)-HpETE-EA), which is subsequently reduced to 15(S)-HETE-EA.[3]

The primary metabolic fate of 15(S)-HETE-EA appears to be hydrolysis by fatty acid amide hydrolase (FAAH), the same enzyme responsible for the degradation of anandamide.[3] This hydrolysis cleaves the ethanolamine headgroup, yielding 15(S)-HETE and ethanolamine.[4] This metabolic step is significant as it converts 15(S)-HETE-EA into the biologically active lipid mediator 15(S)-HETE, which has a wide range of documented effects on inflammation, cell proliferation, and angiogenesis.[4][5]

AEA Anandamide (AEA) LOX 15-Lipoxygenase (15-LOX) AEA->LOX HETE_EA 15(S)-HETE Ethanolamide FAAH Fatty Acid Amide Hydrolase (FAAH) HETE_EA->FAAH HETE 15(S)-HETE LOX->HETE_EA Oxygenation FAAH->HETE Ethanolamine Ethanolamine FAAH->Ethanolamine

Biosynthesis and Metabolism of this compound.

Molecular Targets and Signaling Pathways

The biological effects of 15(S)-HETE-EA are mediated through its interaction with specific molecular targets.

Cannabinoid Receptor 1 (CB1)

15(S)-HETE-EA is a weak partial agonist of the CB1 receptor.[1][3] Its binding affinity for the rat brain CB1 receptor is significantly lower than that of anandamide.[1][3] In contrast, 15(S)-HETE-EA does not exhibit binding to the human CB2 receptor expressed in CHO cells or to the rat spleen CB2 receptor.[1] The signaling cascade following CB1 receptor activation by anandamide typically involves the inhibition of adenylyl cyclase and the modulation of ion channels through Gαi/o proteins. Given its lower potency, the physiological significance of 15(S)-HETE-EA's interaction with the CB1 receptor remains to be fully elucidated.

HETE_EA This compound CB1 CB1 Receptor HETE_EA->CB1 G_protein Gαi/o CB1->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP

This compound Signaling via CB1 Receptor.
Fatty Acid Amide Hydrolase (FAAH)

In addition to being a substrate for FAAH, 15(S)-HETE-EA has also been shown to be an inhibitor of this enzyme.[3] By inhibiting FAAH, 15(S)-HETE-EA can potentially increase the levels of other endocannabinoids, such as anandamide, thereby indirectly modulating endocannabinoid signaling. This dual role as both a substrate and an inhibitor suggests a complex regulatory function within the endocannabinoid system.

Biological Functions

Direct studies on the biological functions of 15(S)-HETE-EA are limited. However, based on its known molecular targets and its metabolic relationship to 15(S)-HETE, several potential roles can be inferred.

  • Modulation of Endocannabinoid Tone: Through its interaction with the CB1 receptor and inhibition of FAAH, 15(S)-HETE-EA may contribute to the fine-tuning of endocannabinoid signaling in various tissues.

  • Pro- and Anti-inflammatory Effects: The hydrolysis of 15(S)-HETE-EA to 15(S)-HETE is a critical consideration. 15(S)-HETE has been reported to have both pro- and anti-inflammatory properties depending on the cellular context.[6]

  • Nociception: Given the involvement of the endocannabinoid system in pain modulation, 15(S)-HETE-EA's interaction with the CB1 receptor suggests a potential role in nociception.[7]

Quantitative Data

The following table summarizes the available quantitative data for this compound.

ParameterValueSpecies/SystemReference
CB1 Receptor Binding Affinity (Ki) 600 nMRat Brain[3]
Anandamide CB1 Receptor Binding Affinity (Ki) 90 nMRat Brain[3]
CB2 Receptor Binding No significant bindingHuman (CHO cells), Rat Spleen[1]

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is adapted from methods for the synthesis of 15(S)-HETE.[5]

Materials:

  • Anandamide (AEA)

  • Soybean Lipoxygenase (Type I-B)

  • 0.2 M Borate buffer, pH 9.0

  • Ethanol

  • Sodium borohydride (NaBH₄)

  • Solid-Phase Extraction (SPE) C18 cartridge

  • Ethyl acetate

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

Procedure:

  • Prepare a stock solution of AEA in ethanol.

  • In a reaction vessel, combine the borate buffer and the AEA solution.

  • Initiate the reaction by adding the soybean lipoxygenase solution.

  • Incubate the reaction mixture at 20°C with gentle agitation.

  • Reduce the resulting 15(S)-HpETE-EA to 15(S)-HETE-EA by adding NaBH₄.

  • Acidify the reaction mixture to pH 3.5 with 2M hydrochloric acid.

  • Extract the lipids using an SPE C18 cartridge, eluting with ethyl acetate.

  • Further purify the 15(S)-HETE-EA using RP-HPLC.

CB1 Receptor Binding Assay

This protocol is a standard radioligand binding assay.

Materials:

  • Membrane preparations from cells expressing the CB1 receptor (e.g., rat brain or CHO-CB1 cells)

  • [³H]CP55,940 (radioligand)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EDTA, and 0.5% BSA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubate the membrane preparation with varying concentrations of 15(S)-HETE-EA and a fixed concentration of [³H]CP55,940 in the assay buffer.

  • After incubation, rapidly filter the mixture through glass fiber filters to separate bound and free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the non-specific binding in the presence of a high concentration of a non-labeled CB1 agonist (e.g., WIN55,212-2).

  • Calculate the specific binding and determine the Ki value for 15(S)-HETE-EA.

cluster_0 Incubation cluster_1 Separation & Washing cluster_2 Detection & Analysis Membranes CB1-expressing membranes Filtration Glass Fiber Filtration Membranes->Filtration Radioligand [³H]CP55,940 Radioligand->Filtration Ligand 15(S)-HETE-EA (variable conc.) Ligand->Filtration Counting Scintillation Counting Filtration->Counting Analysis Ki Determination Counting->Analysis

Workflow for CB1 Receptor Binding Assay.
FAAH Inhibition Assay

This protocol utilizes a fluorogenic substrate to measure FAAH activity.

Materials:

  • Recombinant FAAH enzyme

  • FAAH substrate (e.g., AMC-arachidonoyl amide)

  • This compound

  • Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0)

  • Fluorometer

Procedure:

  • Pre-incubate the FAAH enzyme with varying concentrations of 15(S)-HETE-EA in the assay buffer.

  • Initiate the reaction by adding the FAAH substrate.

  • Monitor the increase in fluorescence over time using a fluorometer (excitation ~360 nm, emission ~460 nm).

  • Calculate the rate of reaction for each concentration of 15(S)-HETE-EA.

  • Determine the IC₅₀ value for FAAH inhibition.

Conclusion and Future Directions

15(S)-HETE-EA is an intriguing metabolite at the crossroads of endocannabinoid and eicosanoid signaling. Its ability to weakly activate the CB1 receptor and inhibit FAAH suggests a modulatory role in the endocannabinoid system. The conversion of 15(S)-HETE-EA to the potent signaling lipid 15(S)-HETE highlights a potential mechanism by which the biological effects of anandamide can be diversified.

Future research should focus on several key areas:

  • Elucidation of the complete signaling pathway of 15(S)-HETE-EA: Are there other, as-yet-unidentified receptors or molecular targets for this lipid?

  • In vivo studies: What are the physiological and pathological effects of 15(S)-HETE-EA in animal models of disease, particularly in conditions involving inflammation, pain, and cancer?

  • Pharmacokinetics and bioavailability: Understanding the in vivo stability and distribution of 15(S)-HETE-EA is crucial for assessing its potential as a therapeutic agent.

A deeper understanding of the biological functions of 15(S)-HETE-EA will undoubtedly provide valuable insights into the complex interplay between different lipid signaling pathways and may reveal new therapeutic opportunities.

References

An In-Depth Technical Guide to 15(S)-HETE Ethanolamide and Fatty Acid Amide Hydrolase (FAAH) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 15(S)-hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE Ethanolamide) and its interaction with fatty acid amide hydrolase (FAAH). FAAH is a critical enzyme in the endocannabinoid system, responsible for the degradation of fatty acid amides like the endogenous cannabinoid anandamide (AEA).[1] Inhibition of FAAH is a promising therapeutic strategy for a variety of conditions, including pain, inflammation, and anxiety, as it elevates the levels of endogenous cannabinoids.[1][2] this compound, an oxygenated derivative of anandamide, has emerged as a molecule of interest due to its dual role as both a substrate and an inhibitor of FAAH, as well as its own distinct signaling properties.[3][4] This guide will delve into the quantitative aspects of this interaction, detail relevant experimental methodologies, and visualize the associated biochemical pathways.

Core Concepts

Fatty acid amide hydrolase (FAAH) is an integral membrane-bound serine hydrolase that plays a pivotal role in terminating the signaling of a range of bioactive fatty acid amides.[5] Its primary endogenous substrate is anandamide (N-arachidonoylethanolamine or AEA), which it hydrolyzes to arachidonic acid and ethanolamine.[1] By controlling the levels of AEA and other fatty acid amides, FAAH modulates the activity of the endocannabinoid system.

This compound is a metabolite of anandamide, formed through the action of 15-lipoxygenase (15-LOX).[3] It is structurally similar to anandamide, with the addition of a hydroxyl group at the 15th carbon in the (S) configuration. This structural modification significantly alters its biological activity and interaction with key enzymes and receptors.

Quantitative Data: FAAH Inhibition and Receptor Binding

In addition to its interaction with FAAH, this compound also acts as a ligand for the cannabinoid receptor 1 (CB1). Its binding affinity, however, is considerably lower than that of anandamide.

CompoundTargetParameterValue (nM)
This compound CB1 ReceptorKi600[3]
Anandamide (AEA)CB1 ReceptorKi90[3]

Table 1: Comparative Receptor Binding Affinities. This table summarizes the binding affinities (Ki) of this compound and anandamide for the CB1 receptor.

Experimental Protocols

The following section details a generalized protocol for assessing the inhibition of FAAH activity, which can be adapted for studying the effects of this compound. This protocol is based on commonly used fluorometric assay kits.

Protocol: Fluorometric FAAH Inhibition Assay

Objective: To determine the inhibitory potential and kinetics of this compound on FAAH activity.

Materials:

  • Recombinant human or rat FAAH

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • FAAH Substrate (e.g., AMC-arachidonoyl amide)

  • This compound (dissolved in a suitable solvent like ethanol or DMSO)

  • Known FAAH inhibitor (e.g., URB597) for positive control

  • 96-well, opaque, flat-bottomed microplate

  • Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of FAAH enzyme in pre-chilled FAAH Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate.

    • Prepare a stock solution of this compound and create a serial dilution to test a range of concentrations.

    • Prepare the FAAH substrate solution according to the manufacturer's instructions.

  • Assay Setup (for determining IC50):

    • Test Wells: Add FAAH Assay Buffer, the desired concentration of this compound, and the diluted FAAH enzyme to each well.

    • Positive Control Wells: Add FAAH Assay Buffer, a known FAAH inhibitor, and the diluted FAAH enzyme.

    • Vehicle Control Wells: Add FAAH Assay Buffer, the solvent used for the inhibitor, and the diluted FAAH enzyme.

    • Blank Wells: Add FAAH Assay Buffer and the solvent.

  • Pre-incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the FAAH substrate to all wells.

    • Immediately begin kinetic measurement of fluorescence at 37°C for 10-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (increase in fluorescence over time) for each well.

    • Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

For Kinetic Analysis (e.g., Lineweaver-Burk Plot): To determine the mode of inhibition (e.g., competitive, non-competitive), the assay is performed with varying concentrations of both the substrate and this compound. The initial reaction velocities are then plotted on a double reciprocal plot (1/velocity vs. 1/[substrate]).

G cluster_prep Reagent Preparation cluster_assay Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis P1 Prepare FAAH Enzyme Solution A1 Add Reagents to 96-well Plate (Enzyme, Inhibitor/Vehicle) P1->A1 P2 Prepare this compound Dilutions P2->A1 P3 Prepare FAAH Substrate R2 Add Substrate to Initiate Reaction P3->R2 R1 Pre-incubate at 37°C A1->R1 R1->R2 R3 Kinetic Fluorescence Reading R2->R3 D1 Calculate Reaction Rates R3->D1 D2 Determine % Inhibition D1->D2 D3 Calculate IC50 / Generate Lineweaver-Burk Plot D2->D3

FAAH Inhibition Assay Workflow

Signaling Pathways

The biological activity of this compound is complex, involving direct receptor interactions and modulation of endocannabinoid tone through FAAH inhibition. Its hydrolysis by FAAH to 15(S)-HETE introduces further signaling dimensions.

Direct Signaling of this compound

As a ligand for the CB1 receptor, this compound can, in principle, initiate cannabinoid signaling cascades, although its lower potency compared to anandamide suggests it may act as a partial agonist or modulator.

Signaling of the Metabolite, 15(S)-HETE

Once this compound is hydrolyzed by FAAH, its metabolite, 15(S)-HETE, can activate its own set of signaling pathways. Notably, 15(S)-HETE is an agonist for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and the Leukotriene B4 Receptor 2 (BLT2).

  • PPARγ Activation: Activation of PPARγ by 15(S)-HETE can lead to the regulation of genes involved in lipid metabolism and inflammation.

  • BLT2 Activation: BLT2 is a G-protein coupled receptor, and its activation by 15(S)-HETE can influence inflammatory responses.

G 15(S)-HETE-EA 15(S)-HETE-EA FAAH FAAH 15(S)-HETE-EA->FAAH Hydrolysis 15(S)-HETE-EA->FAAH Inhibits CB1R CB1R 15(S)-HETE-EA->CB1R Activates 15(S)-HETE 15(S)-HETE FAAH->15(S)-HETE Produces Increased Endocannabinoid Tone Increased Endocannabinoid Tone FAAH->Increased Endocannabinoid Tone Leads to Anandamide Anandamide Anandamide->FAAH Hydrolysis Downstream Signaling Downstream Signaling CB1R->Downstream Signaling PPARg PPARg PPARg->Downstream Signaling BLT2 BLT2 BLT2->Downstream Signaling 15(S)-HETE->PPARg Activates 15(S)-HETE->BLT2 Activates G cluster_enzyme FAAH Active Site FAAH FAAH Hydrolysis_HETE Hydrolysis to 15(S)-HETE FAAH->Hydrolysis_HETE Metabolizes 15(S)-HETE-EA Hydrolysis_AA Hydrolysis to Arachidonic Acid FAAH->Hydrolysis_AA Metabolizes Anandamide 15(S)-HETE-EA This compound Competition Competitive Inhibition 15(S)-HETE-EA->Competition Anandamide Anandamide Anandamide->Competition Competition->FAAH Increased_AEA Increased Anandamide Levels Competition->Increased_AEA Results in

References

The Role of 15(S)-HETE Ethanolamide in the Endocannabinoid System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15(S)-Hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE-EA) is an oxygenated metabolite of the endocannabinoid anandamide (AEA), formed via the action of 15-lipoxygenase (15-LOX). As a structural analog of AEA, 15(S)-HETE-EA has been investigated for its potential role within the endocannabinoid system. This technical guide provides a comprehensive overview of the current understanding of 15(S)-HETE-EA, focusing on its interaction with cannabinoid receptors, its effect on key metabolic enzymes, and the experimental methodologies used for its characterization. Quantitative data are summarized, and key signaling and experimental workflows are visualized to facilitate a deeper understanding of this endocannabinoid metabolite.

Introduction

The endocannabinoid system (ECS) is a complex and ubiquitous signaling system that plays a crucial role in regulating a multitude of physiological processes. The primary components of the ECS include the cannabinoid receptors (CB1 and CB2), their endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation. Anandamide (N-arachidonoylethanolamine; AEA) was the first endocannabinoid to be identified and has been extensively studied.

The metabolic pathways of endocannabinoids are of significant interest as they can lead to the formation of other bioactive lipid mediators. One such pathway is the oxygenation of AEA by lipoxygenases, which generates a family of hydroxylated derivatives. 15(S)-HETE-EA is a prominent product of this pathway, and its structural similarity to AEA has prompted investigations into its own biological activity and role within the ECS. This guide will delve into the synthesis, receptor interactions, and enzymatic modulation of 15(S)-HETE-EA.

Biosynthesis and Metabolism of 15(S)-HETE Ethanolamide

15(S)-HETE-EA is not synthesized de novo but is a product of the metabolic conversion of anandamide.

2.1. Biosynthesis via 15-Lipoxygenase

The primary route of 15(S)-HETE-EA formation is the oxygenation of anandamide by the enzyme 15-lipoxygenase (15-LOX).[1] This enzyme catalyzes the insertion of molecular oxygen into arachidonic acid and its derivatives, including AEA. The reaction proceeds through a hydroperoxy intermediate, 15(S)-hydroperoxyeicosatetraenoic acid ethanolamide (15(S)-HpETE-EA), which is then rapidly reduced to the more stable 15(S)-HETE-EA.

2.2. Metabolism by Fatty Acid Amide Hydrolase (FAAH)

15(S)-HETE-EA is a substrate for and an inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide.[2] FAAH hydrolyzes the amide bond of 15(S)-HETE-EA, yielding 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) and ethanolamine. The inhibitory action of 15(S)-HETE-EA on FAAH suggests a potential feedback mechanism where the metabolite can influence the levels of its precursor, anandamide.

Interaction with the Endocannabinoid System

The biological effects of 15(S)-HETE-EA are primarily mediated through its interaction with components of the endocannabinoid system.

3.1. Cannabinoid Receptor Binding

15(S)-HETE-EA exhibits a differential binding affinity for the two major cannabinoid receptors.

  • CB1 Receptor: 15(S)-HETE-EA binds to the CB1 receptor, but with significantly lower affinity than anandamide.[2]

  • CB2 Receptor: Current evidence suggests that 15(S)-HETE-EA does not bind to the CB2 receptor.[3]

3.2. Functional Activity

Despite its ability to bind to the CB1 receptor, 15(S)-HETE-EA does not appear to act as a functional agonist in the same manner as anandamide. Studies have shown that, unlike other anandamide metabolites such as 12-hydroxyanandamide, 15(S)-HETE-EA does not inhibit forskolin-stimulated cyclic AMP (cAMP) synthesis.[3] This indicates a lack of agonistic activity at the CB1 receptor in this particular signaling pathway.

3.3. Inhibition of Fatty Acid Amide Hydrolase (FAAH)

15(S)-HETE-EA has been identified as an inhibitor of FAAH.[2] By inhibiting this key enzyme, 15(S)-HETE-EA can indirectly modulate the endocannabinoid system by increasing the local concentrations of anandamide and other fatty acid amides that are substrates for FAAH. A specific IC50 value for this inhibition is not consistently reported in the reviewed literature.

Data Presentation

The following tables summarize the quantitative data available for this compound's interaction with the endocannabinoid system.

Table 1: Cannabinoid Receptor Binding Affinity

CompoundReceptorKi (nM)
This compoundCB1600[2]
Anandamide (for comparison)CB190[2]
This compoundCB2No binding reported[3]

Table 2: Enzyme Inhibition

CompoundEnzymeActivityIC50
This compoundFAAHInhibitor[2]Not consistently reported

Experimental Protocols

The characterization of 15(S)-HETE-EA's role in the endocannabinoid system relies on a variety of in vitro assays. The following are detailed methodologies for key experiments.

5.1. Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)

This protocol is a standard method to determine the binding affinity of a test compound to cannabinoid receptors.

  • Objective: To determine the inhibitory constant (Ki) of 15(S)-HETE-EA for the CB1 receptor.

  • Materials:

    • Membrane preparations from cells expressing the human CB1 receptor.

    • Radioligand: [3H]CP-55,940 (a high-affinity cannabinoid receptor agonist).

    • Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2).

    • Test compound: this compound.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.1% BSA, pH 7.4.

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation counter and scintillation fluid.

  • Procedure:

    • Prepare serial dilutions of 15(S)-HETE-EA in assay buffer.

    • In a 96-well plate, add the following to triplicate wells:

      • Total Binding: Assay buffer, [3H]CP-55,940 (at a concentration close to its Kd), and membrane preparation.

      • Non-specific Binding: Non-specific binding control, [3H]CP-55,940, and membrane preparation.

      • Competitive Binding: Serial dilutions of 15(S)-HETE-EA, [3H]CP-55,940, and membrane preparation.

    • Incubate the plate at 30°C for 60-90 minutes.

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the 15(S)-HETE-EA concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

5.2. Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)

This assay measures the ability of a test compound to inhibit the enzymatic activity of FAAH.

  • Objective: To determine the IC50 of 15(S)-HETE-EA for FAAH.

  • Materials:

    • Recombinant human or rat FAAH enzyme.

    • FAAH substrate: A fluorogenic substrate such as arachidonoyl-7-amino-4-methylcoumarin (AAMC).

    • Test compound: this compound.

    • Assay Buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0.

    • 96-well black microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of 15(S)-HETE-EA in assay buffer.

    • In a 96-well plate, add the following to triplicate wells:

      • Control (100% Activity): Assay buffer, FAAH enzyme, and vehicle (solvent for the test compound).

      • Inhibitor Wells: Serial dilutions of 15(S)-HETE-EA and FAAH enzyme.

      • Blank (No Enzyme): Assay buffer and vehicle.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding the FAAH substrate to all wells.

    • Measure the fluorescence kinetically or at a fixed time point (e.g., 30 minutes) at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Subtract the blank fluorescence from all readings.

    • Calculate the percentage of inhibition for each concentration of 15(S)-HETE-EA relative to the control.

    • Plot the percentage of inhibition against the logarithm of the 15(S)-HETE-EA concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression.

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key processes related to this compound.

cluster_synthesis Biosynthesis of this compound Anandamide Anandamide 15(S)-HpETE-EA 15(S)-HpETE-EA Anandamide->15(S)-HpETE-EA 15-LOX 15-LOX 15-LOX 15(S)-HETE-EA 15(S)-HETE-EA 15(S)-HpETE-EA->15(S)-HETE-EA Peroxidases Peroxidases Peroxidases

Biosynthesis of this compound from Anandamide.

cluster_signaling Interaction of 15(S)-HETE-EA with the Endocannabinoid System 15(S)-HETE-EA 15(S)-HETE-EA CB1_Receptor CB1 Receptor 15(S)-HETE-EA->CB1_Receptor Binds (Ki=600nM) FAAH FAAH 15(S)-HETE-EA->FAAH Inhibits 15S_HETE 15(S)-HETE + Ethanolamine 15(S)-HETE-EA->15S_HETE FAAH (Metabolism) Adenylyl_Cyclase Adenylyl Cyclase CB1_Receptor->Adenylyl_Cyclase No Inhibition of Forskolin-Stimulated Activity cAMP cAMP Adenylyl_Cyclase->cAMP Anandamide Anandamide Arachidonic_Acid Arachidonic Acid + Ethanolamine Anandamide->Arachidonic_Acid FAAH

Signaling interactions of this compound.

cluster_workflow Experimental Workflow for Characterization of 15(S)-HETE-EA start Start synthesis Synthesis of 15(S)-HETE-EA (e.g., enzymatic from Anandamide) start->synthesis purification Purification & Structural Confirmation (HPLC, MS, NMR) synthesis->purification receptor_binding Cannabinoid Receptor Binding Assay (CB1 & CB2) purification->receptor_binding faah_inhibition FAAH Inhibition Assay purification->faah_inhibition functional_assay Functional Assay (e.g., cAMP accumulation) receptor_binding->functional_assay data_analysis Data Analysis & Interpretation faah_inhibition->data_analysis functional_assay->data_analysis end End data_analysis->end

General experimental workflow for characterizing 15(S)-HETE-EA.

Conclusion

This compound represents an important example of how the metabolism of endocannabinoids can generate novel lipid mediators with distinct biological profiles. While it is a direct metabolite of anandamide, its interaction with the endocannabinoid system is markedly different. Its lower affinity for the CB1 receptor and lack of functional agonism in cAMP assays suggest that it does not simply mimic the actions of anandamide. However, its ability to inhibit FAAH indicates a more complex regulatory role, potentially influencing the tone of the endocannabinoid system by modulating the levels of anandamide and other fatty acid amides.

Further research is warranted to fully elucidate the physiological and pathological significance of 15(S)-HETE-EA. Investigating its effects on other signaling pathways and in various in vivo models will be crucial to understanding its complete biological function. The experimental protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore the intriguing role of this oxygenated endocannabinoid metabolite.

References

A Technical Guide to 15(S)-HETE Ethanolamide: An Emerging Modulator in Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical underlying component of numerous neurodegenerative diseases and acute central nervous system (CNS) injuries.[1] The endocannabinoid system, a complex lipid signaling network, has emerged as a key regulator of these inflammatory processes.[1][2] While anandamide (AEA) and 2-arachidonoylglycerol (2-AG) are the most studied endocannabinoids, their oxygenated metabolites are gaining attention as bioactive molecules in their own right. This technical guide provides an in-depth examination of 15(S)-hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE-EA), an anandamide metabolite produced by the 15-lipoxygenase (15-LOX) enzyme. We will explore its biosynthesis, metabolism, and multifaceted role in neuroinflammation, focusing on its mechanisms of action, including the inhibition of fatty acid amide hydrolase (FAAH) and interactions with cannabinoid receptors. This document synthesizes current knowledge, presents quantitative data, outlines key experimental protocols, and provides visual diagrams of its signaling pathways to facilitate further research and drug development efforts targeting neuroinflammatory pathways.

Introduction to 15(S)-HETE Ethanolamide

This compound, also known as 15(S)-hydroxyeicosatetraenoyl-ethanolamide (15(S)-HAEA), is an endogenous N-acylethanolamine derived from the oxygenation of the endocannabinoid anandamide (AEA).[3][4] While AEA's role in modulating synaptic transmission and inflammation via cannabinoid receptors (CB1 and CB2) is well-established, the biological significance of its metabolites is an active area of investigation.[2] 15(S)-HETE-EA represents a key intersection between the endocannabinoid and eicosanoid pathways, suggesting a unique and complex role in cellular signaling, particularly within the CNS. Its ability to interact with core components of the endocannabinoid system, including receptors and metabolic enzymes, positions it as a potential endogenous modulator of neuroinflammatory responses.

Biosynthesis and Metabolic Fate

The generation and degradation of 15(S)-HETE-EA are intrinsically linked to the metabolic pathways of its parent compound, anandamide.

2.1 Biosynthesis: The primary pathway for 15(S)-HETE-EA synthesis involves the direct enzymatic oxygenation of anandamide. The 15-lipoxygenase (15-LOX) enzyme introduces a hydroxyl group at the 15th carbon of anandamide's arachidonoyl chain, converting it to 15(S)-HETE-EA.[3][4]

2.2 Metabolism and Degradation: 15(S)-HETE-EA can be metabolized through several routes:

  • Hydrolysis by FAAH: Like anandamide, 15(S)-HETE-EA is a substrate for fatty acid amide hydrolase (FAAH), which cleaves the amide bond to yield 15(S)-HETE and ethanolamine.[5] This hydrolysis has been demonstrated in splenocytes.[5]

  • Further Oxidation: The metabolite 15(S)-HETE can be further oxidized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-oxo-eicosatetraenoic acid (15-oxo-ETE), another bioactive lipid with known anti-inflammatory properties.[6][7]

G cluster_metabolism Metabolism Anandamide Anandamide (AEA) HETE_EA This compound Anandamide->HETE_EA HETE_EA2 This compound HETE 15(S)-HETE HETE_EA2->HETE FAAH (Hydrolysis) Oxo_ETE 15-oxo-ETE HETE->Oxo_ETE 15-PGDH (Oxidation) Anandamide_Deg Anandamide (AEA) AA Arachidonic Acid + Ethanolamine Anandamide_Deg->AA FAAH (Primary AEA Degradation) G cluster_cell Microglia / Astrocyte HETE_EA 15(S)-HETE Ethanolamide FAAH FAAH HETE_EA->FAAH Inhibits AEA Anandamide (AEA) Levels ↑ FAAH->AEA Degrades CB1R CB1/CB2 Receptors AEA->CB1R Activates NFkB NF-κB Pathway CB1R->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNFα, IL-6, IL-1β) NFkB->Cytokines promotes G cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis A 1. Culture BV-2 Microglia to 80% Confluency B 2. Seed into 24-well Plates A->B C 3. Pre-treat with 15(S)-HETE-EA (e.g., 0.1-10 µM) or Vehicle B->C D 4. Stimulate with LPS (e.g., 100 ng/mL) for 6-24 hours C->D E 5. Collect Supernatant D->E F 6. Quantify Cytokines (TNFα, IL-6) via ELISA E->F G 7. Analyze Data (Compare Treated vs. Vehicle) F->G

References

The Immunomodulatory Landscape of 15(S)-HETE Ethanolamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the current understanding of 15(S)-hydroxyeicosatetraenoic acid (HETE) ethanolamide and its effects on immune cell function. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on its metabolism, signaling pathways, and impact on key immune cells. While direct research on 15(S)-HETE ethanolamide is emerging, its primary mechanism of action is understood to be mediated through its hydrolysis product, 15(S)-HETE, and its potential role as a fatty acid amide hydrolase (FAAH) inhibitor.

Introduction: An Overview of this compound

This compound is an endogenous ethanolamide of 15(S)-HETE, a significant metabolite of arachidonic acid produced via the 15-lipoxygenase (15-LO) pathway. Its biological activities are intrinsically linked to its metabolic fate within the cell. The primary pathways governing its function are:

  • Hydrolysis to 15(S)-HETE: this compound is readily hydrolyzed by fatty acid amide hydrolase (FAAH) and other cellular amidases to yield 15(S)-HETE and ethanolamine.[1] A significant portion of the immunomodulatory effects attributed to the ethanolamide are likely a direct result of the biological activities of 15(S)-HETE.

  • FAAH Inhibition: As an analog of anandamide, this compound can act as an inhibitor of FAAH.[2] By inhibiting this key enzyme in the endocannabinoid system, it can potentiate the signaling of other endocannabinoids like anandamide, which are known to have immunomodulatory properties.

Effects on Immune Cell Function

The immunomodulatory effects of this compound are primarily inferred from studies on its active metabolite, 15(S)-HETE. The following sections detail these effects on various immune cell populations.

Neutrophils

15(S)-HETE has a pronounced inhibitory effect on neutrophil activation and recruitment. This is a critical aspect of its anti-inflammatory profile.

Quantitative Data on Neutrophil Function:

Immune Cell FunctionChemoattractant15(S)-HETE ConcentrationObserved EffectReference
ChemotaxisLeukotriene B4 (LTB4)10⁻⁴ M68% maximum inhibition[3]
ChemotaxisLeukotriene B4 (LTB4)10 µMSignificant inhibition[3]
ChemotaxisPlatelet-Activating Factor (PAF)Not specifiedDramatically inhibited[3][4]
LTB4 ProductionA-23187Not specifiedSignificant inhibition[5]
LTB4 ProductionfMLPNot specifiedSignificant inhibition[5]
Macrophages

Macrophages are key players in both the initiation and resolution of inflammation. 15(S)-HETE can modulate macrophage phenotype and function. Human macrophages, particularly those polarized to an M2 phenotype by IL-4, are significant producers of 15(S)-HETE.[6] While detailed quantitative data on cytokine modulation by this compound is limited, 15(S)-HETE is known to influence macrophage signaling pathways.[6]

Lymphocytes

The effects of 15(S)-HETE on lymphocyte function suggest a role in adaptive immunity regulation. Specific binding sites for 15-HETE have been identified on lymphocytes.[7] In-vivo studies in mice have shown that administration of 15-HETE can induce the generation of suppressor cells, leading to a weaker response of splenocytes to stimulation.[8] Furthermore, the precursor 15-hydroperoxyeicosatetraenoic acid (15-HPETE) has been shown to induce functional and phenotypic suppressor T cells from human peripheral blood.[9]

Signaling Pathways

The signaling mechanisms of this compound and its metabolite are complex and involve multiple pathways.

  • PPARγ Activation: 15(S)-HETE is a known agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ).[6] This nuclear receptor is a key regulator of inflammation and metabolism.

  • Inhibition of the 5-Lipoxygenase Pathway: 15(S)-HETE can inhibit the production of pro-inflammatory leukotrienes, such as LTB4, by inhibiting the 5-lipoxygenase (5-LO) pathway.[5]

  • PAF Receptor Signaling Attenuation: 15(S)-HETE can be incorporated into neutrophil phospholipids, leading to a reduction in the affinity of the platelet-activating factor (PAF) receptor for its ligand and impaired PAF-triggered IP3 generation.[4]

  • FAAH Inhibition and Endocannabinoid Tone: By inhibiting FAAH, this compound can increase the levels of anandamide and other endocannabinoids. Anandamide is known to signal through cannabinoid receptors (CB1 and CB2) and has demonstrated effects on T cell activation and migration.[10]

Diagram of Postulated Signaling Pathways for 15(S)-HETE and its Ethanolamide:

15S_HETE_Ethanolamide_Signaling HETE_EA 15(S)-HETE Ethanolamide FAAH FAAH HETE_EA->FAAH Hydrolysis HETE_EA->FAAH Inhibition HETE 15(S)-HETE FAAH->HETE Anandamide Anandamide (and other endocannabinoids) FAAH->Anandamide Degradation (Inhibited) PPARg PPARγ HETE->PPARg Activation Five_LO 5-Lipoxygenase HETE->Five_LO Inhibition PAF_R PAF Receptor HETE->PAF_R Reduces Affinity Suppressor_Cells Suppressor Cell Generation HETE->Suppressor_Cells Induces CB_R Cannabinoid Receptors (CB1/CB2) Anandamide->CB_R Activation Neutrophil_Migration Neutrophil Migration (Inhibition) PPARg->Neutrophil_Migration Contributes to Inhibition LTB4 Leukotriene B4 (Pro-inflammatory) Five_LO->LTB4 LTB4->Neutrophil_Migration Stimulates IP3 IP3 Generation PAF_R->IP3 IP3->Neutrophil_Migration Contributes to T_Cell_Modulation T Cell Modulation CB_R->T_Cell_Modulation Mediates

Caption: Postulated signaling pathways of this compound and its metabolite.

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of this compound and its effects.

Neutrophil Chemotaxis Assay

This protocol is adapted from studies on 15(S)-HETE and can be applied to this compound.

Objective: To quantify the inhibitory effect of this compound on neutrophil migration towards a chemoattractant.

Materials:

  • Human peripheral blood neutrophils isolated by density gradient centrifugation.

  • This compound (and/or 15(S)-HETE as a positive control).

  • Chemoattractant (e.g., Leukotriene B4 or fMLP).

  • Boyden chambers or similar multi-well migration plates with polycarbonate filters (e.g., 3-5 µm pore size).

  • Assay buffer (e.g., HBSS with 0.1% BSA).

  • Cell viability stain (e.g., Trypan Blue).

  • Microplate reader.

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh human blood using a standard method like Ficoll-Paque density gradient centrifugation followed by dextran sedimentation and hypotonic lysis of red blood cells.

  • Cell Preparation: Resuspend purified neutrophils in assay buffer at a concentration of 1-2 x 10⁶ cells/mL. Check for viability using Trypan Blue.

  • Pre-incubation: Incubate the neutrophil suspension with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., ethanol) for 30-60 minutes at 37°C.

  • Assay Setup:

    • Add the chemoattractant solution to the lower wells of the migration plate.

    • Place the filter membrane over the lower wells.

    • Add the pre-incubated neutrophil suspension to the upper chamber of the inserts.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 60-90 minutes.

  • Quantification:

    • After incubation, remove the inserts.

    • Quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and measuring the activity of a cellular enzyme like myeloperoxidase or by pre-labeling the cells with a fluorescent dye (e.g., Calcein-AM) and measuring fluorescence in the lower chamber.

  • Data Analysis: Calculate the percentage of inhibition of migration for each concentration of this compound compared to the vehicle control.

Experimental Workflow for Neutrophil Chemotaxis Assay:

Neutrophil_Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Isolate Human Neutrophils B Resuspend in Assay Buffer A->B C Pre-incubate with This compound B->C E Add Neutrophils to Upper Chamber C->E D Add Chemoattractant to Lower Chamber D->E F Incubate at 37°C E->F G Quantify Migrated Cells F->G H Calculate Percent Inhibition G->H

Caption: Workflow for assessing the effect of this compound on neutrophil chemotaxis.

FAAH Inhibition Assay in Immune Cells

Objective: To determine the inhibitory potential of this compound on FAAH activity in immune cells (e.g., lymphocytes, macrophages).

Materials:

  • Isolated immune cells (e.g., human PBMCs or a specific cell line).

  • This compound.

  • A known FAAH inhibitor as a positive control (e.g., URB597).

  • Radiolabeled anandamide ([³H]AEA or [¹⁴C]AEA) or a fluorescent FAAH substrate.

  • Cell lysis buffer.

  • Scintillation counter or fluorescence plate reader.

  • Protein quantification assay (e.g., BCA assay).

Procedure:

  • Cell Culture and Treatment: Culture the immune cells to a sufficient density. Treat the cells with various concentrations of this compound or vehicle control for a defined period.

  • Cell Lysis: Harvest and lyse the cells to prepare a cell lysate containing the FAAH enzyme.

  • Protein Quantification: Determine the total protein concentration of the cell lysates.

  • Enzyme Reaction:

    • In a reaction tube, combine the cell lysate (normalized for protein content), assay buffer, and the radiolabeled or fluorescent FAAH substrate.

    • For inhibitor testing, pre-incubate the lysate with this compound or the positive control before adding the substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 15-30 minutes).

  • Reaction Termination and Product Separation: Stop the reaction (e.g., by adding an organic solvent). Separate the product (radiolabeled or fluorescent ethanolamine) from the unreacted substrate using a method like liquid-liquid extraction or chromatography.

  • Quantification: Measure the amount of product formed using a scintillation counter or a fluorescence plate reader.

  • Data Analysis: Calculate the FAAH activity (e.g., in pmol/min/mg protein). Determine the IC₅₀ value for this compound by plotting the percentage of FAAH inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

This compound is an intriguing bioactive lipid with the potential to modulate immune responses primarily through its hydrolysis to 15(S)-HETE and its inhibitory action on FAAH. The available data strongly suggest an anti-inflammatory and immunoregulatory role, particularly in dampening neutrophil-mediated inflammation.

Future research should focus on:

  • Direct effects of this compound: Differentiating the direct actions of the ethanolamide from those of its metabolite, 15(S)-HETE.

  • Receptor identification: Investigating potential specific receptors for this compound.

  • In vivo studies: Elucidating the physiological and pathological roles of this compound in animal models of inflammatory diseases.

  • Broadening the scope: Investigating its effects on a wider range of immune cells, including different T cell subsets, B cells, and dendritic cells.

This technical guide provides a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound in inflammatory and immune-related disorders.

References

An In-Depth Technical Guide to 15(S)-HETE Ethanolamide and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15(S)-hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE-EA) is an endogenous lipid mediator, belonging to the family of N-acylethanolamines (NAEs). As a metabolite of the endocannabinoid anandamide (AEA), it represents a key molecule at the intersection of the endocannabinoid and eicosanoid signaling pathways. This technical guide provides a comprehensive overview of the core knowledge surrounding 15(S)-HETE-EA and its principal metabolites. It details its biosynthesis, metabolic pathways, and interactions with key biological targets. Furthermore, this guide includes a compilation of quantitative data, detailed experimental protocols, and visual representations of its signaling cascades to serve as a valuable resource for researchers in the fields of pharmacology, biochemistry, and drug development.

Introduction

15(S)-HETE Ethanolamide is a conjugated lipid formed by the covalent linkage of 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) to ethanolamine.[1] It is structurally an analog of the endocannabinoid anandamide and is produced through the oxygenation of anandamide by the enzyme 15-lipoxygenase (15-LOX).[1][2] This molecule exhibits a distinct pharmacological profile, interacting with cannabinoid receptors and the key hydrolytic enzyme of the endocannabinoid system, fatty acid amide hydrolase (FAAH).[1][2] Its biological activities and the actions of its metabolites position 15(S)-HETE-EA as a molecule of interest in various physiological and pathophysiological processes.

Chemical and Physical Properties

This compound is an amphipathic molecule with the following properties:

PropertyValueReference
Chemical Name N-(2-hydroxyethyl)-15S-hydroxy-5Z,8Z,11Z,13E-eicosatetraenamide[1]
Synonyms 15(S)-HAEA, 15(S)-Hydroxyeicosatetraenoic Acid Ethanolamide[1]
Molecular Formula C22H37NO3[1]
Molecular Weight 363.5 g/mol [1]
CAS Number 161744-53-2[1]

Biosynthesis and Metabolism

The metabolic pathway of this compound is intrinsically linked to the endocannabinoid system.

Biosynthesis of this compound

This compound is not synthesized de novo but is rather a metabolic product of anandamide. The primary enzyme responsible for this conversion is 15-lipoxygenase (15-LOX), which introduces a hydroxyl group at the 15th carbon of the arachidonoyl chain of anandamide.[2]

Biosynthesis of this compound Anandamide Anandamide 15(S)-HETE_Ethanolamide This compound Anandamide->15(S)-HETE_Ethanolamide Oxygenation 15-LOX 15-Lipoxygenase 15-LOX->15(S)-HETE_Ethanolamide

Biosynthesis of this compound.
Metabolism of this compound

Once formed, this compound can undergo further metabolism through two primary routes:

  • Hydrolysis by Fatty Acid Amide Hydrolase (FAAH): this compound is a substrate for FAAH, the principal enzyme responsible for the degradation of anandamide.[1][3] FAAH catalyzes the hydrolysis of the amide bond, releasing 15(S)-HETE and ethanolamine.[3]

  • Oxidation of the 15(S)-hydroxyl group: The 15(S)-hydroxyl group can be oxidized, though this pathway is less directly documented for the ethanolamide form compared to its precursor, 15(S)-HETE.

The primary metabolite, 15(S)-HETE, is a bioactive eicosanoid that can be further metabolized:

  • Oxidation to 15-oxo-ETE: 15(S)-HETE is a substrate for 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes the hydroxyl group to a ketone, forming 15-oxo-eicosatetraenoic acid (15-oxo-ETE).[4]

Metabolism of this compound and its Metabolite 15_HETE_EA This compound 15_HETE 15(S)-HETE 15_HETE_EA->15_HETE Hydrolysis Ethanolamine Ethanolamine 15_HETE_EA->Ethanolamine Hydrolysis 15_oxo_ETE 15-oxo-ETE 15_HETE->15_oxo_ETE Oxidation FAAH FAAH FAAH->15_HETE 15_PGDH 15-PGDH 15_PGDH->15_oxo_ETE

Metabolic pathways of this compound.

Biological Activity and Signaling Pathways

This compound and its metabolites exert their biological effects through various mechanisms, including receptor binding and enzyme inhibition.

Interaction with Cannabinoid Receptors

This compound is a ligand for the cannabinoid receptor 1 (CB1). However, it is a less potent agonist compared to anandamide.[1]

CompoundReceptorAffinity (Ki)Reference
This compoundCB1600 nM[1]
AnandamideCB190 nM[1]
Inhibition of Fatty Acid Amide Hydrolase (FAAH)

In addition to being a substrate, this compound also acts as an inhibitor of FAAH.[1] This dual interaction suggests a complex regulatory role in the endocannabinoid system, where it can both be degraded by and inhibit the enzyme responsible for the breakdown of other NAEs.

Signaling Pathways of Metabolites

The primary metabolite, 15(S)-HETE, is known to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARγ and PPARβ/δ.[5][6][7] Activation of these nuclear receptors can modulate the transcription of genes involved in inflammation and metabolism.[6]

Signaling Pathways of 15(S)-HETE 15_HETE 15(S)-HETE PPARg PPARγ 15_HETE->PPARg Activation PPARbd PPARβ/δ 15_HETE->PPARbd Activation Gene_Expression Modulation of Gene Expression PPARg->Gene_Expression PPARbd->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation Metabolism Metabolism Gene_Expression->Metabolism

15(S)-HETE signaling through PPARs.

Experimental Protocols

Synthesis of 15(S)-HETE from Arachidonic Acid using Lipoxygenase

This protocol describes the enzymatic synthesis of the precursor 15(S)-HETE. The subsequent amidation with ethanolamine would be required to produce this compound.

Materials:

  • Arachidonic Acid

  • Soybean Lipoxygenase

  • Borate buffer (pH 9.0)

  • Sodium borohydride (NaBH4)

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Dissolve arachidonic acid in ethanol.

  • Add the arachidonic acid solution to a pre-warmed (room temperature) borate buffer (pH 9.0) containing soybean lipoxygenase.

  • Incubate the reaction mixture with gentle stirring for 20-30 minutes.

  • Stop the reaction by adding an excess of sodium borohydride (NaBH4) to reduce the hydroperoxy intermediate to the corresponding alcohol.

  • Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., HCl).

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 15(S)-HETE.[8]

Quantification of 15(S)-HETE and its Metabolite 15-oxo-ETE using LC-MS/MS

This protocol provides a general framework for the analysis of 15(S)-HETE and its oxidized metabolite. This method can be adapted for this compound with appropriate optimization of MS parameters and the use of a suitable internal standard.

Sample Preparation (Solid-Phase Extraction - SPE):

  • To 200 µL of biological sample (e.g., plasma, cell culture media), add an appropriate internal standard (e.g., 15(S)-HETE-d8).

  • Condition an Oasis® HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 10% methanol.

  • Elute the analytes with 1 mL of methanol.

  • Dry the eluate under a gentle stream of nitrogen.

  • Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.[9]

Liquid Chromatography (LC) Conditions:

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase A: 0.1% acetic acid in water.

  • Mobile Phase B: 0.1% acetic acid in acetonitrile:methanol (90:10 v/v).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • A gradient elution is typically used to separate the analytes.[9]

Tandem Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • 15(S)-HETE: Precursor ion (m/z) 319.2 -> Product ion (m/z) 219.2

    • 15-oxo-ETE: Precursor ion (m/z) 317.2 -> Product ion (m/z) 177.1

    • Internal Standard (15(S)-HETE-d8): Precursor ion (m/z) 327.2 -> Product ion (m/z) 226.2

LC-MS/MS Workflow for 15(S)-HETE Analysis Sample Biological Sample SPE Solid-Phase Extraction Sample->SPE LC Liquid Chromatography (Reversed-Phase) SPE->LC MS Tandem Mass Spectrometry (ESI-, MRM) LC->MS Data Data Analysis (Quantification) MS->Data

Workflow for the analysis of 15(S)-HETE.

Conclusion

This compound is a multifaceted signaling molecule with significant implications for the endocannabinoid and eicosanoid systems. Its dual role as a CB1 receptor agonist and FAAH inhibitor, coupled with the bioactivity of its primary metabolite, 15(S)-HETE, on PPARs, highlights its potential as a modulator of various physiological and pathological processes. Further research into the specific roles of 15(S)-HETE-EA and its metabolites is warranted to fully elucidate their therapeutic potential. This technical guide serves as a foundational resource to aid in these future investigations.

References

Methodological & Application

Application Note: Quantification of 15(S)-HETE Ethanolamide by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 15(S)-Hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE-EA) is a significant bioactive lipid mediator derived from the oxygenation of anandamide (AEA), a well-known endocannabinoid.[1][2] This conversion is primarily catalyzed by lipoxygenase (LOX) enzymes, particularly 15-LOX.[1][3] As a metabolite of AEA, 15(S)-HETE-EA is involved in the complex endocannabinoid signaling system. It has been shown to interact with cannabinoid receptors, although with a lower potency for the CB1 receptor compared to AEA.[2][4] The accurate and sensitive quantification of 15(S)-HETE-EA in various biological matrices is crucial for understanding its physiological and pathological roles.

This application note provides a detailed protocol for the quantification of 15(S)-HETE Ethanolamide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a gold standard for analyzing endocannabinoids and related compounds.[5] The method described herein is compiled from established procedures for N-acylethanolamines (NAEs) and related lipid mediators, offering a robust starting point for researchers.

Signaling Pathway of this compound

This compound is an oxidative metabolite of Anandamide (AEA). AEA itself is synthesized from N-arachidonoyl phosphatidylethanolamine (NAPE). The 15-lipoxygenase (15-LOX) enzyme converts AEA into 15(S)-HETE-EA.[1] This metabolite can then interact with cannabinoid receptors like CB1, modulating downstream signaling cascades. The primary route for the degradation of AEA is hydrolysis by Fatty Acid Amide Hydrolase (FAAH) into arachidonic acid and ethanolamine.[6]

G cluster_synthesis Biosynthesis & Metabolism cluster_signaling Signaling NAPE N-Arachidonoyl Phosphatidylethanolamine AEA Anandamide (AEA) NAPE->AEA PLC/PLD HETE_EA This compound AEA->HETE_EA Oxygenation AA_Eth Arachidonic Acid + Ethanolamine AEA->AA_Eth Hydrolysis CB1 CB1 Receptor HETE_EA->CB1 Binds LOX 15-Lipoxygenase (15-LOX) LOX->AEA FAAH FAAH FAAH->AEA Downstream Downstream Signaling (e.g., cAMP inhibition) CB1->Downstream Activates

Caption: Biosynthesis and signaling pathway of this compound.

Analytical Workflow

The quantification of 15(S)-HETE-EA from biological samples involves several key stages. The process begins with sample collection, followed by the addition of an internal standard to account for analytical variability. The analyte is then extracted and purified from the complex matrix, typically using solid-phase extraction (SPE). The purified extract is subsequently analyzed by LC-MS/MS for separation and detection. Finally, the data is processed to determine the concentration of the analyte.

G cluster_workflow Experimental Workflow Sample 1. Biological Sample (e.g., Plasma, Serum) Prep 2. Sample Preparation - Internal Standard Spiking - Protein Precipitation - Solid-Phase Extraction (SPE) Sample->Prep Analysis 3. LC-MS/MS Analysis - Chromatographic Separation - Mass Spectrometric Detection Prep->Analysis Data 4. Data Analysis - Peak Integration - Quantification Analysis->Data

Caption: General experimental workflow for 15(S)-HETE-EA analysis.

Experimental Protocols

This section details the materials and methods for the sample preparation and LC-MS/MS analysis of this compound.

Materials and Reagents
  • This compound analytical standard

  • This compound-d8 (or other suitable stable isotope-labeled internal standard, e.g., AEA-d8)

  • LC-MS grade methanol, acetonitrile, isopropanol, water, and formic acid

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode)

  • Biological matrix (e.g., human plasma)

  • Standard laboratory equipment (vortex mixer, centrifuge, nitrogen evaporator)

Standard Solution Preparation
  • Stock Solutions: Prepare 1 mg/mL stock solutions of 15(S)-HETE-EA and the internal standard (IS) in methanol or ethanol.

  • Working Solutions: Perform serial dilutions of the stock solutions to create working standards for the calibration curve (e.g., 0.1 ng/mL to 100 ng/mL) and quality control (QC) samples at low, medium, and high concentrations.[7]

Sample Preparation (Solid-Phase Extraction)

This protocol is adapted from established methods for N-acylethanolamines and eicosanoids.[8][9]

  • Sample Thawing and Spiking: Thaw 100 µL of the biological sample (e.g., plasma) on ice. Add an appropriate amount of the internal standard solution.[8]

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample to precipitate proteins.[8]

  • Centrifugation: Vortex the mixture for 30 seconds and then centrifuge at 10,000 x g for 10 minutes at 4°C.[8]

  • SPE Column Conditioning: Condition a C18 or mixed-mode SPE column by washing sequentially with 1 mL of methanol and then 1 mL of water.[8]

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE column.[8]

  • Washing: Wash the column with 1 mL of water, followed by 1 mL of a weak organic solvent (e.g., 10-20% methanol in water) to remove polar interferences.[8]

  • Elution: Elute the analytes with 1 mL of methanol or acetonitrile.[8][9]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[9] Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[8]

LC-MS/MS Method

The following parameters provide a starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Conditions

Parameter Setting Reference
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) [8]
Mobile Phase A Water with 0.1% Formic Acid [8]
Mobile Phase B Acetonitrile/Isopropanol (v/v) with 0.1% Formic Acid [8]
Flow Rate 0.4 mL/min [8]
Gradient Start with a low percentage of B, ramp to a high percentage to elute analytes, followed by a wash and re-equilibration step. [8]
Injection Volume 5-10 µL [7]

| Column Temp. | 45°C |[8] |

Table 2: Mass Spectrometry Conditions

Parameter Setting Reference
Ionization Mode Electrospray Ionization (ESI), Positive [3][8]
Detection Mode Multiple Reaction Monitoring (MRM) [8]
Capillary Voltage 3500 V [8][10]
Drying Gas Temp. 325°C [8][10]
Drying Gas Flow 12 L/min [8][10]
Nebulizer Pressure 45 psi [8][10]

| Data Acquisition | Instrument-specific software (e.g., Agilent MassHunter) |[10] |

Data Presentation

Quantitative performance should be assessed by constructing a calibration curve and analyzing QC samples. The method should be validated for linearity, accuracy, precision, and recovery.

Table 3: Representative MRM Transitions Note: These transitions are predictive and require experimental optimization. The precursor ion is [M+H]⁺ for the specified molecule (C₂₂H₃₇NO₃, MW: 363.5). The product ion is a common fragment for NAEs.[2][3]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound364.362.1Needs Optimization
15(S)-HETE-EA-d8 (IS)372.362.1Needs Optimization

Table 4: Example Quantitative Performance Data Note: The following values are representative for NAE analysis and serve as a target for method validation.

ParameterValueReference
Linear Range 0.1 - 100 ng/mL[10]
LLOQ 0.3 - 0.5 ng/mL[10]
Linearity (R²) > 0.99[10]
Extraction Recovery 85 - 115%[10]
Intra/Inter-day Precision < 15% RSD[11]
Intra/Inter-day Accuracy 85 - 115%[11]

Conclusion

This application note outlines a comprehensive LC-MS/MS method for the sensitive and selective quantification of this compound in biological samples. The detailed protocols for sample preparation and instrument parameters provide a solid foundation for researchers. The presented workflow, when properly validated, can be a valuable tool for investigating the role of this important lipid mediator in the endocannabinoid system and related signaling pathways.

References

Application Notes and Protocols for the Analytical Detection of 15(S)-HETE Ethanolamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 15(S)-HETE Ethanolamide, a significant bioactive lipid. The protocols outlined below are intended for use in research and drug development settings, offering guidance on sample preparation, analytical instrumentation, and data interpretation.

Introduction

15(S)-Hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE-EA) is an oxidized metabolite of anandamide (AEA), an endogenous cannabinoid. It is formed through the action of 15-lipoxygenase (15-LOX) on AEA.[1] While less potent than AEA at the cannabinoid receptor 1 (CB1), 15(S)-HETE-EA is also known to inhibit fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide.[2] This dual activity suggests its potential role in modulating the endocannabinoid system. Accurate and sensitive analytical methods are crucial for understanding its physiological and pathological significance.

This document details two primary analytical techniques for the detection of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). A general protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is also discussed.

Signaling Pathways and Biological Relevance

This compound is a metabolite of anandamide, a key endocannabinoid. Its biological activity is primarily associated with its interaction with the endocannabinannabinoid system. The metabolic pathway and a potential signaling cascade are illustrated below.

cluster_0 Metabolic Pathway Anandamide Anandamide (AEA) LOX15 15-Lipoxygenase (15-LOX) Anandamide->LOX15 Oxidation HETE_EA This compound LOX15->HETE_EA FAAH Fatty Acid Amide Hydrolase (FAAH) HETE_EA->FAAH Hydrolysis (Inhibited by 15(S)-HETE-EA) HETE 15(S)-HETE FAAH->HETE Ethanolamine Ethanolamine FAAH->Ethanolamine

Caption: Metabolic pathway of this compound formation.

While the direct signaling pathways of this compound are still under investigation, its structural similarity to other endocannabinoids and its interaction with cannabinoid receptors suggest potential involvement in G protein-coupled receptor (GPCR) signaling. The orphan receptor GPR55 is a candidate receptor for various cannabinoid ligands and is known to couple to Gαq and Gα12/13 proteins, leading to downstream signaling events.

cluster_1 Potential GPR55 Signaling Ligand 15(S)-HETE Ethanolamide GPR55 GPR55 Ligand->GPR55 Activation Gq Gαq GPR55->Gq G1213 Gα12/13 GPR55->G1213 PLC Phospholipase C (PLC) Gq->PLC RhoA RhoA G1213->RhoA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Actin Actin Cytoskeleton Rearrangement RhoA->Actin Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC

Caption: Potential GPR55 signaling pathway for cannabinoid ligands.

Analytical Methods: Quantitative Data Summary

The following table summarizes the quantitative data for the different analytical methods used for the detection of N-acylethanolamines, which can be adapted for this compound.

Analytical MethodAnalyteMatrixLLOQLinearity RangeRecoveryReference
LC-MS/MSN-AcylethanolaminesHuman Plasma0.03 - 2 ng/mL0.03 - 50 ng/mLGood[3]
LC-MS/MS15 EndocannabinoidsMilk and Biofluids0.52 - 293 pg on columnR² > 0.98>70%[4]
ELISA15(S)-HETEPlasma, Serum, Urine~185 pg/mL (Sensitivity)78 - 10,000 pg/mLN/A[5]

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of this compound.

Sample_Prep Sample Preparation (Protein Precipitation & SPE) LC_Separation LC Separation (C18 Reversed-Phase) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (Positive ESI, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: General workflow for LC-MS/MS analysis.

1. Sample Preparation (Solid-Phase Extraction - SPE)

This protocol is designed for the extraction of this compound from biological fluids like plasma, serum, or cell culture media.

  • Materials:

    • Oasis® HLB SPE cartridges (or equivalent)

    • Methanol (LC-MS grade)

    • Water (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Formic acid

    • Internal Standard (IS): A deuterated analog of this compound is recommended (e.g., 15(S)-HETE-d8 Ethanolamide). If unavailable, a structurally similar deuterated N-acylethanolamine can be used.

  • Procedure:

    • To 100 µL of the biological sample, add the internal standard.

    • Precipitate proteins by adding 300 µL of cold acetonitrile.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Condition an SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

    • Elute the analyte with 1 mL of acetonitrile or methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. Liquid Chromatography (LC) Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid

  • Flow Rate: 0.3 - 0.4 mL/min

  • Injection Volume: 5 - 10 µL

  • Column Temperature: 40 - 45°C

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Predicted MRM Transitions:

    • Precursor Ion (Q1): m/z 364.3 [M+H]⁺ (based on a molecular weight of 363.5 for this compound).

    • Product Ions (Q3): The primary product ion is predicted to be m/z 62.1, corresponding to the protonated ethanolamine head group [HO-CH₂-CH₂-NH₃]⁺. Another potential product ion could result from the loss of water from the precursor, m/z 346.3. These transitions should be optimized for the specific instrument used.

  • Instrument Parameters (typical starting points):

    • Capillary Voltage: 3500 V

    • Source Temperature: 350 - 525°C

    • Nebulizer Gas: 30-45 psi

    • Drying Gas Flow: 12 L/min

Enzyme-Linked Immunosorbent Assay (ELISA)

While a specific ELISA kit for this compound is not widely available, it may be possible to adapt a competitive ELISA kit for 15(S)-HETE, depending on the cross-reactivity of the antibody with the ethanolamide derivative. Researchers should validate the cross-reactivity before use.

General Principle of a Competitive ELISA:

  • A microplate is pre-coated with a capture antibody.

  • The sample (containing this compound) and a fixed amount of enzyme-conjugated 15(S)-HETE are added to the wells.

  • The free analyte in the sample competes with the enzyme-conjugated analyte for binding to the capture antibody.

  • After incubation and washing, a substrate is added, and the color development is inversely proportional to the amount of this compound in the sample.

For a detailed protocol, refer to the manufacturer's instructions for a 15(S)-HETE ELISA kit and perform validation experiments to assess its suitability for this compound.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the analysis of this compound, but it typically requires a derivatization step to increase the volatility and thermal stability of the analyte.[6]

1. Derivatization

The hydroxyl and amide groups of this compound can be derivatized, for example, by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

2. GC-MS Conditions

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: A temperature gradient is used to separate the analytes.

  • Ionization Mode: Electron Ionization (EI).

  • Detection Mode: Selected Ion Monitoring (SIM) or full scan.

A detailed protocol would need to be developed and validated for the specific application.

Conclusion

The analytical methods described provide a framework for the detection and quantification of this compound. LC-MS/MS offers the highest sensitivity and specificity and is the recommended method for quantitative analysis in complex biological matrices. While specific MRM transitions and validated quantitative data for this compound are not yet widely published, the provided protocols for related N-acylethanolamines serve as a strong starting point for method development. Further research to establish and validate these parameters is crucial for advancing our understanding of this bioactive lipid.

References

Application Notes and Protocols for 15(S)-HETE Ethanolamide in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE-EA) is a bioactive lipid metabolite derived from the oxygenation of anandamide (arachidonoyl ethanolamide, AEA) by the enzyme 15-lipoxygenase (15-LOX).[1][2] As an endocannabinoid-like molecule, it is of significant interest for its potential roles in various physiological and pathological processes. Structurally, it combines features of the endocannabinoid anandamide and the inflammatory mediator 15(S)-HETE. Research suggests that 15(S)-HETE-EA is a less potent agonist at the cannabinoid receptor 1 (CB1) compared to anandamide and also acts as an inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for anandamide degradation.[3]

These application notes provide a comprehensive overview of the potential uses of 15(S)-HETE-EA in cell culture experiments, including its mechanism of action, effects on cellular processes, and detailed protocols for its application. Given the limited direct research on 15(S)-HETE-EA, some information is extrapolated from studies on its parent compounds, 15(S)-HETE and anandamide. It is crucial to note that the biological effects of 15(S)-HETE-EA may be mediated directly by the molecule itself or indirectly through its hydrolysis to 15(S)-HETE.[4]

Mechanism of Action

The mechanism of action of 15(S)-HETE-EA is multifaceted, likely involving several signaling pathways:

  • Cannabinoid Receptor Modulation: 15(S)-HETE-EA exhibits a lower affinity for the CB1 receptor than anandamide.[3] Its interaction with the CB2 receptor and other putative cannabinoid receptors like GPR55 remains to be fully elucidated.

  • FAAH Inhibition: By inhibiting FAAH, 15(S)-HETE-EA can increase the endogenous levels of anandamide and other fatty acid amides, leading to an indirect activation of cannabinoid signaling pathways.[3]

  • Conversion to 15(S)-HETE: Cellular hydrolases can convert 15(S)-HETE-EA to 15(S)-HETE.[4] 15(S)-HETE is a known ligand for the nuclear receptor PPARγ and can modulate various signaling pathways, including STAT3 and PI3K/Akt, thereby influencing cell proliferation, apoptosis, and inflammation.[5][6][7]

Potential Cellular Effects

Based on the known functions of its parent molecules, 15(S)-HETE-EA may be investigated for its effects on:

  • Cancer Cell Biology: 15(S)-HETE has shown both pro- and anti-tumorigenic effects depending on the cancer type.[5] In non-small cell lung cancer (NSCLC), it can activate PPARγ to inhibit cell proliferation and induce apoptosis.[6] Conversely, it can promote proliferation and migration in other cancers by activating the STAT3 pathway.[5]

  • Inflammation and Immunology: As a derivative of anandamide and 15(S)-HETE, both of which are involved in inflammatory processes, 15(S)-HETE-EA is a candidate for modulating inflammatory responses.

  • Apoptosis: 15(S)-HETE can induce apoptosis in some cancer cells through the activation of caspases 9 and 3.[6] It has also been shown to protect pulmonary artery smooth muscle cells from apoptosis via the iNOS pathway.[8]

  • Cell Signaling: Investigations into the effects of 15(S)-HETE-EA on key signaling pathways such as PI3K/Akt/mTOR, STAT, and PPARγ are warranted.[5]

Data Presentation

Table 1: Solubility of 15(S)-HETE Ethanolamide
SolventApproximate Solubility
Ethanol50 mg/ml[3]
DMSO10 mg/ml[3]
DMF10 mg/ml[3]
PBS (pH 7.2)0.10 mg/ml[3]

Data obtained from Cayman Chemical product information.[3]

Table 2: Receptor Binding Affinity of this compound
ReceptorBinding Affinity (Ki)Comparison
CB1600 nM[3]Less potent than Anandamide (Ki = 90 nM)[3]

Data obtained from Cayman Chemical product information.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound (powder)

  • Anhydrous ethanol (≥99.5%)

  • Sterile, amber glass vial with a Teflon-lined cap

  • Calibrated micropipettes

  • Vortex mixer

  • Sterile cell culture medium

Procedure:

  • Stock Solution Preparation (10 mM):

    • Allow the vial of this compound powder to equilibrate to room temperature before opening.

    • Accurately weigh a specific amount of this compound (e.g., 1 mg). The molecular weight is approximately 363.5 g/mol .

    • To prepare a 10 mM stock solution, dissolve 1 mg of this compound in 275 µL of anhydrous ethanol.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -80°C in the amber glass vial. Minimize freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw the stock solution on ice.

    • Prepare intermediate dilutions from the stock solution using sterile serum-free or complete cell culture medium. For example, to make a 100 µM working solution, dilute the 10 mM stock 1:100 (e.g., 2 µL of stock + 198 µL of medium).

    • Add the appropriate volume of the intermediate dilution to your cell culture wells to achieve the desired final concentration.

    • Vehicle Control: Prepare a vehicle control by adding the same final concentration of ethanol to the cell culture medium without this compound. The final ethanol concentration should typically be less than 0.1-0.5% to avoid solvent-induced cytotoxicity.

Protocol 2: General Cell Viability Assay (e.g., MTT Assay)

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound working solutions

  • MTT reagent (or other viability assay reagent)

  • Solubilization buffer (if using MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 50 µM) and a vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours at 37°C.

    • Add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells.

Protocol 3: Western Blot Analysis for Signaling Pathway Activation

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound working solutions

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blot transfer system

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, anti-PPARγ, anti-caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration for a specific time (e.g., 15, 30, 60 minutes for phosphorylation events).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on SDS-PAGE gels.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) and to the total protein for phosphorylation analysis.

Signaling Pathways and Experimental Workflows

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CB1 CB1 Receptor FAAH_membrane FAAH Hydrolase Hydrolase HETE 15(S)-HETE Hydrolase->HETE Anandamide Endogenous Anandamide Anandamide->FAAH_membrane Hydrolysis PI3K PI3K Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Gene_Expression Gene Expression (Proliferation, Apoptosis) pAkt->Gene_Expression STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->Gene_Expression iNOS iNOS NO Nitric Oxide iNOS->NO NO->Gene_Expression PPARg PPARγ PPARg->Gene_Expression HETE_EA 15(S)-HETE Ethanolamide HETE_EA->CB1 Weak Agonist HETE_EA->FAAH_membrane Inhibition HETE_EA->Hydrolase Hydrolysis HETE->PI3K HETE->STAT3 HETE->iNOS HETE->PPARg

Hypothesized signaling pathways of this compound.

G start Start: Cell Culture (e.g., Cancer Cell Line) treatment Treatment with 15(S)-HETE-EA (Dose-response & Time-course) start->treatment viability Cell Viability Assay (e.g., MTT, XTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V, Caspase Activity) treatment->apoptosis signaling Analysis of Signaling Pathways (e.g., Western Blot for p-Akt, p-STAT3) treatment->signaling gene_expression Gene Expression Analysis (e.g., qPCR for PPARγ targets) treatment->gene_expression data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis signaling->data_analysis gene_expression->data_analysis end Conclusion data_analysis->end

Experimental workflow for studying 15(S)-HETE-EA effects.

References

15(S)-HETE Ethanolamide: A Versatile Tool for Interrogating Lipid Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

15(S)-Hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE Ethanolamide) is a unique bioactive lipid that serves as a valuable molecular tool for investigating the intricate crosstalk between the eicosanoid and endocannabinoid signaling systems. As a hybrid molecule combining the structural features of the 15-lipoxygenase (15-LOX) metabolite, 15(S)-HETE, and the endocannabinoid, anandamide (AEA), it exhibits a distinct pharmacological profile. This document provides detailed application notes and experimental protocols for utilizing this compound to explore its key molecular targets: the cannabinoid receptor 1 (CB1), fatty acid amide hydrolase (FAAH), and the transient receptor potential vanilloid 1 (TRPV1) channel.

Data Presentation

The following tables summarize the quantitative data regarding the interaction of this compound and its parent compound, 15(S)-HETE, with their primary molecular targets.

Table 1: Receptor Binding and Enzyme Inhibition Data for this compound

CompoundTargetAssay TypeSpeciesKey ParameterValueReference(s)
This compoundCannabinoid Receptor 1 (CB1)Radioligand BindingRatKi600 nM[1]
Anandamide (AEA)Cannabinoid Receptor 1 (CB1)Radioligand BindingRatKi90 nM[1]
This compoundFatty Acid Amide Hydrolase (FAAH)Inhibition Assay-ActivityInhibitor[1]
This compoundTransient Receptor Potential Vanilloid 1 (TRPV1)Functional AssayHumanActivityInhibitor

Table 2: Biological Activity of the Parent Compound, 15(S)-HETE

CompoundTarget/ProcessCell Type/SystemKey ParameterValueReference(s)
15(S)-HETECyclooxygenase (COX)Human Umbilical Artery MicrosomesIC5052 ± 3 µM (for 6-keto-PGF1α production)
15(S)-HETECyclooxygenase (COX)Human Umbilical Artery MicrosomesIC5063 ± 4 µM (for total prostanoid production)
15(S)-HETE12-Lipoxygenase (12-LOX)-ActivityInhibitor

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound.

G cluster_0 Biosynthesis of this compound Arachidonoyl_Ethanolamide Anandamide (AEA) Lipoxygenase 15-Lipoxygenase (15-LOX) Arachidonoyl_Ethanolamide->Lipoxygenase Metabolism HETE_Ethanolamide This compound Lipoxygenase->HETE_Ethanolamide

Biosynthesis of this compound from Anandamide.

G cluster_1 This compound Signaling HETE_EA This compound CB1 CB1 Receptor HETE_EA->CB1 Partial Agonist FAAH FAAH HETE_EA->FAAH Inhibition TRPV1 TRPV1 Channel HETE_EA->TRPV1 Inhibition G_protein Gi/o Protein CB1->G_protein Activation Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Ca_influx Ca2+ Influx TRPV1->Ca_influx Blocks AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP Anandamide Anandamide Anandamide->FAAH Hydrolysis

Molecular targets of this compound.

G cluster_2 Experimental Workflow: FAAH Inhibition Assay Start Start Prepare_Reagents Prepare Reagents: - FAAH Enzyme - Assay Buffer - this compound - Fluorescent Substrate Start->Prepare_Reagents Incubate Pre-incubate FAAH with This compound Prepare_Reagents->Incubate Add_Substrate Add Fluorescent Substrate Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic or Endpoint) Add_Substrate->Measure_Fluorescence Analyze_Data Analyze Data: Calculate % Inhibition and IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Workflow for determining FAAH inhibition.

Experimental Protocols

Herein are detailed protocols for key experiments to characterize the activity of this compound.

Protocol 1: Cannabinoid Receptor 1 (CB1) Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the CB1 receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Membrane preparations from cells expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells)

  • [3H]CP-55,940 (Radioligand)

  • This compound (Test Compound)

  • Anandamide (AEA) or other known CB1 agonist/antagonist (Positive Control)

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation cocktail

  • Scintillation counter

  • Multi-channel pipette, incubator, and filter harvesting apparatus

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in ethanol or DMSO.

    • Prepare serial dilutions of this compound in Binding Buffer to achieve a range of final assay concentrations (e.g., 10-10 M to 10-5 M).

    • Prepare a solution of [3H]CP-55,940 in Binding Buffer at a concentration equal to its Kd for the CB1 receptor.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of Binding Buffer, 50 µL of [3H]CP-55,940 solution, and 100 µL of CB1 receptor membrane preparation.

    • Non-specific Binding: Add 50 µL of a high concentration of a non-labeled CB1 ligand (e.g., 10 µM WIN 55,212-2), 50 µL of [3H]CP-55,940 solution, and 100 µL of CB1 receptor membrane preparation.

    • Competitive Binding: Add 50 µL of each dilution of this compound, 50 µL of [3H]CP-55,940 solution, and 100 µL of CB1 receptor membrane preparation.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle shaking.

  • Harvesting:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorescence-based)

Objective: To determine the inhibitory potency (IC50) of this compound on FAAH activity.

Materials:

  • Recombinant human or rat FAAH enzyme

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • This compound (Test Compound)

  • Known FAAH inhibitor (e.g., URB597) (Positive Control)

  • Fluorescent FAAH substrate (e.g., Arachidonoyl-7-amino-4-methylcoumarin)

  • 96-well black microplate

  • Fluorescence microplate reader

  • Incubator

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in FAAH Assay Buffer.

    • Dilute the FAAH enzyme in FAAH Assay Buffer to the desired working concentration.

    • Prepare the fluorescent substrate solution in FAAH Assay Buffer.

  • Assay Setup (in a 96-well black plate):

    • 100% Activity Control: Add FAAH enzyme solution and the same volume of solvent used for the test compound.

    • Inhibitor Wells: Add FAAH enzyme solution and the various dilutions of this compound.

    • Positive Control: Add FAAH enzyme solution and the known FAAH inhibitor.

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the fluorescent substrate solution to all wells to start the enzymatic reaction.

  • Measurement:

    • Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 340-360 nm, Em: 450-465 nm for AMC-based substrates).

    • Measurements can be taken kinetically over a period of 15-30 minutes or as an endpoint reading after a fixed incubation time at 37°C.

  • Data Analysis:

    • For kinetic assays, determine the initial reaction velocity (V0) for each well.

    • Calculate the percentage of FAAH inhibition for each concentration of this compound compared to the 100% activity control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Protocol 3: Transient Receptor Potential Vanilloid 1 (TRPV1) Functional Assay (Calcium Imaging)

Objective: To assess the inhibitory effect of this compound on TRPV1 activation by measuring changes in intracellular calcium concentration ([Ca2+]i).

Materials:

  • HEK293 cells stably expressing human TRPV1

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fura-2 AM or Fluo-4 AM (calcium indicator dye)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • This compound (Test Compound)

  • Capsaicin (TRPV1 agonist)

  • Known TRPV1 antagonist (e.g., Capsazepine) (Positive Control)

  • Pluronic F-127

  • 96-well black, clear-bottom microplate

  • Fluorescence microscope or a fluorescence plate reader equipped with an automated liquid handling system

Procedure:

  • Cell Culture and Plating:

    • Culture TRPV1-expressing HEK293 cells under standard conditions.

    • Seed the cells into a 96-well black, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM or Fluo-4 AM and Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and wash with HBSS.

    • Add the loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.

  • Pre-treatment with Inhibitor:

    • Wash the cells with HBSS to remove excess dye.

    • Add HBSS containing various concentrations of this compound or the positive control antagonist to the respective wells.

    • Incubate for 15-30 minutes at room temperature.

  • Stimulation and Measurement:

    • Place the plate in the fluorescence imaging system.

    • Establish a baseline fluorescence reading.

    • Add a solution of capsaicin (at a concentration that elicits a submaximal response, e.g., EC80) to the wells to activate TRPV1.

    • Immediately begin recording the changes in fluorescence intensity over time. For Fura-2, measure the ratio of emission at 510 nm with excitation at 340 nm and 380 nm. For Fluo-4, measure emission at ~520 nm with excitation at ~490 nm.

  • Data Analysis:

    • Calculate the change in fluorescence (or fluorescence ratio) in response to capsaicin for each well.

    • Normalize the response in the presence of this compound to the response in the absence of the inhibitor (agonist-only control).

    • Plot the percentage of inhibition of the capsaicin-induced calcium influx against the logarithm of the this compound concentration.

    • Determine the IC50 value from the dose-response curve.

This compound is a powerful and selective pharmacological tool for dissecting the complex interplay between eicosanoid and endocannabinoid signaling. Its ability to modulate the activity of key proteins such as the CB1 receptor, FAAH, and the TRPV1 channel makes it an invaluable probe for researchers in academia and industry. The protocols and data presented in this document provide a comprehensive guide for utilizing this compound to advance our understanding of lipid signaling in health and disease, and to facilitate the discovery of novel therapeutic agents targeting these pathways.

References

Application of 15(S)-HETE Ethanolamide in Angiogenesis Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE) is a lipid mediator derived from the metabolism of arachidonic acid by the enzyme 15-lipoxygenase (15-LO). Emerging evidence highlights 15(S)-HETE as a potent pro-angiogenic factor, playing a crucial role in the formation of new blood vessels.[1] This process, known as angiogenesis, is fundamental in both normal physiological functions, such as wound healing, and in pathological conditions like tumor growth and metastasis.[2] 15(S)-HETE has been demonstrated to stimulate key steps in the angiogenic cascade, including the proliferation, migration, and differentiation of endothelial cells into tube-like structures.[1][3] The ethanolamide derivative, 15(S)-HETE Ethanolamide, is an analog of the endocannabinoid anandamide and is expected to exhibit similar pro-angiogenic properties, making it a molecule of significant interest in angiogenesis research and drug development. While less potent than anandamide at the CB1 receptor, it does inhibit fatty acid amide hydrolase (FAAH), potentially influencing endocannabinoid signaling.[4]

These application notes provide detailed protocols for utilizing this compound in common in vitro angiogenesis assays and summarize the key signaling pathways involved in its pro-angiogenic effects.

Key Pro-Angiogenic Effects of 15(S)-HETE

  • Stimulates Endothelial Cell Migration and Tube Formation: 15(S)-HETE has been shown to induce the migration of human dermal microvascular endothelial cells (HDMVECs) and human retinal microvascular endothelial cells (HRMVECs).[1][3] It also promotes the formation of capillary-like structures by these cells in vitro.[1][3]

  • Promotes In Vivo Angiogenesis: Studies using Matrigel plug assays and chick chorioallantoic membrane (CAM) assays have confirmed the pro-angiogenic activity of 15(S)-HETE in vivo.[1][3]

  • Induces Pro-Angiogenic Factors: 15(S)-HETE stimulates the expression and secretion of key angiogenic growth factors, including Vascular Endothelial Growth Factor (VEGF).[2][5]

Signaling Pathways

15(S)-HETE exerts its pro-angiogenic effects through the activation of several key intracellular signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.

PI3K/Akt/mTOR Signaling Pathway

15(S)-HETE has been shown to stimulate angiogenesis in adipose tissue through the activation of the PI3K/Akt/mTOR signaling pathway.[5] This pathway is a central regulator of cell growth, proliferation, and survival. Activation of this pathway by 15(S)-HETE leads to increased production of VEGF and the endothelial cell marker CD31.[5]

PI3K_Akt_mTOR_Pathway cluster_cell Endothelial Cell HETE 15(S)-HETE Ethanolamide Receptor Receptor HETE->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Angiogenesis Angiogenesis (Cell Proliferation, Migration, Tube Formation) mTOR->Angiogenesis Promotes

Caption: this compound signaling via the PI3K/Akt/mTOR pathway.

Jak2/STAT5B Signaling Pathway

Another critical pathway activated by 15(S)-HETE is the Janus kinase 2 (Jak2) and Signal Transducer and Activator of Transcription 5B (STAT5B) pathway.[6] This activation leads to the expression of interleukin-8 (IL-8), a potent pro-angiogenic chemokine.[6][7]

Jak_STAT_Pathway cluster_cell Endothelial Cell HETE 15(S)-HETE Ethanolamide Receptor Receptor HETE->Receptor Binds Jak2 Jak2 Receptor->Jak2 Activates STAT5B STAT5B Jak2->STAT5B Phosphorylates IL8 IL-8 Expression STAT5B->IL8 Induces Angiogenesis Angiogenesis IL8->Angiogenesis Promotes

Caption: this compound signaling via the Jak2/STAT5B pathway.

Quantitative Data Summary

The following table summarizes the effective concentrations of 15(S)-HETE in various angiogenesis-related assays based on published literature. Researchers should perform dose-response experiments to determine the optimal concentration of this compound for their specific cell type and assay conditions.

AssayCell TypeEffective Concentration of 15(S)-HETEObserved Effect
Tube Formation Human Dermal Microvascular Endothelial Cells (HDMVEC)0.1 - 1 µMIncreased tube formation.[3]
Brain Microvascular Endothelial Cells (BMVEC)1 µMAttenuated the inhibition of tube formation induced by 15-LO siRNA under OGD.[8]
Cell Migration Human Retinal Microvascular Endothelial Cells (HRMVEC)0.1 µM2-fold increase in migration.[6]
HDMVEC0.1 - 1 µMStimulated cell migration.[3]
In Vivo Angiogenesis Matrigel Plug Assay (in mice)1 µMIncreased PECAM-positive cells and hemoglobin levels.[6]
Signaling Activation HRMVEC0.1 µM4-fold increase in Jak2 phosphorylation at 5 minutes.[6]
HDMVEC0.1 µMTime-dependent phosphorylation of Akt and S6K1.[3]

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Proper preparation of this compound solutions is critical for obtaining reliable and reproducible results.

Materials:

  • This compound

  • Anhydrous ethanol (≥99.5%)

  • Sterile, amber glass vial with a Teflon-lined cap

  • Calibrated micropipettes

  • Sterile cell culture medium (e.g., EGM-2 for HUVECs)

  • Sterile microcentrifuge tubes

Protocol:

  • Stock Solution Preparation (e.g., 10 mM):

    • Allow the vial of this compound to warm to room temperature before opening.

    • Accurately weigh a specific amount of this compound (e.g., 1 mg) and transfer it to the sterile amber glass vial.

    • Add the appropriate volume of anhydrous ethanol to achieve the desired stock concentration.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • Thaw a single aliquot of the stock solution on ice.

    • Prepare an intermediate dilution of the stock solution in sterile cell culture medium. For example, to prepare a 100 µM intermediate solution from a 10 mM stock, dilute the stock 1:100 (e.g., 2 µL of 10 mM stock + 198 µL of cell culture medium).[9]

    • Prepare the final working solutions by further diluting the intermediate solution into the final volume of cell culture medium. For example, to prepare a 1 µM final concentration in 1 mL of medium, add 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium.[9]

    • Crucially, prepare a vehicle control containing the same final concentration of ethanol as the highest concentration of this compound used in the experiment. [9] The final ethanol concentration in the cell culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.[9]

    • Use the prepared working solutions immediately. Avoid storing aqueous dilutions.[9]

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane extract.

Tube_Formation_Workflow cluster_workflow Tube Formation Assay Workflow A Coat wells with Matrigel/Geltrex B Incubate at 37°C to solidify A->B C Seed endothelial cells in medium with This compound or vehicle control B->C D Incubate for 4-24 hours C->D E Image wells with a microscope D->E F Quantify tube formation (e.g., total tube length, number of junctions) E->F

Caption: Workflow for the endothelial cell tube formation assay.

Materials:

  • Endothelial cells (e.g., HUVECs, HDMVECs)

  • Complete endothelial cell growth medium

  • Basement membrane extract (e.g., Matrigel®, Geltrex®)

  • 96-well tissue culture plate

  • This compound working solutions and vehicle control

  • Microscope with a camera

Protocol:

  • Thaw the basement membrane extract on ice overnight.

  • Pre-chill a 96-well plate and pipette tips at -20°C.

  • Add 50 µL of the thawed basement membrane extract to each well of the pre-chilled 96-well plate.[10]

  • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.[10]

  • Harvest endothelial cells and resuspend them in a serum-free or low-serum medium at a density of 1-2 x 10^5 cells/mL.

  • Prepare cell suspensions containing the desired concentrations of this compound and the vehicle control.

  • Gently add 100 µL of the cell suspension to each well on top of the solidified basement membrane extract.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-24 hours. The optimal incubation time should be determined empirically.

  • After incubation, visualize the tube formation using an inverted microscope.

  • Capture images from several random fields for each well.

  • Quantify tube formation using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to measure parameters such as total tube length, number of junctions, and number of branches.

Endothelial Cell Migration Assay (Boyden Chamber Assay)

This assay measures the chemotactic migration of endothelial cells towards a chemoattractant, in this case, this compound.

Migration_Assay_Workflow cluster_workflow Cell Migration Assay Workflow A Add this compound or vehicle control to the lower chamber B Place Transwell insert into the well A->B C Seed serum-starved endothelial cells into the upper chamber B->C D Incubate for 4-24 hours C->D E Remove non-migrated cells from the upper surface D->E F Fix and stain migrated cells on the lower surface E->F G Count stained cells F->G

Caption: Workflow for the endothelial cell migration assay.

Materials:

  • Endothelial cells

  • Serum-free or low-serum medium

  • 24-well plate with Transwell® inserts (typically 8 µm pore size)

  • This compound working solutions and vehicle control

  • Fixing solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., Crystal Violet or DAPI)

  • Cotton swabs

  • Microscope

Protocol:

  • Culture endothelial cells to 70-80% confluency. The day before the assay, serum-starve the cells by replacing the growth medium with a serum-free or low-serum medium.[11]

  • Add medium containing the desired concentrations of this compound or vehicle control to the lower chambers of the 24-well plate.[11]

  • Place the Transwell® inserts into the wells.

  • Harvest the serum-starved cells and resuspend them in serum-free medium at a density of 1 x 10^6 cells/mL.

  • Add 100 µL of the cell suspension to the upper chamber of each insert.[11]

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-24 hours. The optimal incubation time should be determined empirically.[11]

  • After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.[11]

  • Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixing solution for 10-20 minutes.

  • Stain the fixed cells with a suitable staining solution (e.g., 0.1% Crystal Violet for 20 minutes).[11]

  • Gently wash the inserts with water to remove excess stain.

  • Allow the inserts to air dry.

  • Count the number of stained, migrated cells in several random fields of view under a microscope.

Conclusion

This compound is a valuable tool for studying the mechanisms of angiogenesis. The protocols and information provided in these application notes offer a comprehensive guide for researchers to investigate the pro-angiogenic effects of this lipid mediator. By utilizing standardized assays and understanding the underlying signaling pathways, scientists can further elucidate the role of this compound in both health and disease, potentially leading to the development of novel therapeutic strategies.

References

Application Notes and Protocols for Studying the Effects of 15(S)-HETE Ethanolamide on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) is a bioactive lipid metabolite of arachidonic acid, implicated in a variety of physiological and pathological processes, including cancer. Its ethanolamide derivative, 15(S)-HETE Ethanolamide, is structurally related to the endocannabinoid anandamide (AEA) and is known to be a less potent agonist at the cannabinoid receptor 1 (CB1) while also inhibiting fatty acid amide hydrolase (FAAH), the enzyme responsible for AEA degradation. The endocannabinoid system is increasingly recognized for its role in regulating cell proliferation, apoptosis, and angiogenesis in cancer.[1][2] This document provides detailed application notes and protocols for investigating the potential anti-cancer effects of this compound on various cancer cell lines. The methodologies described are based on established techniques for studying similar lipid molecules and their impact on cancer cell biology.

Data Presentation

The following tables summarize hypothetical quantitative data for the effects of this compound on various cancer cell lines. This data is illustrative and should be determined experimentally for each specific cell line and experimental condition.

Table 1: Effect of this compound on Cancer Cell Viability (IC50 Values)

Cancer Cell LineCancer TypeIC50 (µM) after 48h Treatment
MCF-7Breast Cancer1.2
PC-3Prostate Cancer2.5
A549Lung Cancer5.8
HepG2Liver Cancer3.1
HT-29Colon Cancer4.6

Table 2: Effect of this compound on Apoptosis and Protein Expression in MCF-7 Cells (24h Treatment)

TreatmentConcentration (µM)% Apoptotic Cells (TUNEL Assay)p-Akt (Ser473) Relative Expressionp-STAT3 (Tyr705) Relative ExpressionCleaved Caspase-3 Relative Expression
Vehicle Control02.1 ± 0.51.001.001.00
This compound115.4 ± 2.10.650.782.5
This compound2.532.8 ± 3.50.320.455.2
This compound558.2 ± 4.90.150.218.9

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of cancer cells.[3][4][5]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include vehicle control wells.

  • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate 24h cell_seeding->incubation_24h treatment Treat with 15(S)-HETE Ethanolamide incubation_24h->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation_4h Incubate 4h mtt_addition->incubation_4h solubilization Add Solubilization Solution incubation_4h->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance data_analysis Calculate Viability & IC50 read_absorbance->data_analysis

MTT Assay Experimental Workflow.
Apoptosis Detection (TUNEL Assay)

This protocol is for the detection of DNA fragmentation in apoptotic cells using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.[6][7][8][9]

Materials:

  • Cells cultured on coverslips or in chamber slides

  • This compound

  • TUNEL assay kit (containing TdT enzyme, labeled dUTP, and buffers)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • DAPI or Hoechst for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips and treat with this compound for the desired time.

  • Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Wash twice with PBS.

  • Permeabilize the cells with permeabilization solution for 20 minutes at room temperature.

  • Wash twice with PBS.

  • Prepare the TUNEL reaction mixture according to the manufacturer's protocol.

  • Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.

  • Wash three times with PBS.

  • Counterstain with DAPI or Hoechst for 10 minutes.

  • Wash with PBS and mount the coverslips on microscope slides.

  • Visualize under a fluorescence microscope and quantify the percentage of TUNEL-positive cells.

TUNEL_Workflow cluster_prep Sample Preparation cluster_labeling TUNEL Labeling cluster_visualization Visualization cell_treatment Treat Cells with This compound fixation Fix with 4% PFA cell_treatment->fixation permeabilization Permeabilize fixation->permeabilization tunel_reaction Incubate with TUNEL Reaction Mix permeabilization->tunel_reaction washing Wash with PBS tunel_reaction->washing counterstain Counterstain with DAPI washing->counterstain mounting Mount on Slides counterstain->mounting microscopy Fluorescence Microscopy mounting->microscopy

TUNEL Assay Experimental Workflow.
Western Blot Analysis of Signaling Pathways

This protocol is for analyzing the expression and phosphorylation status of key proteins in signaling pathways such as PI3K/Akt and STAT3.[10][11][12][13][14]

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Lyse cell pellets with RIPA buffer and determine protein concentration using the BCA assay.

  • Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Signaling Pathways

15(S)-HETE, the precursor to this compound, is known to modulate several signaling pathways involved in cancer progression. This compound may exert its effects through similar or related pathways, including the endocannabinoid system.

PI3K/Akt/mTOR Signaling Pathway

This pathway is a central regulator of cell growth, proliferation, and survival. 15(S)-HETE has been shown to activate this pathway in some contexts, promoting angiogenesis.[15][16][17] However, anti-cancer compounds often inhibit this pathway.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes HETE_Eth 15(S)-HETE Ethanolamide HETE_Eth->Inhibition Potential Inhibition Inhibition->Akt

Potential inhibition of the PI3K/Akt/mTOR pathway.
STAT3 Signaling Pathway

The STAT3 pathway is involved in cell proliferation and migration. 15(S)-HETE has been shown to activate STAT3 in lung adenocarcinoma cells.[18][19]

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes HETE_Eth 15(S)-HETE Ethanolamide HETE_Eth->Inhibition Potential Inhibition Inhibition->STAT3 Gene_Expression Gene Expression (e.g., Cyclin D1, VEGF) pSTAT3_dimer->Gene_Expression Promotes

Potential modulation of the STAT3 signaling pathway.
Endocannabinoid System and Apoptosis

As a structural analog of anandamide, this compound may interact with the endocannabinoid system to induce apoptosis in cancer cells. Anandamide has been shown to induce apoptosis through both cannabinoid receptor-dependent and -independent mechanisms.[20][21][22][23][24][25][26][27]

Endocannabinoid_Apoptosis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CB1 CB1 Receptor Ceramide Ceramide Production CB1->Ceramide Increases HETE_Eth 15(S)-HETE Ethanolamide HETE_Eth->CB1 Binds to ROS ROS Production HETE_Eth->ROS May Increase Caspase_Cascade Caspase Cascade Ceramide->Caspase_Cascade Activates ROS->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Induces

Hypothesized endocannabinoid-mediated apoptosis.

References

Application Notes and Protocols for In Vivo Studies of 15(S)-HETE Ethanolamide in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE-EA) is an endogenous lipid mediator belonging to the N-acylethanolamine (NAE) family. NAEs are known to play crucial roles in a variety of physiological processes, including inflammation, pain perception, and neuroprotection. While direct in vivo studies on 15(S)-HETE-EA are limited, research on its parent compound, 15(S)-HETE, and other structurally related NAEs, such as palmitoylethanolamide (PEA) and anandamide (AEA), provides a strong foundation for investigating its therapeutic potential. These related compounds have demonstrated significant anti-inflammatory and analgesic properties in various animal models.

This document provides detailed application notes and extrapolated protocols for the in vivo investigation of 15(S)-HETE-EA in rodent models of inflammation and neuropathic pain. The methodologies are based on established protocols for 15(S)-HETE and other bioactive lipids.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies of the parent compound 15(S)-HETE and the related N-acylethanolamine, Palmitoylethanolamide (PEA). This data can serve as a starting point for designing dose-response studies for 15(S)-HETE Ethanolamide.

Table 1: In Vivo Administration Parameters for 15(S)-HETE in Rodent Models

ParameterValueSpeciesStudy FocusRoute of AdministrationReference
Dosage100 ngFemale MiceTactile AllodyniaIntrathecal (i.t.)[1]
Dosage1 µgFemale MiceTactile AllodyniaIntraplantar (i.pl.)[1]
FrequencySingle doseFemale MiceAcute pain responseIntrathecal/Intraplantar[1]
VehicleNot specifiedFemale MicePainNot specified[1]

Table 2: In Vivo Administration Parameters for Palmitoylethanolamide (PEA) in Rodent Models

ParameterValueSpeciesStudy FocusRoute of AdministrationReference
Dosage Range1 - 30 mg/kgRat, MouseInflammatory and Neuropathic PainOral (p.o.), Intraperitoneal (i.p.), Subcutaneous (s.c.)[2]
Commonly Used Dosage10 mg/kgRat, MouseChronic PainOral (p.o.), Subcutaneous (s.c.)[2][3]
FrequencyDailyRat, MouseChronic Pain and InflammationOral (p.o.), Subcutaneous (s.c.)[2]
VehicleCorn oil, Saline/Tween 80/EthanolRat, MouseSystemic effectsIntraperitoneal (i.p.), Subcutaneous (s.c.)[3]

Experimental Protocols

Preparation of this compound for In Vivo Administration

Due to the lipophilic nature of 15(S)-HETE-EA, a suitable vehicle is required to ensure its solubility and bioavailability for in vivo administration.

Materials:

  • This compound

  • Vehicle components:

    • Option 1 (for intraperitoneal or subcutaneous injection): Sterile saline (0.9% NaCl), Ethanol, Tween 80 (or Cremophor EL).

    • Option 2 (for oral gavage): Corn oil or sesame oil.

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Vehicle Preparation (Saline-based):

    • Prepare a vehicle solution consisting of sterile saline, ethanol, and Tween 80 in a ratio of 18:1:1 (v/v/v).

    • For example, to prepare 10 ml of vehicle, mix 9 ml of sterile saline, 0.5 ml of ethanol, and 0.5 ml of Tween 80.

    • Vortex thoroughly to ensure a homogenous solution.

  • Dissolving this compound:

    • Weigh the desired amount of 15(S)-HETE-EA.

    • First, dissolve the compound in a small amount of ethanol.

    • Gradually add the saline/Tween 80 mixture to the ethanol solution while vortexing.

    • If necessary, sonicate the solution for a few minutes to aid dissolution.

    • The final concentration should be prepared such that the desired dose can be administered in a volume of 5-10 ml/kg for rats or 10 ml/kg for mice.

  • Vehicle Preparation (Oil-based for oral gavage):

    • Dissolve the weighed 15(S)-HETE-EA directly in the desired volume of corn oil or sesame oil.

    • Vortex and gently warm the solution if necessary to aid dissolution.

Animal Model 1: Carrageenan-Induced Paw Edema (Acute Inflammatory Pain)

This model is used to assess the anti-inflammatory properties of a compound.

Materials:

  • Male Sprague-Dawley rats (180-220 g) or Swiss albino mice (20-25 g)

  • 1% (w/v) carrageenan solution in sterile saline

  • This compound solution

  • Vehicle control solution

  • Pletysmometer or digital calipers

  • Animal handling and injection equipment

Protocol:

  • Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.

  • Grouping: Randomly divide the animals into groups (n=6-8 per group):

    • Group 1: Vehicle control + Saline injection

    • Group 2: Vehicle control + Carrageenan injection

    • Group 3: 15(S)-HETE-EA (low dose) + Carrageenan injection

    • Group 4: 15(S)-HETE-EA (high dose) + Carrageenan injection

    • Group 5: Positive control (e.g., Indomethacin, 10 mg/kg) + Carrageenan injection

  • Compound Administration: Administer 15(S)-HETE-EA solution, vehicle, or positive control via the desired route (e.g., i.p. or p.o.) 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 ml (for rats) or 0.05 ml (for mice) of 1% carrageenan solution into the sub-plantar surface of the left hind paw.[4][5][6]

  • Measurement of Paw Edema: Measure the paw volume or thickness at baseline (before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer or calipers.[4][6]

  • Data Analysis: Calculate the percentage increase in paw volume or thickness for each animal at each time point compared to its baseline measurement. Compare the mean increase in paw edema between the different treatment groups.

Animal Model 2: Formalin-Induced Nociception (Tonic Pain)

The formalin test is a model of tonic chemical pain that has two distinct phases, allowing for the assessment of both acute nociceptive and more persistent inflammatory pain.

Materials:

  • Male C57BL/6 mice (20-25 g)

  • 5% formalin solution in sterile saline

  • This compound solution

  • Vehicle control solution

  • Observation chambers with mirrors for clear viewing of the paws

  • Timer

Protocol:

  • Animal Acclimatization: Acclimatize mice to the observation chambers for at least 30 minutes for 2-3 days before the test day.

  • Grouping: Randomly assign mice to treatment groups as described in the carrageenan model.

  • Compound Administration: Administer 15(S)-HETE-EA, vehicle, or a positive control (e.g., morphine) 30-60 minutes before the formalin injection.

  • Induction of Nociception: Inject 20 µl of 5% formalin solution subcutaneously into the dorsal surface of the right hind paw.[7][8]

  • Behavioral Observation: Immediately after injection, place the mouse in the observation chamber and record the total time spent licking or biting the injected paw for two distinct phases:

    • Phase I (Acute Phase): 0-5 minutes post-injection.[7][9]

    • Phase II (Inflammatory Phase): 15-30 minutes post-injection.[7][9]

  • Data Analysis: Compare the mean licking/biting time in each phase across the different treatment groups.

Animal Model 3: Partial Sciatic Nerve Ligation (Neuropathic Pain)

This is a widely used model to induce chronic neuropathic pain that mimics symptoms of nerve injury in humans.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Surgical instruments (scissors, forceps, needle holder)

  • 4-0 or 5-0 silk or chromic gut suture

  • Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

  • Von Frey filaments for assessing mechanical allodynia

  • Hargreaves apparatus for assessing thermal hyperalgesia

Protocol:

  • Surgical Procedure:

    • Anesthetize the rat.

    • Make a small incision on the lateral side of the thigh to expose the sciatic nerve.

    • Carefully isolate the sciatic nerve from the surrounding connective tissue.

    • Tightly ligate approximately one-third to one-half of the dorsal portion of the sciatic nerve with a suture.[10][11][12]

    • Close the muscle and skin layers with sutures.

    • In sham-operated animals, the nerve is exposed but not ligated.

  • Post-operative Care: Provide appropriate post-operative care, including analgesics for the first 24-48 hours.

  • Behavioral Testing:

    • Allow the animals to recover for 5-7 days before starting behavioral testing.

    • Mechanical Allodynia: Measure the paw withdrawal threshold to mechanical stimuli using von Frey filaments applied to the plantar surface of the ipsilateral (ligated) and contralateral (non-ligated) hind paws.

    • Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source using a Hargreaves apparatus.

  • Compound Administration and Testing:

    • Once a stable baseline of hypersensitivity is established (typically 7-14 days post-surgery), begin daily administration of 15(S)-HETE-EA, vehicle, or a positive control (e.g., gabapentin).

    • Perform behavioral testing at set time points after drug administration (e.g., 1, 2, 4, and 24 hours) to determine the onset and duration of action.

  • Data Analysis: Compare the paw withdrawal thresholds and latencies between the treatment groups over the course of the study.

Visualization of Signaling Pathways and Workflows

G Experimental Workflow for In Vivo Assessment of 15(S)-HETE-EA cluster_prep Preparation cluster_model Animal Model Induction cluster_admin Administration & Observation cluster_analysis Data Analysis prep_compound Prepare 15(S)-HETE-EA Solution administer Administer 15(S)-HETE-EA or Vehicle prep_compound->administer prep_animals Animal Acclimatization & Grouping model_inflammation Inflammation Model (e.g., Carrageenan) prep_animals->model_inflammation model_pain Pain Model (e.g., Formalin, Sciatic Nerve Ligation) prep_animals->model_pain model_inflammation->administer model_pain->administer observe Behavioral Assessment administer->observe analyze Quantify Response & Statistical Analysis observe->analyze interpret Interpret Results analyze->interpret

Caption: A logical workflow for the in vivo evaluation of 15(S)-HETE-EA.

G Proposed Signaling Pathway of N-Acylethanolamines cluster_membrane Cell Membrane cluster_intracellular Intracellular NAE N-Acylethanolamine (e.g., 15(S)-HETE-EA) GPCR GPCRs (e.g., CB1, CB2) NAE->GPCR Binds TRPV1 TRPV1 NAE->TRPV1 Modulates PPARa PPAR-α NAE->PPARa Activates NFkB NF-κB GPCR->NFkB Inhibits PPARa->NFkB Inhibits AntiInflammatory Anti-inflammatory Effects PPARa->AntiInflammatory Contributes to ProInflammatory Pro-inflammatory Gene Expression (e.g., TNF-α, IL-1β) NFkB->ProInflammatory Promotes

References

protocols for dissolving 15(S)-HETE Ethanolamide for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE Ethanolamide) is a bioactive lipid mediator, an endogenous cannabinoid (endocannabinoid) analog formed through the oxygenation of anandamide (AEA) by 15-lipoxygenase (15-LOX).[1][] It exhibits distinct signaling properties, including acting as a less potent agonist at the cannabinoid receptor 1 (CB1) compared to anandamide and inhibiting fatty acid amide hydrolase (FAAH), the primary enzyme for anandamide degradation.[1] Its dual nature, combining structural features of both eicosanoids and endocannabinoids, makes it a valuable tool for investigating lipid signaling pathways.[]

These application notes provide detailed protocols for the proper dissolution, storage, and use of this compound in experimental settings to ensure reproducibility and accuracy in research applications.

Data Presentation

Physicochemical Properties and Solubility

Proper solubilization is critical for the experimental success and reproducibility of this lipid-based compound. This compound is sparingly soluble in aqueous solutions and requires an organic solvent for the preparation of stock solutions.

PropertyValueReference
Formal Name 15(S)-hydroxy-N-(2-hydroxyethyl)-5Z,8Z,11Z,13E-eicosatetraenamide[1]
Molecular Formula C₂₂H₃₇NO₃[1]
Formula Weight 363.5 g/mol [1]
Storage Store at -20°C[]
Shelf Life At least 1 year when stored as directed[]
SolventSolubilityReference
Ethanol 50 mg/mL[1]
DMSO 10 mg/mL[1]
DMF 10 mg/mL[1]
Ethanol:PBS (pH 7.2) (1:2) 5 mg/mL[1]
PBS (pH 7.2) 0.10 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in Ethanol

This protocol describes the preparation of a concentrated stock solution, which can be aliquoted and stored for long-term use, minimizing freeze-thaw cycles.

Materials:

  • This compound (solid form)

  • Anhydrous Ethanol (≥99.5%, ACS grade or higher)

  • Sterile, amber glass vial with a Teflon-lined cap

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibration: Allow the vial containing this compound to warm to room temperature before opening. This prevents moisture condensation on the compound.

  • Weighing: Aseptically weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.635 mg.

    • Calculation: 363.5 g/mol (FW) * 0.010 mol/L (10 mM) * 0.001 L (1 mL) = 0.003635 g = 3.635 mg

  • Dissolution: Add the appropriate volume of anhydrous ethanol to the vial. For 3.635 mg, add 1 mL of ethanol.

  • Mixing: Cap the vial tightly and vortex thoroughly until the compound is completely dissolved. A clear solution should be observed.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, amber glass or polypropylene tubes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term stability.[3]

G cluster_prep Stock Solution Workflow A Equilibrate This compound to Room Temperature B Weigh 3.635 mg of Compound A->B C Add 1 mL of Anhydrous Ethanol B->C D Vortex Until Completely Dissolved C->D E Aliquot into Smaller Volumes D->E F Store at -80°C E->F

Caption: Workflow for 10 mM stock solution preparation.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the stock solution into aqueous cell culture media for treating cells. It is crucial to maintain the final organic solvent concentration at a non-toxic level (typically ≤0.5%).[3]

Materials:

  • 10 mM this compound stock solution (from Protocol 1)

  • Sterile cell culture medium (serum-free or complete, as required by the experiment)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thaw Stock Solution: On the day of the experiment, thaw an aliquot of the 10 mM stock solution on ice and keep it protected from light.

  • Intermediate Dilution (Recommended): To ensure accurate dilutions for low final concentrations, prepare an intermediate dilution. For example, to make a 100 µM intermediate solution, dilute the 10 mM stock 1:100 in your cell culture medium.

    • Example: Add 5 µL of the 10 mM stock to 495 µL of sterile cell culture medium.

  • Final Working Solution: Further dilute the intermediate solution to achieve the desired final concentration in your experiment.

    • Example: To prepare a final concentration of 1 µM in a culture well containing 1 mL of medium, add 10 µL of the 100 µM intermediate solution to 990 µL of medium in the well.

  • Vehicle Control: It is essential to include a vehicle control in your experiments. The vehicle control should contain the same final concentration of ethanol as the experimental samples.

    • Example: If your final treatment has a 0.1% ethanol concentration, your vehicle control wells should also contain 0.1% ethanol in the culture medium.

  • Application to Cells: Mix gently and immediately add the final working solutions to your cells. Due to the lipid nature of the compound, it may not remain in solution for extended periods in aqueous media.

Important Considerations:

  • Sonication: For dilutions into aqueous buffers where solubility is a concern, gentle sonication may aid dissolution.[4]

  • BSA Carrier: For in vivo studies or certain in vitro assays, using a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) can improve the solubility and stability of the lipid in aqueous solutions.

  • Cytotoxicity: Always perform a dose-response curve for your specific cell type to determine the optimal concentration range and to assess any potential cytotoxicity from the compound or the solvent.

Signaling Pathways

This compound is integrated into the endocannabinoid signaling cascade. It is produced from anandamide (AEA) via the 15-lipoxygenase (15-LOX) enzyme. It can then act on the CB1 receptor or be hydrolyzed by cellular amidohydrolases, such as FAAH (which it also inhibits), to produce 15(S)-HETE and ethanolamine.[1][5] The resulting 15(S)-HETE is itself a signaling molecule that can activate pathways such as Jak2/STAT5B.[3]

G Anandamide Anandamide (AEA) LOX 15-Lipoxygenase (15-LOX) Anandamide->LOX Substrate HETE_EA 15(S)-HETE Ethanolamide CB1 CB1 Receptor HETE_EA->CB1 Activates FAAH FAAH (Inhibition) HETE_EA->FAAH Inhibits Hydrolysis Hydrolysis HETE_EA->Hydrolysis Substrate LOX->HETE_EA Produces Response Cellular Response CB1->Response HETE 15(S)-HETE Hydrolysis->HETE Ethanolamine Ethanolamine Hydrolysis->Ethanolamine Jak2 Jak2/STAT5B Pathway HETE->Jak2 Jak2->Response

Caption: Signaling pathway of this compound.

References

Commercial Sources and Application Notes for Synthetic 15(S)-HETE Ethanolamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the commercial sources for synthetic 15(S)-hydroxyeicosatetraenoic acid (HETE) ethanolamide, a significant lipid signaling molecule. It also includes detailed application notes and experimental protocols to facilitate its use in research and drug development.

Introduction

15(S)-HETE Ethanolamide is an endogenous cannabinoid analog and a metabolite of anandamide (AEA) formed through the action of 15-lipoxygenase (15-LOX).[1] It exhibits biological activity by interacting with the cannabinoid receptor 1 (CB1) and inhibiting fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide.[1] This dual activity makes this compound a molecule of interest for studying the endocannabinoid system and its role in various physiological and pathological processes.

Commercial Availability

Synthetic this compound is available from several reputable suppliers of research biochemicals. The quality and formulation may vary, so it is crucial to consult the supplier's technical datasheets for specific details.

SupplierProduct NameCAS NumberPurityFormulation
Cayman Chemical This compound161744-53-2≥98%A solution in ethanol
KKL Med Inc. This compound161744-53-2≥98%Not specified
BOC Sciences This compound161744-53-2Not specifiedNot specified

Physicochemical Properties

PropertyValue
Molecular Formula C₂₂H₃₇NO₃
Molecular Weight 363.5 g/mol
Appearance Typically a solution
Storage -20°C
Solubility Soluble in organic solvents such as ethanol and DMSO.

Biological Activity and Applications

This compound is a valuable tool for investigating the endocannabinoid system. Its primary known activities are:

  • CB1 Receptor Ligand: It is a less potent ligand for the CB1 receptor compared to anandamide.[1]

  • FAAH Inhibitor: It inhibits the activity of fatty acid amide hydrolase, thereby increasing the levels of endogenous cannabinoids like anandamide.[1]

These properties make it suitable for a range of research applications, including:

  • Studying endocannabinoid metabolism: Investigating the pathways of anandamide degradation and the role of its metabolites.

  • Modulating cannabinoid signaling: Examining the downstream effects of combined CB1 receptor interaction and FAAH inhibition.

  • Investigating the physiological roles of 15-LOX metabolites: Elucidating the functions of oxygenated endocannabinoids in various biological systems.

Quantitative Biological Data
ParameterTargetValueComparison
Kᵢ Human CB1 Receptor600 nMAnandamide Kᵢ = 90 nM[1]

Signaling Pathways

This compound, through its interaction with the CB1 receptor and inhibition of FAAH, can modulate several downstream signaling pathways. CB1 receptors are G-protein coupled receptors (GPCRs) primarily coupled to Gᵢ/ₒ proteins. Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] Furthermore, activation of CB1 can modulate various ion channels and activate mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38.

The parent compound, 15(S)-HETE, has been shown to influence several signaling cascades that may also be relevant to the ethanolamide derivative. These include the p38 MAPK, PI3K/Akt/mTOR, and TGF-β1/Smad2/3 pathways.[3][4]

15S_HETE_Ethanolamide_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus HETE_EA 15(S)-HETE Ethanolamide CB1 CB1 Receptor HETE_EA->CB1 Binds (Ki = 600 nM) FAAH FAAH HETE_EA->FAAH Inhibits Gi_o Gαi/o CB1->Gi_o Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gi_o->AC Inhibits MAPK MAPK (ERK, p38) Gi_o->MAPK Activates Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Hydrolyzes to Anandamide Anandamide Anandamide->FAAH Substrate PKA PKA cAMP->PKA Activates Gene_Expression Gene Expression (e.g., via CREB) PKA->Gene_Expression Regulates MAPK->Gene_Expression Regulates

Caption: Signaling pathways of this compound.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound. It is recommended to optimize concentrations and incubation times for specific experimental systems.

Protocol 1: In Vitro FAAH Inhibition Assay

This protocol provides a framework for assessing the inhibitory effect of this compound on FAAH activity using a fluorometric assay.

Materials:

  • Recombinant human FAAH enzyme

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • FAAH substrate (e.g., AMC-arachidonoyl amide)

  • This compound stock solution (in ethanol or DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute the FAAH enzyme to the desired concentration in cold assay buffer.

    • Prepare a series of dilutions of this compound in assay buffer. Include a vehicle control (buffer with the same concentration of ethanol or DMSO).

    • Prepare the FAAH substrate solution in the assay buffer.

  • Assay Protocol:

    • Add 20 µL of the diluted this compound or vehicle control to the wells of the 96-well plate.

    • Add 160 µL of the diluted FAAH enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the FAAH substrate solution to each well.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

FAAH_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Reagents: - Diluted FAAH enzyme - this compound dilutions - FAAH substrate add_inhibitor Add this compound or vehicle to wells reagents->add_inhibitor add_enzyme Add FAAH enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C for 15 min add_enzyme->pre_incubate add_substrate Add FAAH substrate to initiate reaction pre_incubate->add_substrate incubate Incubate at 37°C for 30 min add_substrate->incubate read_fluorescence Measure fluorescence (Ex: 340-360 nm, Em: 450-465 nm) incubate->read_fluorescence calculate_inhibition Calculate % inhibition read_fluorescence->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50

Caption: Experimental workflow for FAAH inhibition assay.
Protocol 2: CB1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the CB1 receptor.

Materials:

  • Membrane preparation from cells expressing human CB1 receptor

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)

  • Radioligand (e.g., [³H]CP-55,940)

  • Non-specific binding control (a high concentration of a known CB1 ligand)

  • This compound stock solution (in ethanol or DMSO)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of this compound in binding buffer.

    • Dilute the radioligand to the desired concentration in binding buffer.

  • Assay Protocol:

    • In a reaction tube, combine:

      • 50 µL of this compound dilution or buffer (for total binding) or non-specific control.

      • 50 µL of radioligand solution.

      • 400 µL of membrane preparation.

    • Incubate at 30°C for 60 minutes.

  • Filtration and Washing:

    • Rapidly filter the reaction mixture through glass fiber filters under vacuum.

    • Wash the filters three times with ice-cold binding buffer.

  • Data Acquisition and Analysis:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC₅₀ value and calculate the Kᵢ using the Cheng-Prusoff equation.

Conclusion

Synthetic this compound is a commercially available tool for researchers investigating the endocannabinoid system. Its dual action as a CB1 receptor ligand and an FAAH inhibitor provides a unique pharmacological profile for studying the complex regulation of endocannabinoid signaling. The provided protocols and signaling information serve as a starting point for designing and conducting experiments to further elucidate the biological roles of this and related lipid mediators.

References

Application Notes and Protocols for 15(S)-HETE Ethanolamide Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-Hydroxyeicosatetraenoyl ethanolamide (15(S)-HETE Ethanolamide) is a bioactive lipid metabolite derived from the oxygenation of anandamide (arachidonoyl ethanolamide) by 15-lipoxygenase (15-LOX).[1][2] As an endocannabinoid analogue, it exhibits a complex pharmacological profile, interacting with the endocannabinoid system and other signaling pathways to modulate key cellular processes. These application notes provide detailed protocols and experimental design considerations for investigating the effects of this compound in cancer and inflammation research.

Biological Activities and Mechanisms of Action

This compound is a less potent agonist at the cannabinoid receptor 1 (CB1) compared to anandamide, with a reported Ki of 600 nM versus 90 nM for anandamide.[2] It also demonstrates inhibitory activity against fatty acid amide hydrolase (FAAH), the primary enzyme responsible for anandamide degradation.[2] This dual action suggests that this compound can modulate endocannabinoid signaling both directly through receptor interaction and indirectly by increasing the levels of endogenous cannabinoids.

Furthermore, its structural similarity to 15(S)-HETE suggests that it may also exert effects through pathways activated by this related lipid mediator. 15(S)-HETE is known to be an endogenous ligand for peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating cell proliferation, apoptosis, and inflammation.[3][4] Activation of PPARγ by 15(S)-HETE has been linked to anti-proliferative and pro-apoptotic effects in non-small cell lung cancer (NSCLC) cells.[3][4] Additionally, 15(S)-HETE has been shown to influence the PI3K/Akt/mTOR and JAK/STAT signaling pathways.[3][5]

Data Presentation

Receptor Binding and Enzyme Inhibition
CompoundTargetParameterValueReference
This compoundCB1 ReceptorKi600 nM[2]
AnandamideCB1 ReceptorKi90 nM[2]
This compoundFAAHActivityInhibitor[2]
Cellular Effects of the Related Compound 15(S)-HETE
EffectCell LineParameterValueReference
Inhibition of ProliferationPC3 (Prostate Cancer)IC5030 µM[6]
Inhibition of ProliferationHT-29 (Colorectal Cancer)IC5040 µM

Experimental Protocols

Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A549, PC3, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in ethanol or DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in serum-free medium to achieve final concentrations ranging from 0.1 µM to 50 µM.[3]

    • Include a vehicle control (medium with the same final concentration of ethanol or DMSO as the highest treatment concentration).

    • Remove the culture medium from the cells and replace it with the treatment solutions.

  • Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Detection by TUNEL Assay

This protocol allows for the in situ detection of DNA fragmentation, a hallmark of apoptosis, in cells treated with this compound.

Materials:

  • Cells cultured on chamber slides or coverslips

  • This compound

  • TUNEL assay kit (e.g., HRP-DAB based kits)[7]

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Proteinase K solution

  • TdT reaction buffer and enzyme

  • Biotinylated nucleotides

  • Streptavidin-HRP conjugate

  • DAB substrate

  • Counterstain (e.g., Methyl Green or Hematoxylin)

  • Light microscope

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of this compound and a vehicle control for the appropriate duration (e.g., 24-48 hours).

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix cells with fixation solution for 25 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize cells with permeabilization solution for 2 minutes on ice.

  • TUNEL Staining: Follow the manufacturer's instructions for the specific TUNEL assay kit. This typically involves:

    • Incubation with Proteinase K.

    • Equilibration with TdT reaction buffer.

    • Incubation with the TdT reaction mix (containing TdT enzyme and biotinylated nucleotides) in a humidified chamber at 37°C for 60 minutes.[8]

    • Stopping the reaction.

    • Incubation with Streptavidin-HRP conjugate.

    • Detection with DAB substrate, which will produce a brown stain in apoptotic nuclei.

  • Counterstaining: Counterstain the cells with Methyl Green or Hematoxylin to visualize all nuclei.

  • Microscopy: Mount the slides and visualize under a light microscope. Apoptotic cells will have dark brown stained nuclei.

  • Quantification: Determine the percentage of TUNEL-positive cells by counting at least 200 cells in several random fields.

Protocol 3: PPARγ Reporter Gene Assay

This assay measures the ability of this compound to activate PPARγ-mediated gene transcription.

Materials:

  • Host cell line (e.g., HEK293T, HepG2)

  • Expression plasmid for human PPARγ

  • Luciferase reporter plasmid containing PPAR response elements (PPREs)

  • Transfection reagent

  • This compound

  • Positive control (e.g., Rosiglitazone)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Transfection:

    • Seed host cells in a 96-well plate.

    • Co-transfect the cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.[9] A plasmid expressing a constitutively active reporter (e.g., Renilla luciferase) can be co-transfected for normalization.

  • Treatment:

    • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, a vehicle control, and a positive control.

  • Incubation: Incubate the cells for another 24 hours.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as fold induction relative to the vehicle control.

Mandatory Visualization

G cluster_0 Nucleus AEA Anandamide (AEA) LOX15 15-Lipoxygenase AEA->LOX15 Metabolism HETE_EA 15(S)-HETE Ethanolamide FAAH FAAH HETE_EA->FAAH Inhibits CB1 CB1 Receptor HETE_EA->CB1 Binds (Ki=600nM) PPARg PPARγ HETE_EA->PPARg Activates Endocannabinoid_Signaling Modulation of Endocannabinoid Signaling LOX15->HETE_EA FAAH->AEA Degrades CB1->Endocannabinoid_Signaling RXR RXR PPARg->RXR PPRE PPRE Gene_Transcription Gene Transcription (Apoptosis, Cell Cycle Arrest) PPRE->Gene_Transcription Regulates G Start Start Cell_Culture Seed and Culture Cells (e.g., 96-well plate) Start->Cell_Culture Treatment Treat with 15(S)-HETE Ethanolamide (Dose-Response) Cell_Culture->Treatment Incubation Incubate (24-72 hours) Treatment->Incubation Assay Perform Assay Incubation->Assay MTT MTT Assay Assay->MTT Cell Viability TUNEL TUNEL Assay Assay->TUNEL Apoptosis Reporter PPARγ Reporter Assay Assay->Reporter Gene Expression Data_Analysis Data Analysis MTT->Data_Analysis TUNEL->Data_Analysis Reporter->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Measuring Cellular Uptake of 15(S)-HETE Ethanolamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-Hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE-EA) is a bioactive lipid molecule belonging to the N-acylethanolamine (NAE) family. This family includes the well-characterized endocannabinoid, anandamide (N-arachidonoylethanolamine; AEA).[1] NAEs are involved in a multitude of physiological processes, and understanding their cellular uptake is crucial for elucidating their mechanisms of action and for the development of novel therapeutics. While the cellular uptake of 15(S)-HETE has been studied, specific data on its ethanolamide derivative is limited.[2] This document provides a detailed guide to measuring the cellular uptake of 15(S)-HETE-EA, drawing upon established methodologies for related NAEs like anandamide.

The cellular uptake of NAEs is a complex process that is believed to be protein-mediated, exhibiting characteristics of facilitated diffusion.[3] This transport is critical for the termination of NAE signaling, as it allows for their intracellular enzymatic degradation. Key players in this process are thought to include a putative membrane transporter and intracellular fatty acid-binding proteins (FABPs) that shuttle these lipophilic molecules through the aqueous cytosol.[4] Following uptake, 15(S)-HETE-EA may interact with various intracellular targets, including cannabinoid receptors and peroxisome proliferator-activated receptors (PPARs), to elicit its biological effects.[4][5]

Proposed Cellular Uptake and Trafficking of 15(S)-HETE Ethanolamide

The cellular uptake of this compound is hypothesized to follow a multi-step process similar to that of other N-acylethanolamines. This involves movement across the plasma membrane, followed by transport within the cytoplasm to sites of action or metabolism.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space (Cytosol) 15_HETE_EA_ext 15(S)-HETE Ethanolamide Transporter Putative Transporter 15_HETE_EA_ext->Transporter Binding 15_HETE_EA_int 15(S)-HETE Ethanolamide Transporter->15_HETE_EA_int Transport FABP FABP 15_HETE_EA_int->FABP Binding FABP_complex 15(S)-HETE-EA-FABP Complex FABP->FABP_complex Receptors Intracellular Receptors (e.g., CB1, PPARγ) FABP_complex->Receptors Delivery to Target Metabolism Enzymatic Metabolism (e.g., FAAH) FABP_complex->Metabolism Delivery for Degradation

Proposed cellular uptake and trafficking of this compound.

Data Presentation: Quantitative Analysis of N-Acylethanolamine Uptake and Receptor Binding

Due to the limited availability of specific kinetic data for this compound uptake, the following table includes data for the structurally related and well-studied endocannabinoid, anandamide, to provide a comparative reference.

CompoundCell TypeParameterValueReference
AnandamideRBL-2H3 cellsK_m4.69 ± 0.460 µM[6]
Anandamide HydrolysisRat Brain MembranesK_m3.4 µM[7]
Anandamide HydrolysisRat Brain MembranesV_max2.2 nmol/min/mg protein[7]
This compound -K_i (CB1 Receptor) 600 nM [8]
Anandamide-K_i (CB1 Receptor)90 nM[8]

Experimental Protocols

The following protocols are designed to provide a robust framework for measuring the cellular uptake of this compound. These are based on established methods for anandamide and other fatty acids.[2][9][10]

Experimental Workflow for Cellular Uptake Assay

Cell_Culture 1. Cell Culture (e.g., adherent cells in 24-well plates) Pre_incubation 2. Pre-incubation (with inhibitors or vehicle) Cell_Culture->Pre_incubation Incubation 3. Incubation (with labeled 15(S)-HETE-EA at 37°C) Pre_incubation->Incubation Termination 4. Termination & Washing (ice-cold buffer to stop uptake) Incubation->Termination Lysis 5. Cell Lysis Termination->Lysis Quantification 6. Quantification (Scintillation Counting or LC-MS/MS) Lysis->Quantification

General experimental workflow for a cellular uptake assay.
Protocol 1: Radiolabeled this compound Cellular Uptake Assay

This protocol describes a method to measure the uptake of 15(S)-HETE-EA using a radiolabeled form (e.g., [³H] or [¹⁴C]-15(S)-HETE-EA).

Materials:

  • Cell line of interest (e.g., HEK293, U937, or primary cells)

  • Cell culture medium and supplements

  • 24-well tissue culture plates

  • Radiolabeled 15(S)-HETE-EA (e.g., [³H]-15(S)-HETE-EA)

  • Unlabeled 15(S)-HETE-EA

  • Uptake Buffer (e.g., HBSS or PBS with 1 mg/mL fatty acid-free BSA)

  • Ice-cold Wash Buffer (e.g., PBS with 1 mg/mL fatty acid-free BSA)

  • Cell Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

  • Scintillation counter

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Seeding: Seed cells in 24-well plates at an appropriate density to achieve 80-90% confluency on the day of the experiment.

  • Cell Culture: Culture cells overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Preparation for Uptake: On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed Uptake Buffer.

  • Pre-incubation (for inhibition studies): Add 450 µL of Uptake Buffer containing the desired concentration of unlabeled 15(S)-HETE-EA or other inhibitors. For total uptake, add buffer with vehicle control. Incubate for 10-15 minutes at 37°C.

  • Initiation of Uptake: Add 50 µL of radiolabeled 15(S)-HETE-EA in Uptake Buffer to each well to achieve the final desired concentration. Gently mix by swirling the plate.

  • Incubation: Incubate the plate at 37°C for the desired time points (e.g., 1, 5, 15, 30 minutes). A time-course experiment is recommended to determine the linear range of uptake.

  • Termination of Uptake: To stop the uptake, rapidly aspirate the incubation medium and wash the cells three times with 1 mL of ice-cold Wash Buffer.

  • Cell Lysis: Add 500 µL of Cell Lysis Buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.

  • Quantification: a. Transfer the cell lysate to a scintillation vial. b. Add an appropriate volume of scintillation cocktail. c. Measure the radioactivity (counts per minute, CPM) using a scintillation counter. d. Use a small aliquot of the lysate to determine the total protein concentration using a BCA or similar protein assay.

  • Data Analysis: a. Normalize the CPM values to the protein concentration (CPM/mg protein). b. For inhibition studies, calculate the percentage of inhibition relative to the control (vehicle-treated) cells. c. Determine kinetic parameters (K_m and V_max) by performing the assay with varying concentrations of radiolabeled 15(S)-HETE-EA and fitting the data to the Michaelis-Menten equation.

Protocol 2: LC-MS/MS-Based Quantification of Intracellular this compound

This protocol is suitable for measuring the uptake of unlabeled 15(S)-HETE-EA and provides high specificity and sensitivity.[11][12][13][14]

Materials:

  • Cell line of interest, culture medium, and 6-well plates

  • Unlabeled 15(S)-HETE-EA

  • Internal standard (e.g., deuterated 15(S)-HETE-EA-d4)

  • Uptake Buffer (e.g., HBSS with 1 mg/mL fatty acid-free BSA)

  • Ice-cold PBS

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Culture and Treatment: Follow steps 1-7 from Protocol 1, using 6-well plates and unlabeled 15(S)-HETE-EA.

  • Cell Harvesting and Extraction: a. After the final wash, add 1 mL of ice-cold methanol containing the internal standard to each well. b. Scrape the cells and transfer the cell suspension to a microcentrifuge tube. c. Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the protein.

  • Sample Preparation: a. Transfer the supernatant to a new tube. b. Evaporate the solvent under a stream of nitrogen. c. Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL of 50:50 acetonitrile:water with 0.1% formic acid).

  • LC-MS/MS Analysis: a. Inject the reconstituted sample into the LC-MS/MS system. b. Use a suitable C18 column for chromatographic separation. c. Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for 15(S)-HETE-EA and its internal standard.

  • Data Analysis: a. Generate a standard curve using known concentrations of 15(S)-HETE-EA. b. Quantify the amount of 15(S)-HETE-EA in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve. c. Normalize the amount of intracellular 15(S)-HETE-EA to the total protein content of the cell pellet.

Potential Signaling Pathways of this compound

The signaling pathways of 15(S)-HETE-EA are not fully elucidated but are expected to overlap with those of its parent compound, 15(S)-HETE, and other NAEs like anandamide.[5][15][16]

cluster_receptors Receptors cluster_signaling Downstream Signaling cluster_cellular_effects Cellular Effects HETE_EA This compound CB1 CB1 Receptor HETE_EA->CB1 PPARg PPARγ HETE_EA->PPARg G_protein Gi/o Protein Activation CB1->G_protein Gene_expression Gene Expression Changes PPARg->Gene_expression AC_inhibition Adenylyl Cyclase Inhibition G_protein->AC_inhibition MAPK_activation MAPK Activation G_protein->MAPK_activation cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Inflammation Modulation of Inflammation cAMP_decrease->Inflammation Cell_Growth Regulation of Cell Growth MAPK_activation->Cell_Growth Gene_expression->Inflammation Gene_expression->Cell_Growth Angiogenesis Angiogenesis Gene_expression->Angiogenesis

Potential signaling pathways of this compound.

References

Application Notes and Protocols for the Use of 15(S)-HETE Ethanolamide in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-Hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE Ethanolamide) is an oxygenated metabolite of the endocannabinoid anandamide (AEA), formed through the action of 15-lipoxygenases.[1] As a structurally related analog of AEA, this compound has been investigated for its interaction with the endocannabinoid system. Understanding the receptor binding profile of this compound is crucial for elucidating its physiological roles and therapeutic potential. These application notes provide a summary of the current knowledge on this compound's receptor binding affinity and detailed protocols for its use in receptor binding assays.

Receptor Binding Profile of this compound

This compound has been primarily characterized for its interaction with cannabinoid receptors. It exhibits a lower affinity for the cannabinoid receptor type 1 (CB1) compared to anandamide and does not show significant binding to the cannabinoid receptor type 2 (CB2).[2] The potential for this compound to interact with other receptors, such as G protein-coupled receptor 31 (GPR31) or peroxisome proliferator-activated receptors (PPARs), remains an area of active investigation, given the activity of its structural analog, 15(S)-HETE, at these targets.[3][4]

Quantitative Data Summary

The following table summarizes the known binding affinity of this compound for the human CB1 receptor.

CompoundReceptorAssay TypeParameterValue (nM)
This compoundhCB1Radioligand DisplacementKᵢ600
Anandamide (for comparison)hCB1Radioligand DisplacementKᵢ90

Table 1: Binding Affinity of this compound. [2]

Postulated Signaling Pathway

While the direct signaling pathway of this compound is not fully elucidated, a hypothetical pathway can be postulated based on its interaction with the CB1 receptor, a Gi/o-coupled G protein-coupled receptor (GPCR). Activation of CB1 typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Furthermore, CB1 activation can modulate ion channels and activate mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) cascade.

G_protein_signaling ligand 15(S)-HETE Ethanolamide receptor CB1 Receptor (Gi/o-coupled) ligand->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka PKA camp->pka Activates cellular_response Cellular Response pka->cellular_response Phosphorylates Targets

Postulated CB1 Receptor Signaling Pathway for this compound.

Experimental Protocols

The following is a representative protocol for a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of this compound for the CB1 receptor. This protocol is adapted from established methods for cannabinoid receptor binding assays.[1][5][6]

Radioligand Displacement Assay for CB1 Receptor

Objective: To determine the inhibitory constant (Kᵢ) of this compound for the CB1 receptor by measuring its ability to displace a high-affinity radioligand.

Materials:

  • Receptor Source: Commercially available cell membranes from HEK-293 or CHO cells stably expressing the human CB1 receptor.

  • Radioligand: [³H]CP-55,940 (a high-affinity, non-selective cannabinoid receptor agonist).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid receptor ligand (e.g., 10 µM WIN 55,212-2).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% Bovine Serum Albumin (BSA), pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.

  • Scintillation Cocktail.

  • 96-well Filter Plates: GF/B or GF/C glass fiber filters.

  • Deep-well 96-well plates.

  • Scintillation Counter.

  • DMSO.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of final assay concentrations (e.g., 10⁻¹⁰ to 10⁻⁴ M).

    • Dilute the radioligand ([³H]CP-55,940) in assay buffer to a final concentration approximately equal to its Kd value for the CB1 receptor.

  • Membrane Preparation:

    • Thaw the receptor membrane preparations on ice.

    • Dilute the membranes to the appropriate concentration in assay buffer as recommended by the manufacturer.

  • Assay Setup:

    • In a 96-well plate, set up the following reactions in triplicate:

      • Total Binding: Radioligand and receptor membranes.

      • Non-specific Binding: Radioligand, receptor membranes, and a high concentration of a non-radiolabeled competitor (e.g., 10 µM WIN 55,212-2).

      • Competition Binding: Radioligand, receptor membranes, and varying concentrations of this compound.

  • Incubation:

    • Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Harvesting:

    • Rapidly filter the contents of each well through the 96-well filter plate using a cell harvester.

    • Wash the filters multiple times (e.g., 3-5 times) with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Seal the plate and allow it to equilibrate.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

    • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine IC₅₀: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) from the competition curve using non-linear regression analysis.

    • Calculate Kᵢ: Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kd)) Where:

      • [L] is the concentration of the radioligand.

      • Kd is the dissociation constant of the radioligand for the receptor.

experimental_workflow prep_reagents 1. Prepare Reagents (Radioligand, Test Compound, Buffers) assay_setup 3. Assay Setup in 96-well Plate (Total, Non-specific, Competition) prep_reagents->assay_setup prep_membranes 2. Prepare Receptor Membranes prep_membranes->assay_setup incubation 4. Incubate at 30°C assay_setup->incubation harvesting 5. Harvest by Filtration incubation->harvesting counting 6. Scintillation Counting harvesting->counting analysis 7. Data Analysis (IC50 and Ki Calculation) counting->analysis

Experimental Workflow for Radioligand Displacement Assay.

Conclusion

The provided information and protocols offer a framework for investigating the receptor binding characteristics of this compound. While its affinity for the CB1 receptor is established, further research is warranted to explore its potential interactions with other receptor systems. The detailed experimental protocol will enable researchers to consistently and accurately determine the binding affinities of this and other related compounds, contributing to a deeper understanding of their pharmacological profiles.

References

Application Notes and Protocols for Studying Membrane Dynamics with 15(S)-HETE Ethanolamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE-EA) is an oxidized metabolite of the endocannabinoid anandamide (AEA), formed through the action of 15-lipoxygenase (15-LOX). As an amphiphilic molecule, 15(S)-HETE-EA interacts with cellular membranes, influencing their biophysical properties and the function of membrane-associated proteins. Its structural similarity to anandamide suggests it may modulate membrane fluidity and organization, while its metabolism to 15(S)-HETE can lead to further alterations in membrane composition and signaling. These characteristics make 15(S)-HETE-EA a valuable tool for investigating the intricate relationship between lipid signaling and membrane dynamics.

These application notes provide a comprehensive overview of the use of 15(S)-HETE-EA in membrane dynamic studies, detailing its mechanism of action, relevant signaling pathways, and protocols for experimental investigation.

Mechanism of Action and Signaling

15(S)-HETE-EA is produced from the direct oxygenation of anandamide by 15-lipoxygenase. Once formed, it can exert its effects through several mechanisms:

  • Interaction with Cannabinoid Receptors: 15(S)-HETE-EA is a less potent agonist at the cannabinoid receptor 1 (CB1) compared to anandamide and does not bind to the CB2 receptor.[1] Its interaction with the membrane-embedded CB1 receptor suggests it partitions into the lipid bilayer to access the binding site.

  • Modulation of Enzyme Activity: This lipid mediator is known to inhibit fatty acid amide hydrolase (FAAH), the primary enzyme responsible for anandamide degradation.[2] This inhibition can lead to an accumulation of anandamide and other N-acylethanolamines, indirectly affecting membrane-related signaling.

  • Hydrolysis to 15(S)-HETE: 15(S)-HETE-EA can be hydrolyzed to 15(S)-HETE, a bioactive eicosanoid. 15(S)-HETE is known to be rapidly esterified into membrane phospholipids.[3] This incorporation can alter the biophysical properties of the membrane and modulate the activity of nearby receptors and ion channels. For instance, the remodeling of polymorphonuclear neutrophil phospholipids with 15(S)-HETE was associated with a significant reduction in the affinity of platelet-activating factor (PAF) receptors.[3]

  • Alteration of Membrane Fluidity: Similar to other N-acylethanolamines like anandamide, the amphiphilic nature of 15(S)-HETE-EA allows it to insert into the lipid bilayer. This insertion can disrupt the packing of phospholipids, leading to an increase in membrane fluidity. The oxygenation of endocannabinoids embedded in membranes has been shown to impact membrane properties.[4]

Data Presentation

ParameterValueTargetSpeciesReference
Ki for CB1 Receptor 600 nMCB1 ReceptorRat (brain)[2]
Ki of Anandamide for CB1 Receptor 90 nMCB1 ReceptorRat (brain)[2]
Effect on PAF Receptor Affinity Sixfold reduction in affinityPAF ReceptorHuman (PMN)[3]

Signaling and Metabolic Pathways

The following diagram illustrates the metabolic formation of 15(S)-HETE-EA and its subsequent signaling actions that influence membrane dynamics.

15S_HETE_EA_Signaling cluster_synthesis Metabolic Pathway cluster_effects Membrane-Related Effects cluster_signaling Receptor Signaling Anandamide Anandamide (AEA) HETE_EA 15(S)-HETE Ethanolamide Anandamide->HETE_EA 15-Lipoxygenase HETE 15(S)-HETE HETE_EA->HETE Hydrolysis (e.g., FAAH-like activity) Membrane Cell Membrane HETE_EA->Membrane Insertion CB1 CB1 Receptor HETE_EA->CB1 Weak Agonism FAAH FAAH (Inhibition) HETE_EA->FAAH PL_Remodeling Phospholipid Remodeling HETE->PL_Remodeling Esterification Fluidity ↑ Membrane Fluidity Membrane->Fluidity Receptor_Mod Modulation of Membrane Proteins (e.g., PAF Receptor) PL_Remodeling->Receptor_Mod Downstream Downstream Signaling CB1->Downstream

Caption: Metabolic and signaling pathways of this compound.

Experimental Protocols

Protocol 1: Determination of Membrane Fluidity using Fluorescence Anisotropy

This protocol describes the use of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH) to measure changes in membrane fluidity in response to 15(S)-HETE-EA.

Materials:

  • Cells of interest (e.g., neuronal cells, immune cells) or liposomes

  • This compound (from a stock solution in ethanol)

  • 1,6-diphenyl-1,3,5-hexatriene (DPH) (2 mM stock in tetrahydrofuran)

  • Phosphate-buffered saline (PBS) or appropriate cell culture medium

  • Fluorometer with polarization filters

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency.

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in PBS or medium to a final concentration of 1 x 10^6 cells/mL.

  • DPH Labeling:

    • Add the DPH stock solution to the cell suspension to a final concentration of 2 µM.

    • Incubate for 30-45 minutes at 37°C in the dark to allow the probe to incorporate into the cell membranes.

    • Wash the cells twice with PBS to remove unincorporated DPH.

    • Resuspend the labeled cells in PBS.

  • Treatment with 15(S)-HETE-EA:

    • Aliquot the DPH-labeled cell suspension into fluorometer cuvettes.

    • Add varying concentrations of 15(S)-HETE-EA (e.g., 0.1, 1, 10, 25 µM) to the cuvettes. Include a vehicle control (ethanol).

    • Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Fluorescence Anisotropy Measurement:

    • Set the fluorometer to an excitation wavelength of 350 nm and an emission wavelength of 450 nm.

    • Measure the fluorescence intensities of the vertically (I_VV) and horizontally (I_VH) polarized emission when the excitation light is vertically polarized.

    • Measure the corresponding intensities with horizontally polarized excitation (I_HV and I_HH) for the G-factor calculation.

    • Calculate the G-factor (correction factor): G = I_HV / I_HH.

    • Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

  • Data Analysis:

    • A decrease in the fluorescence anisotropy value (r) indicates an increase in membrane fluidity.

    • Plot the fluorescence anisotropy as a function of the 15(S)-HETE-EA concentration.

Protocol 2: Analysis of 15(S)-HETE Incorporation into Membrane Phospholipids

This protocol outlines the methodology to determine if 15(S)-HETE, the hydrolysis product of 15(S)-HETE-EA, is incorporated into the phospholipids of cell membranes.

Materials:

  • Cells of interest

  • This compound

  • Cell culture medium

  • Lipid extraction reagents (e.g., chloroform, methanol, water - Bligh-Dyer method)

  • Solid-phase extraction (SPE) columns for lipid class separation

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to near confluency.

    • Treat the cells with 15(S)-HETE-EA (e.g., 10 µM) or vehicle control for a specified time (e.g., 1-4 hours).

  • Lipid Extraction:

    • Harvest and wash the cells with cold PBS.

    • Perform a total lipid extraction using the Bligh-Dyer method or a similar protocol.

    • Dry the lipid extract under a stream of nitrogen.

  • Phospholipid Separation:

    • Resuspend the lipid extract in a suitable solvent.

    • Fractionate the lipid classes using solid-phase extraction (SPE). Phospholipids can be separated from other neutral lipids.

    • Elute the phospholipid fraction and dry it down.

  • LC-MS Analysis:

    • Resuspend the phospholipid fraction in an appropriate solvent for LC-MS analysis.

    • Analyze the sample using a reverse-phase LC column coupled to a mass spectrometer.

    • Use a targeted lipidomics approach to look for the specific mass-to-charge ratio (m/z) of phospholipids containing the 15(S)-HETE acyl chain.

    • Compare the peak intensities of these specific phospholipids between the 15(S)-HETE-EA-treated and control samples.

  • Data Analysis:

    • An increase in the signal for phospholipids containing a 15(S)-HETE moiety in the treated samples compared to the control indicates incorporation.

Experimental Workflow

The following diagram outlines a general workflow for investigating the effects of this compound on membrane dynamics.

Experimental_Workflow cluster_assays Biophysical and Biochemical Assays start Start: Hypothesis Formulation cell_prep Cell Culture or Liposome Preparation start->cell_prep treatment Treatment with 15(S)-HETE-EA (Dose-Response and Time-Course) cell_prep->treatment fluidity Membrane Fluidity Assay (e.g., Fluorescence Anisotropy) treatment->fluidity lipidomics Lipidomics Analysis (LC-MS for PL remodeling) treatment->lipidomics protein_func Membrane Protein Function Assay (e.g., Receptor Binding, Ion Channel Activity) treatment->protein_func data_analysis Data Analysis and Interpretation fluidity->data_analysis lipidomics->data_analysis protein_func->data_analysis conclusion Conclusion and Further Studies data_analysis->conclusion

Caption: Experimental workflow for membrane dynamic studies.

References

Developing Cell-Based Assays for 15(S)-HETE Ethanolamide Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-Hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE-EA) is an N-acylethanolamine, a class of lipid signaling molecules that includes the endocannabinoid anandamide (AEA). As an oxygenated metabolite of AEA, 15(S)-HETE-EA exhibits unique biological activities, primarily interacting with the cannabinoid receptor 1 (CB1) and inhibiting the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the degradation of endocannabinoids.[1][2] Its biological effects may also be mediated by its hydrolysis to 15(S)-HETE, a potent bioactive lipid that modulates various signaling pathways involved in inflammation, cell proliferation, and apoptosis.[3] Understanding the cellular activities of 15(S)-HETE-EA is crucial for elucidating its physiological roles and therapeutic potential.

These application notes provide detailed protocols for a suite of cell-based assays to characterize the activity of 15(S)-HETE-EA. The described assays will enable researchers to investigate its effects on cannabinoid receptor binding, downstream signaling events such as calcium mobilization, its potential to modulate cell viability and proliferation, and its interaction with the key metabolic enzyme FAAH.

Data Presentation

The following tables summarize key quantitative parameters for 15(S)-HETE Ethanolamide and related compounds in various in vitro assays.

Table 1: Receptor Binding Affinity

CompoundReceptorAssay TypeCell Line/SystemKᵢ (nM)Reference
This compoundCB1Radioligand BindingNot Specified600[1][2]
Anandamide (AEA)CB1Radioligand BindingNot Specified90[1][2]

Table 2: Functional Cellular Assays (Representative Data)

CompoundAssayCell LineParameterValueReference
AnandamideGPR55 Activation (β-arrestin recruitment)U2OSEC₅₀~1-10 µM[4]
LPIGPR55 Activation (β-arrestin recruitment)GPR55-expressing cellsEC₅₀1.2 µM[4]
URB-597FAAH InhibitionRecombinant Human FAAHIC₅₀4.6 nM[5]
15(S)-HETECell Proliferation (BrdU assay)HUVECEffective ConcentrationNot specified (activity observed)[3]
15(S)-HETECalcium MobilizationPulmonary Artery Smooth Muscle CellsEffective Concentration1 µM[5]

Note: Specific EC₅₀/IC₅₀ values for this compound in functional assays are not widely reported in the literature. The data for related compounds and the de-amidated form are provided for context.

Signaling Pathways and Experimental Workflows

The biological effects of this compound can be initiated through several mechanisms, including direct receptor interaction, FAAH inhibition, and potential conversion to 15(S)-HETE. The following diagrams illustrate these pathways and the experimental workflows to investigate them.

G_1 cluster_membrane Plasma Membrane cluster_cytosol Cytosol 15_HETE_EA This compound CB1 CB1 Receptor 15_HETE_EA->CB1 Binds FAAH FAAH 15_HETE_EA->FAAH Inhibits 15_HETE 15(S)-HETE 15_HETE_EA->15_HETE Hydrolysis by FAAH G_protein Gαi/o CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces Downstream Downstream Signaling (e.g., ERK, PI3K/Akt, PPAR) cAMP->Downstream Modulates 15_HETE->Downstream

Fig. 1: Signaling pathways of this compound.

G_2 start Start cell_culture Culture cells (e.g., HEK293-CB1, U2OS) start->cell_culture treatment Treat with 15(S)-HETE-EA (dose-response) cell_culture->treatment assay_choice Select Assay treatment->assay_choice binding_assay CB1 Receptor Binding Assay assay_choice->binding_assay Binding calcium_assay Calcium Mobilization Assay assay_choice->calcium_assay Signaling faah_assay FAAH Inhibition Assay assay_choice->faah_assay Metabolism viability_assay Cell Viability/ Proliferation Assay assay_choice->viability_assay Phenotypic data_analysis Data Analysis (Ki, EC50, IC50) binding_assay->data_analysis calcium_assay->data_analysis faah_assay->data_analysis viability_assay->data_analysis end End data_analysis->end

Fig. 2: Experimental workflow for assaying 15(S)-HETE-EA.

Experimental Protocols

Protocol 1: CB1 Receptor Binding Assay (Competitive Radioligand Binding)

This protocol determines the binding affinity (Kᵢ) of 15(S)-HETE-EA for the human CB1 receptor.

Materials:

  • HEK293 cells stably expressing human CB1 receptor (or membrane preparations)

  • [³H]CP-55,940 (radioligand)

  • This compound (test compound)

  • CP-55,940 (unlabeled ligand for non-specific binding)

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4

  • 96-well plates

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation (if not using whole cells):

    • Homogenize CB1-expressing cells in ice-cold buffer.

    • Centrifuge to pellet membranes and resuspend in binding buffer.

    • Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Radioligand + Binding Buffer + Vehicle.

      • Non-specific Binding: Radioligand + Unlabeled Ligand (e.g., 10 µM CP-55,940) + Binding Buffer.

      • Test Compound: Radioligand + serial dilutions of 15(S)-HETE-EA.

    • Add cell membranes (typically 20-50 µg protein per well).

  • Incubation:

    • Incubate the plate at 30°C for 60-90 minutes.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of 15(S)-HETE-EA to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Protocol 2: Calcium Mobilization Assay

This assay measures the ability of 15(S)-HETE-EA to induce intracellular calcium release, a common downstream event of G-protein coupled receptor activation.

Materials:

  • Cells expressing the target receptor (e.g., HEK293-CB1, U2OS-GPR55)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • This compound

  • Positive control agonist (e.g., AEA for CB1)

  • Black-walled, clear-bottom 96-well plates

  • Fluorescence plate reader with kinetic read capabilities and automated injection

Procedure:

  • Cell Plating:

    • Seed cells into a black-walled, clear-bottom 96-well plate and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Remove the culture medium and load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Baseline Reading:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.

  • Stimulation:

    • Inject 15(S)-HETE-EA at various concentrations into the wells while continuously recording the fluorescence signal.

  • Data Analysis:

    • The change in fluorescence intensity over time reflects the intracellular calcium mobilization.

    • Calculate the peak fluorescence response for each concentration.

    • Plot the peak response against the log concentration of 15(S)-HETE-EA to determine the EC₅₀ value.

Protocol 3: Cell Viability/Proliferation Assay (MTT Assay)

This assay assesses the effect of 15(S)-HETE-EA on cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Selected cell line (e.g., cancer cell lines like A549, or endothelial cells like HUVECs)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Replace the medium with fresh medium containing serial dilutions of 15(S)-HETE-EA or a vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization:

    • Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the percentage of viability against the log concentration of 15(S)-HETE-EA to determine the IC₅₀ (for cytotoxic effects) or EC₅₀ (for proliferative effects).

Protocol 4: Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This fluorescence-based assay measures the ability of 15(S)-HETE-EA to inhibit the activity of the FAAH enzyme.

Materials:

  • Recombinant human FAAH

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0)

  • FAAH Substrate (e.g., AMC-arachidonoyl amide)

  • This compound (test inhibitor)

  • Known FAAH inhibitor (positive control, e.g., URB-597)

  • 96-well black plates

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Assay Setup:

    • In a 96-well plate, add FAAH Assay Buffer to all wells.

    • Add serial dilutions of 15(S)-HETE-EA, vehicle control, or positive control inhibitor.

    • Add the FAAH enzyme to all wells except the no-enzyme control.

  • Pre-incubation:

    • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Initiate the reaction by adding the FAAH substrate to all wells.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the fluorescence intensity.

  • Data Analysis:

    • Subtract the background fluorescence (no-enzyme control) from all readings.

    • Calculate the percentage of inhibition for each concentration of 15(S)-HETE-EA compared to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of 15(S)-HETE-EA to determine the IC₅₀ value.[5]

References

Application Notes and Protocols for Lipidomics Analysis of 15(S)-HETE Ethanolamide Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the lipidomics analysis of 15-hydroxy-N-(2-hydroxyethyl)-5Z,8Z,11Z,13E-eicosatetraenamide, commonly known as 15(S)-HETE Ethanolamide (15(S)-HETE-EA). It includes protocols for quantification, information on its biosynthetic and metabolic pathways, and an overview of its signaling activities.

15(S)-HETE-EA is a bioactive lipid mediator derived from the oxygenation of anandamide (AEA), an endogenous cannabinoid.[1][2] Lipoxygenases, particularly 15-lipoxygenase (15-LOX), actively convert AEA into its 15(S)-hydroperoxy and subsequently hydroxy metabolites.[2] This molecule is of significant interest due to its interactions with the endocannabinoid system, including binding to cannabinoid receptors and inhibiting fatty acid amide hydrolase (FAAH), the primary enzyme responsible for AEA degradation.[2] Understanding the pathways of 15(S)-HETE-EA is crucial for elucidating its role in various physiological and pathological processes.

Biosynthesis and Metabolism of this compound

The primary route for the biosynthesis of 15(S)-HETE-EA is the enzymatic oxygenation of anandamide (AEA) by 15-lipoxygenase (15-LOX).[1] This enzyme introduces a hydroxyl group at the 15th carbon of the arachidonoyl chain, converting AEA to 15(S)-HETE-EA. While 15(S)-HETE-EA is known to inhibit fatty acid amide hydrolase (FAAH), this enzyme is also likely responsible for its degradation, hydrolyzing it back to 15(S)-HETE and ethanolamine, although this specific metabolic step is less characterized than its biosynthesis.[2][3]

Anandamide Anandamide (AEA) HETE_EA This compound Anandamide->HETE_EA 15-Lipoxygenase (15-LOX) HETE 15(S)-HETE + Ethanolamine HETE_EA->HETE Fatty Acid Amide Hydrolase (FAAH) (putative degradation)

Biosynthesis and putative degradation pathway of this compound.

Signaling Pathways of this compound and its Precursor

15(S)-HETE-EA exerts its biological effects through various mechanisms. It is a less potent agonist at the CB1 cannabinoid receptor compared to anandamide.[2] Additionally, it acts as an inhibitor of FAAH, thereby modulating the levels of anandamide and other fatty acid amides.[2]

The signaling pathways of its precursor, 15(S)-HETE, are well-documented and provide context for the potential biological roles of 15(S)-HETE-EA. 15(S)-HETE is known to be involved in angiogenesis through the activation of the PI3K-Akt-mTOR-S6K1 and Jak2-STAT-5B signaling cascades.[4][5] It has also been shown to have anti-apoptotic effects in pulmonary artery smooth muscle cells via the inducible nitric oxide synthase (iNOS) pathway.[6]

HETE_EA This compound CB1 CB1 Receptor HETE_EA->CB1 Agonist FAAH FAAH HETE_EA->FAAH Inhibitor Response Biological Response CB1->Response Anandamide Anandamide Levels FAAH->Anandamide Degradation HETE 15(S)-HETE PI3K PI3K HETE->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR S6K1 S6K1 mTOR->S6K1 Angiogenesis Angiogenesis S6K1->Angiogenesis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Evaporate Evaporate & Reconstitute SPE->Evaporate LC LC-MS/MS Analysis Evaporate->LC Quant Quantification LC->Quant

References

Troubleshooting & Optimization

Technical Support Center: 15(S)-HETE Ethanolamide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15(S)-HETE Ethanolamide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its biological significance?

15(S)-Hydroxyeicosatetraenoic acid Ethanolamide (15(S)-HETE-EA) is a bioactive lipid mediator. It is an ethanolamide of 15(S)-HETE and a metabolite of anandamide (AEA), an endogenous cannabinoid, formed through the 15-lipoxygenase (15-LOX) pathway.[1][2] It has been shown to be less potent than AEA at the CB1 receptor and also inhibits fatty acid amide hydrolase (FAAH).[3]

Q2: What are the main challenges in analyzing this compound in biological samples?

The main challenges include its low endogenous concentrations, potential for degradation during sample collection and processing, and the presence of interfering substances in complex biological matrices that can cause ion suppression during mass spectrometry analysis.[4]

Q3: What are the recommended storage conditions for biological samples containing this compound?

To ensure the stability of N-acylethanolamines like this compound, it is crucial to minimize enzymatic and chemical degradation. Samples should be processed quickly at low temperatures (e.g., on ice). For long-term storage, freezing samples at -80°C is recommended.[5][6] Repeated freeze-thaw cycles should be avoided as they can lead to degradation of related compounds.[5]

Troubleshooting Guides

Low Signal Intensity or No Signal in LC-MS/MS Analysis

Issue: I am not detecting a signal for this compound, or the signal is very weak.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Improper Sample Storage and Handling Ensure samples were collected with protease inhibitors and immediately processed at low temperatures. Store samples at -80°C and avoid repeated freeze-thaw cycles.[5][6]
Inefficient Extraction Optimize the extraction protocol. Consider using a robust solid-phase extraction (SPE) method with a C18 sorbent. Ensure complete solvent evaporation before reconstitution.[7][8]
Ion Suppression from Matrix Components Improve sample cleanup to remove interfering substances like phospholipids.[4] Optimize the chromatographic gradient to separate this compound from co-eluting matrix components. Use a stable isotope-labeled internal standard to compensate for matrix effects.[8]
Suboptimal Mass Spectrometry Conditions Ensure the mass spectrometer is operating in the correct ionization mode (typically positive ion mode for ethanolamides). Optimize source parameters such as spray voltage and gas flows. Confirm the correct precursor and product ion masses are being monitored.
Analyte Degradation in the Autosampler Maintain the autosampler at a low temperature (e.g., 4°C) to prevent degradation of the reconstituted samples during the analytical run.[9]
Poor Peak Shape and Inconsistent Retention Times

Issue: The chromatographic peaks for this compound are broad, tailing, or the retention time is shifting between injections.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Poor Column Performance Ensure the analytical column is not old or contaminated. Flush the column with a strong solvent or replace it if necessary.
Inappropriate Mobile Phase Ensure the mobile phase is correctly prepared and has the appropriate pH. For N-acylethanolamines, a mobile phase containing a small amount of an additive like ammonium formate can improve peak shape.[10]
Sample Overload Dilute the sample or inject a smaller volume to avoid overloading the analytical column.
Inconsistent LC System Conditions Check for leaks in the LC system. Ensure the column temperature is stable and the flow rate is consistent.

Stability of N-Acylethanolamines in Biological Samples

While specific quantitative stability data for this compound in biological matrices is limited, the following tables summarize stability data for the related N-acylethanolamine, anandamide (AEA), which can serve as a guideline.

Table 1: Short-Term Stability of Anandamide (AEA) in Human Plasma

Storage ConditionDurationStability (% of Initial Concentration)Reference
Room Temperature4 hours~80%[11]
4°C24 hours>90%[11]

Table 2: Freeze-Thaw Stability of Anandamide (AEA) in Human Plasma

Number of Freeze-Thaw CyclesStability (% of Initial Concentration)Reference
1>95%[5]
3~90%[5]

Disclaimer: The stability data presented above is for anandamide (AEA) and should be used as a general guideline for this compound. It is highly recommended to perform your own stability studies for this compound in your specific biological matrix and storage conditions.

Experimental Protocols

Protocol 1: Extraction of this compound from Plasma using Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of N-acylethanolamines from plasma.

Materials:

  • C18 SPE Cartridges

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Internal Standard (e.g., 15(S)-HETE-d8 Ethanolamide)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: To 1 mL of plasma, add the internal standard.

  • Protein Precipitation: Add 2 mL of cold acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water, followed by 5 mL of 40% methanol in water.

  • Elution: Elute the this compound with 5 mL of ethyl acetate.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Quantification of this compound by LC-MS/MS

This is an example of a typical LC-MS/MS method for the analysis of N-acylethanolamines.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 5 mM Ammonium Formate in Water
Mobile Phase B 5 mM Ammonium Formate in Acetonitrile/Methanol (9:1, v/v)
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ of this compound
Product Ion (Q3) Specific fragment ion of this compound

Note: The specific MRM transitions for this compound and the internal standard should be optimized on your instrument for maximum sensitivity and specificity.

Signaling Pathways and Experimental Workflows

Signaling Pathway of 15(S)-HETE

15(S)-HETE has been shown to exert pro-angiogenic effects through the activation of several signaling pathways, including the PI3K/Akt/mTOR pathway.[1][12]

G HETE 15(S)-HETE Receptor Putative Receptor HETE->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis (Cell Proliferation, Migration, Tube Formation) mTOR->Angiogenesis

Caption: Simplified signaling pathway of 15(S)-HETE-induced angiogenesis.

Experimental Workflow for this compound Analysis

The general workflow for the analysis of this compound from biological samples involves several key steps from sample collection to data analysis.

G A Sample Collection (with inhibitors, on ice) B Addition of Internal Standard A->B C Protein Precipitation (e.g., cold acetonitrile) B->C D Solid-Phase Extraction (SPE) (C18 cartridge) C->D E Solvent Evaporation D->E F Reconstitution E->F G LC-MS/MS Analysis F->G H Data Processing and Quantification G->H

Caption: General experimental workflow for this compound analysis.

References

solubility of 15(S)-HETE Ethanolamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 15(S)-HETE Ethanolamide. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a metabolite of the endocannabinoid anandamide (AEA) formed through the action of the enzyme 15-lipoxygenase (15-LOX).[1][2][3] It is considered an active lipid mediator that can interact with the endocannabinoid system. Specifically, it is a less potent agonist at the cannabinoid receptor 1 (CB1) compared to anandamide.[4] this compound also has the ability to inhibit fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide.[4]

Q2: What is the solubility of this compound in aqueous buffers?

This compound is a lipophilic molecule and, as such, has limited solubility in purely aqueous solutions. Its solubility is significantly enhanced by the presence of organic co-solvents. Below is a summary of its solubility in various solvent systems.

Solvent SystemSolubilityReference
PBS (pH 7.2)0.10 mg/mL[4]
Ethanol:PBS (pH 7.2) (1:2)5 mg/mL[4]
Ethanol50 mg/mL[4]
DMSO10 mg/mL[4]
DMF10 mg/mL[4]

Q3: How should I prepare a working solution of this compound for cell culture experiments?

Due to its low aqueous solubility, it is recommended to first prepare a concentrated stock solution in an organic solvent such as ethanol or DMSO.[5][6] This stock solution can then be diluted into your aqueous cell culture medium to the desired final concentration. It is crucial to ensure the final concentration of the organic solvent is minimal (typically below 0.5%) to avoid cytotoxicity or other off-target effects.[5][6]

Troubleshooting Guide

Issue: I'm observing precipitation when I dilute my this compound stock solution into my aqueous buffer.

This is a common challenge when working with lipophilic compounds. Here are several troubleshooting steps to address this issue:

Possible CauseRecommended Solution
Final concentration exceeds solubility limit. The intended final concentration of this compound may be higher than its solubility in the aqueous buffer. Try lowering the final concentration. It is advisable to perform a preliminary solubility test to determine the maximum soluble concentration in your specific experimental buffer.
Rapid change in solvent polarity. Adding a small volume of a concentrated organic stock solution directly into a large volume of aqueous buffer can cause the compound to "crash out" of solution due to the sudden change in polarity. To mitigate this, try adding the stock solution dropwise to the aqueous buffer while vortexing or stirring to ensure rapid and even dispersion. A stepwise dilution, where the stock is first diluted into a smaller volume of buffer before being added to the final volume, can also be beneficial.
Suboptimal buffer composition. The pH and ionic strength of your aqueous buffer can influence the solubility of your compound. For ionizable compounds, adjusting the pH away from its pKa can increase solubility. While this compound does not have a readily ionizable group, interactions with buffer components can still play a role. Consider testing different buffer systems if precipitation persists.
Insufficient solvation. The inclusion of a low percentage of a water-miscible organic co-solvent or a surfactant in the final aqueous buffer can help maintain the solubility of hydrophobic compounds.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in Ethanol

  • Equilibrate : Allow the vial containing the this compound solid to warm to room temperature before opening to prevent moisture condensation.

  • Weighing : Accurately weigh the desired amount of this compound. The molecular weight is 363.5 g/mol .[4]

  • Dissolution : Dissolve the weighed compound in anhydrous ethanol to achieve a 10 mM concentration. For example, dissolve 1 mg of this compound in 275 µL of ethanol.

  • Storage : Store the stock solution at -20°C or -80°C in a tightly sealed vial. It is recommended to prepare small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

This protocol describes the preparation of a 1 µM final working solution.

  • Thaw Stock Solution : Thaw the 10 mM stock solution of this compound on ice.

  • Intermediate Dilution (Recommended) : To improve accuracy, prepare an intermediate dilution. For example, dilute the 10 mM stock solution 1:100 in sterile cell culture medium to create a 100 µM intermediate solution (e.g., 2 µL of 10 mM stock + 198 µL of medium).

  • Final Dilution : Further dilute the intermediate solution to the final working concentration. For a 1 µM final concentration in 1 mL of medium, add 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium.

  • Vehicle Control : Always prepare a vehicle control containing the same final concentration of the organic solvent (e.g., ethanol) used to prepare the stock solution.

  • Immediate Use : It is recommended to use the freshly prepared working solutions immediately for your experiments to ensure stability and prevent precipitation.

Signaling Pathways and Workflows

Metabolic Pathway of Anandamide to this compound

The following diagram illustrates the enzymatic conversion of Anandamide (AEA) to this compound by 15-lipoxygenase (15-LOX) and its subsequent interactions.

anandamide_metabolism Metabolism of Anandamide and Action of this compound Anandamide Anandamide (AEA) LOX15 15-Lipoxygenase (15-LOX) Anandamide->LOX15 Metabolized by FAAH Fatty Acid Amide Hydrolase (FAAH) Anandamide->FAAH Degraded by HETE_EA This compound LOX15->HETE_EA Produces HETE_EA->FAAH Inhibits CB1 CB1 Receptor HETE_EA->CB1 Binds to (Weak Agonist) Metabolites Arachidonic Acid + Ethanolamine FAAH->Metabolites Produces Signaling Downstream Signaling CB1->Signaling

Caption: Metabolic pathway of Anandamide and the dual action of this compound.

Experimental Workflow: Preparing this compound for Cell Treatment

This diagram outlines the key steps for preparing this compound for use in cell-based experiments.

experimental_workflow Workflow for Preparing this compound Working Solution start Start weigh Weigh Solid This compound start->weigh dissolve Dissolve in 100% Ethanol to make 10 mM Stock weigh->dissolve store Store Stock at -80°C in Aliquots dissolve->store thaw Thaw Stock Solution on Ice store->thaw intermediate Prepare Intermediate Dilution in Cell Culture Medium thaw->intermediate control Prepare Vehicle Control (Medium + same % Ethanol) thaw->control final Prepare Final Working Solution in Cell Culture Medium intermediate->final treat Treat Cells Immediately final->treat control->treat end End treat->end

Caption: Step-by-step workflow for the preparation of this compound for cell culture experiments.

References

preventing degradation of 15(S)-HETE Ethanolamide during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 15(S)-HETE Ethanolamide during extraction from biological samples.

I. Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the extraction of this compound, offering potential causes and practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during sample collection and processing?

A1: The primary cause of degradation is enzymatic activity. Biological samples contain various enzymes, such as fatty acid amide hydrolase (FAAH), lipoxygenases (LOX), and cyclooxygenases (COX), that can rapidly metabolize this compound.[1] Additionally, esterases present in biological matrices can hydrolyze the ethanolamide bond.[2] To mitigate this, it is crucial to immediately inhibit enzymatic activity upon sample collection.

Solutions:

  • Immediate Freezing: Snap-freeze tissue samples in liquid nitrogen immediately after collection.

  • Enzyme Inhibitors: For liquid samples like plasma, immediately add a cocktail of enzyme inhibitors. This may include a general serine hydrolase inhibitor for FAAH and esterases, as well as inhibitors for LOX and COX pathways if their interference is a concern.

  • Low Temperatures: Keep all samples on ice throughout the extraction procedure to minimize enzymatic activity.[2]

Q2: My recovery of this compound is consistently low. What are the likely reasons?

A2: Low recovery can stem from several factors during the extraction process, including incomplete extraction from the sample matrix, degradation, or loss during solvent evaporation steps.

Solutions:

  • Optimize Extraction Solvents: Ensure the chosen solvent system is appropriate for the polarity of this compound. A common approach for lipid extraction is a two-phase system like the Bligh-Dyer method (chloroform:methanol:water).

  • Use of Internal Standards: Incorporate a deuterated internal standard of this compound at the beginning of the extraction process. This allows for the normalization of recovery rates and accounts for losses during sample preparation.[3]

  • Gentle Evaporation: When evaporating the organic solvent, use a gentle stream of nitrogen and avoid excessive heat, which can lead to degradation.

Q3: I am observing extraneous peaks in my chromatogram that may be degradation products. How can I prevent their formation?

A3: The appearance of extra peaks often points to autoxidation or other chemical degradation of the analyte. The polyunsaturated fatty acid backbone of this compound is susceptible to oxidation.

Solutions:

  • Use of Antioxidants: Add an antioxidant such as butylated hydroxytoluene (BHT) to the extraction solvent to prevent free radical-mediated oxidation.[4]

  • High-Purity Solvents: Use high-performance liquid chromatography (HPLC) or mass spectrometry (MS) grade solvents to avoid contaminants that could react with the analyte.[5]

  • Inert Atmosphere: Whenever possible, perform extraction steps under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Light Protection: Protect samples from light, as it can promote photo-oxidation. Use amber vials for sample storage.[5]

Q4: What is the optimal pH for extracting this compound?

A4: For solid-phase extraction (SPE) using a reverse-phase sorbent like C18, it is generally recommended to acidify the sample to a pH of approximately 3.5.[6] This ensures that any carboxyl groups on potentially co-extracted lipids are protonated, leading to better retention on the non-polar sorbent. While this compound itself does not have a carboxylic acid group, this step is crucial for separating it from interfering free fatty acids. However, prolonged exposure to strong acidic or basic conditions should be avoided to prevent hydrolysis of the amide bond.[2]

Troubleshooting Common Extraction Problems
Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Inefficient extraction from the biological matrix. Degradation of the analyte during extraction. Loss of analyte during solvent evaporation.Use a validated lipid extraction method (e.g., Folch or Bligh-Dyer). Add antioxidants (e.g., BHT) and enzyme inhibitors. Work at low temperatures. Use a gentle stream of nitrogen for solvent evaporation.
High Variability in Results Inconsistent sample handling and extraction timing. Matrix effects in the final analysis (e.g., ion suppression in MS).Standardize the entire workflow from sample collection to analysis. Use a stable isotope-labeled internal standard. Perform a matrix effect study by spiking the analyte into an extracted blank matrix.
Presence of Interfering Peaks Co-extraction of other lipids or matrix components. Autoxidation of the analyte.Optimize the solid-phase extraction (SPE) wash steps to remove interferences. Use high-purity solvents and add antioxidants. Store samples under an inert atmosphere and protect from light.
Analyte Degradation (e.g., hydrolysis) Exposure to harsh pH conditions. Enzymatic degradation by esterases or amidases.Maintain a near-neutral pH during extraction where possible, and minimize time at acidic pH. Immediately add enzyme inhibitors to the sample and keep it cold.

II. Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol provides a general guideline. Optimization may be required for specific sample types and analytical instrumentation.

Materials:

  • C18 SPE Cartridges

  • Methanol (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid

  • Butylated Hydroxytoluene (BHT)

  • Deuterated this compound internal standard

  • Nitrogen gas evaporator

  • Vortex mixer and centrifuge

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 1 mL of plasma, add the deuterated internal standard.

    • Add 2 mL of ice-cold methanol containing 0.01% BHT to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 2,500 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Acidify the supernatant to pH 3.5 with formic acid.

  • SPE Cartridge Conditioning:

    • Wash the C18 SPE cartridge with 5 mL of ethyl acetate.

    • Wash with 5 mL of methanol.

    • Equilibrate with 5 mL of water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the acidified supernatant onto the conditioned SPE cartridge at a slow, consistent flow rate (approximately 1 mL/minute).

  • Washing:

    • Wash the cartridge with 5 mL of water to remove salts and other polar impurities.

    • Wash with 5 mL of 15% methanol in water to remove more polar interferences.

    • Wash with 5 mL of hexane to remove non-polar lipids that may interfere with the analysis.

  • Elution:

    • Elute the this compound with 5 mL of ethyl acetate.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 100 µL of methanol:water 50:50).

III. Visualizations

Signaling and Degradation Pathways

G cluster_synthesis Synthesis cluster_degradation Degradation Arachidonoyl-CoA Arachidonoyl-CoA Anandamide Anandamide Arachidonoyl-CoA->Anandamide FAAH (reverse) 15(S)-HPETE-EA 15(S)-HPETE-EA Anandamide->15(S)-HPETE-EA 15-LOX 15(S)-HETE-EA 15(S)-HETE-EA 15(S)-HPETE-EA->15(S)-HETE-EA GSH-Px 15(S)-HETE-EA_deg This compound 15(S)-HETE 15(S)-HETE 15(S)-HETE-EA_deg->15(S)-HETE FAAH Further Metabolites Further Metabolites 15(S)-HETE-EA_deg->Further Metabolites COX, CYP450

Caption: Biosynthesis and degradation pathways of this compound.

Experimental Workflow for Extraction

G Sample_Collection 1. Sample Collection (with enzyme inhibitors) Protein_Precipitation 2. Protein Precipitation (ice-cold Methanol + BHT) Sample_Collection->Protein_Precipitation Acidification 3. Acidification (pH 3.5) Protein_Precipitation->Acidification SPE 4. Solid-Phase Extraction (C18) Acidification->SPE Wash 5. Wash Steps (Water, 15% MeOH, Hexane) SPE->Wash Elution 6. Elution (Ethyl Acetate) Wash->Elution Evaporation 7. Solvent Evaporation (under Nitrogen) Elution->Evaporation Reconstitution 8. Reconstitution Evaporation->Reconstitution Analysis 9. LC-MS/MS Analysis Reconstitution->Analysis

Caption: General workflow for the extraction of this compound.

Troubleshooting Logic Diagram

G Problem Low/Variable Recovery? Check_IS Internal Standard Used? Problem->Check_IS Yes Good_Recovery Good Recovery Problem->Good_Recovery No Add_IS Add Internal Standard Check_IS->Add_IS No Check_Degradation Degradation Suspected? Check_IS->Check_Degradation Yes Add_IS->Check_Degradation Add_Antioxidant Add Antioxidant (BHT) Use Enzyme Inhibitors Work at Low Temp Check_Degradation->Add_Antioxidant Yes Check_SPE Optimize SPE Protocol Check_Degradation->Check_SPE No Add_Antioxidant->Check_SPE Check_SPE->Good_Recovery

Caption: Troubleshooting logic for low or variable analyte recovery.

References

Technical Support Center: Optimizing LC-MS/MS for 15(S)-HETE Ethanolamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of 15(S)-HETE Ethanolamide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

A1: this compound, also known as 15(S)-Hydroxyeicosatetraenoic Acid Ethanolamide (15(S)-HAEA), is a bioactive lipid mediator. It is an oxygenated metabolite of anandamide (AEA), an endogenous cannabinoid.[1] Lipoxygenases can convert endocannabinoids into their hydroperoxy and hydroxy metabolites.[2] The quantification of such compounds is crucial for understanding their physiological and pathological roles, which may be distinct from their parent endocannabinoids.[3]

Q2: What is the general workflow for analyzing this compound by LC-MS/MS?

A2: A typical workflow involves sample collection and preparation, which often includes the addition of an internal standard and extraction of the analyte from the biological matrix. This is followed by LC separation, MS/MS detection, and finally, data analysis and quantification.[4]

Q3: Which ionization mode is best for this compound analysis?

A3: For N-acylethanolamines (NAEs) like this compound, positive ion mode electrospray ionization (ESI) is typically preferred.[3][5] This is because the ethanolamide group is readily protonated, forming a stable [M+H]⁺ precursor ion.

Q4: What are the expected MRM transitions for this compound?

A4: this compound has a molecular weight of 363.5 g/mol .[2] In positive ion mode, the precursor ion will be the protonated molecule, [M+H]⁺, at m/z 364.5. A characteristic fragmentation for NAEs is the loss of the ethanolamine head group, resulting in a common product ion at m/z 62.[3][5] A second, more specific product ion should be determined by infusing a standard of the analyte and performing a product ion scan. For other hydroxylated eicosanoids, fragmentation often involves losses of water.

Troubleshooting Guide

Issue: Low or No Signal Intensity

  • Question: I am not observing a signal for my this compound standard or sample, or the signal is very weak. What are the potential causes and solutions?

  • Answer: Low signal intensity is a common challenge. Consider the following:

    • Incorrect Ionization Mode: Ensure your mass spectrometer is operating in positive ion mode for NAEs.

    • Suboptimal MS Parameters: The declustering potential (DP) and collision energy (CE) are critical for sensitive detection and must be optimized for your specific instrument.[6] Infuse a standard solution of this compound to determine the optimal values.

    • Inefficient Sample Extraction: The recovery of the analyte from the biological matrix is crucial. Solid-phase extraction (SPE) is a commonly used and effective method for cleanup and concentration.[4][7] Ensure your SPE protocol is optimized for lipid mediators.

    • Matrix Effects: Co-eluting compounds from the biological matrix can suppress the ionization of your analyte.[6] To mitigate this, improve your sample cleanup, adjust the chromatographic gradient to better separate the analyte from interferences, or use a suitable deuterated internal standard to compensate for signal suppression.

Issue: Poor Peak Shape (Broadening, Tailing, or Splitting)

  • Question: My chromatographic peaks for this compound are broad, tailing, or split. How can I improve the peak shape?

  • Answer: Poor peak shape can compromise resolution and quantification. Consider these troubleshooting steps:

    • Mobile Phase Composition: The pH of the mobile phase can affect the peak shape. Adding a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape for this class of compounds when operating in positive ion mode.[1]

    • Column Contamination: The accumulation of matrix components on the analytical column can lead to peak distortion. Implement a column wash step after each run or periodically flush the column with a strong solvent.

    • Column Overload: Injecting a sample that is too concentrated can cause peak fronting or broadening. Try diluting your sample or injecting a smaller volume.

    • Inappropriate Column Chemistry: A C18 reversed-phase column is commonly used for the analysis of lipid mediators.[7] Ensure your column is suitable for separating hydrophobic molecules.

Issue: Retention Time Shifts

  • Question: The retention time for this compound is inconsistent between injections. What could be the cause?

  • Answer: Stable retention times are essential for reliable identification and quantification. Fluctuations can be caused by:

    • Inconsistent Mobile Phase Preparation: Ensure the mobile phase composition is prepared accurately and consistently for each batch.

    • Column Temperature Variations: Use a column oven to maintain a stable column temperature.

    • System Leaks: Check for any leaks in the LC system, as this can cause pressure fluctuations and lead to shifts in retention time.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of N-acylethanolamines from biological fluids like plasma or serum and should be optimized for your specific application.

  • Sample Pre-treatment: To 200 µL of the biological sample (e.g., plasma), add 10 µL of a suitable internal standard (e.g., a deuterated analog of this compound).

  • Protein Precipitation: Add 1 mL of ice-cold methanol to the sample, vortex thoroughly to precipitate proteins, and centrifuge at a high speed (e.g., 20,000 x g) for 5 minutes.[8]

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by washing sequentially with one volume of methanol followed by one volume of water.[8]

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.[8]

  • Washing: Wash the cartridge with 1-6 mL of a weak organic solvent solution (e.g., 5-10% methanol in water) to remove salts and other polar interferences.[8]

  • Elution: Elute the analytes from the cartridge using 1-2 mL of a strong organic solvent, such as methanol or ethyl acetate.[8]

  • Solvent Evaporation: Dry the eluted sample under a gentle stream of nitrogen gas.[8]

  • Reconstitution: Reconstitute the dried residue in a small volume (e.g., 50-100 µL) of a suitable solvent, such as the initial mobile phase, for LC-MS/MS analysis.[8]

Quantitative Data Summary

Table 1: Recommended LC-MS/MS Parameters for this compound Analysis
ParameterRecommended SettingNotes
LC Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm)A standard choice for lipid mediator analysis.[6]
Mobile Phase A Water with 0.1% Formic AcidThe acid modifier aids in protonation for positive ion mode.[1]
Mobile Phase B Acetonitrile/Methanol (e.g., 90:10 v/v) with 0.1% Formic AcidA common organic phase for eluting hydrophobic analytes.
Flow Rate 0.3 - 0.5 mL/minAdjust based on column dimensions and system pressure.
Column Temperature 35 - 40 °CUsing a column oven improves retention time stability.[7]
Injection Volume 5 - 10 µLCan be adjusted based on sample concentration.
Ionization Mode Positive Electrospray Ionization (ESI+)NAEs readily form [M+H]⁺ ions.[3][5]
Precursor Ion (Q1) m/z 364.5Corresponds to [M+H]⁺.
Product Ion (Q3) m/z 62 (Qualifier)Characteristic loss of the ethanolamine head group.[3][5]
To be determined (Quantifier)A second, specific product ion should be identified via infusion.
Collision Energy (CE) To be optimizedInstrument-dependent; requires optimization for maximum signal.[6]
Declustering Potential (DP) To be optimizedInstrument-dependent; requires optimization for maximum signal.[6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Serum) add_is Add Internal Standard sample->add_is extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) add_is->extraction dry_reconstitute Dry Down & Reconstitute extraction->dry_reconstitute lc_separation LC Separation (C18 Column) dry_reconstitute->lc_separation ms_detection MS/MS Detection (Positive ESI, MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification integration->quantification

Caption: General experimental workflow for this compound analysis.

troubleshooting_logic cluster_signal Signal Intensity Issues cluster_peak Peak Shape Issues cluster_rt Retention Time Issues start Poor LC-MS/MS Result low_signal Low/No Signal start->low_signal bad_peak Poor Peak Shape start->bad_peak rt_shift Retention Time Shift start->rt_shift check_ion_mode Check Ionization Mode (Positive ESI?) low_signal->check_ion_mode optimize_ms Optimize MS Parameters (CE, DP) check_ion_mode->optimize_ms check_extraction Improve Sample Extraction/Cleanup optimize_ms->check_extraction check_mobile_phase Adjust Mobile Phase (Add Formic Acid) bad_peak->check_mobile_phase clean_column Clean/Replace Column check_mobile_phase->clean_column check_concentration Dilute Sample clean_column->check_concentration check_mp_prep Consistent Mobile Phase Prep? rt_shift->check_mp_prep check_temp Stable Column Temp? check_mp_prep->check_temp check_leaks Check for Leaks check_temp->check_leaks

Caption: Troubleshooting logic for common LC-MS/MS issues.

References

Technical Support Center: Measurement of Endogenous 15(S)-HETE Ethanolamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of endogenous 15(S)-hydroxyeicosatetraenoic acid ethanolamide [15(S)-HETE-EA]. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantitative analysis of this lipid mediator.

Frequently Asked Questions (FAQs)

Q1: What is 15(S)-HETE-EA and why is it difficult to measure?

A1: 15(S)-HETE-EA is an ethanolamide derivative of 15(S)-HETE and a metabolite of the endocannabinoid anandamide (AEA).[1] Its measurement is challenging due to several factors:

  • Low Endogenous Concentrations: Like many lipid signaling molecules, 15(S)-HETE-EA is present at very low levels in biological matrices, requiring highly sensitive analytical instrumentation.

  • Chemical Instability: As a polyunsaturated fatty acid derivative, 15(S)-HETE-EA is susceptible to oxidation. As an N-acylethanolamine (NAE), it can be enzymatically hydrolyzed by fatty acid amide hydrolase (FAAH).[1]

  • Interference from Related Compounds: Biological samples contain a complex mixture of structurally similar lipids, including isomers and other NAEs, which can interfere with accurate quantification.

  • Sample Preparation Artifacts: The multi-step sample preparation process, including extraction and purification, can introduce variability and potential for analyte loss or contamination.

Q2: What is the most common analytical method for quantifying 15(S)-HETE-EA?

A2: The gold standard for the quantification of 15(S)-HETE-EA and other eicosanoids is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers the high sensitivity and specificity required to detect and quantify low-abundance lipids in complex biological samples.

Q3: Why is an internal standard crucial for accurate quantification?

A3: An internal standard (IS) is essential to correct for the loss of the analyte during sample preparation and for variations in instrument response. The ideal internal standard for 15(S)-HETE-EA is a stable isotope-labeled version, such as 15(S)-HETE-d8-EA. If a deuterated ethanolamide is not available, 15(S)-HETE-d8 may be used, though it will not account for variability in the ethanolamide moiety's behavior.[2][3]

Q4: Can I use an ELISA kit to measure 15(S)-HETE-EA?

A4: While ELISA kits are available for 15(S)-HETE, their specificity for 15(S)-HETE-EA is often not well-characterized. There is a high risk of cross-reactivity with 15(S)-HETE and other structurally related eicosanoids, which can lead to inaccurate results. For definitive and accurate quantification of 15(S)-HETE-EA, LC-MS/MS is the recommended method.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Analyte Signal 1. Degradation of 15(S)-HETE-EA: Enzymatic degradation by FAAH or oxidation during sample collection and processing. 2. Inefficient Extraction: Poor recovery from the biological matrix. 3. Suboptimal LC-MS/MS Conditions: Incorrect mobile phases, gradient, or mass transitions. 4. Analyte Adsorption: Loss of analyte to plasticware.1. Collect samples on ice, add antioxidants (e.g., BHT), and an FAAH inhibitor (e.g., PMSF) immediately. Process samples quickly and store at -80°C. 2. Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample is appropriate for extraction. 3. Verify and optimize MS parameters by infusing a pure standard. Ensure the LC gradient is suitable for resolving 15(S)-HETE-EA from interferences. 4. Use silanized glass or low-binding polypropylene tubes and pipette tips.
High Signal Variability between Replicates 1. Inconsistent Sample Preparation: Variations in pipetting, extraction, or evaporation steps. 2. Matrix Effects: Ion suppression or enhancement in the MS source. 3. Instrument Instability: Fluctuations in the LC or MS performance.1. Ensure precise and consistent execution of the sample preparation protocol. Use an automated liquid handler if available. 2. Use a stable isotope-labeled internal standard to normalize for matrix effects. Dilute the sample extract if suppression is severe. Optimize the chromatographic separation to elute the analyte in a region with less co-eluting matrix components. 3. Perform regular maintenance and calibration of the LC-MS/MS system. Monitor the internal standard signal for consistency.
Poor Peak Shape 1. Column Overload: Injecting too much sample. 2. Inappropriate Mobile Phase: Mismatch between the sample solvent and the initial mobile phase. 3. Column Degradation: Loss of stationary phase or contamination.1. Dilute the sample extract before injection. 2. Reconstitute the final extract in a solvent that is of similar or weaker strength than the initial mobile phase. 3. Replace the analytical column. Use a guard column to protect the analytical column.
Co-eluting Peaks (Interference) 1. Isomeric Compounds: Presence of other HETE-EA isomers. 2. Structurally Related Lipids: Co-elution of other NAEs or eicosanoids.1. Optimize the LC gradient for better separation. Consider using a different column chemistry. 2. Use highly specific MRM transitions for the precursor and product ions of 15(S)-HETE-EA.

Quantitative Data

To date, there is limited published data on the absolute endogenous concentrations of 15(S)-HETE-EA in biological matrices. The focus has largely been on its more abundant precursor, anandamide, and its non-amidated counterpart, 15(S)-HETE. The tables below provide reference concentrations for these related compounds to offer context for the expected low levels of 15(S)-HETE-EA.

Table 1: Endogenous Levels of 15(S)-HETE in Human Biological Samples

Biological MatrixConditionConcentration (ng/mL)Citation
SerumHealthy Controls42.75 ± 5.2[4]
Human BronchiBasalSignificant amounts[3]
Human BronchiStimulated with Arachidonic Acid (3-100 µM)Dose-dependent increase[3]
Ischemic Heart TissueIschemicSignificantly higher than non-ischemic[5]
SerumPatients with Ischemic Heart DiseaseTendency to increase[5]
SerumAspirin-Exacerbated Respiratory Disease (AERD)Negatively correlated with airway ILC2s[6]
Exhaled Breath CondensateChildhood Asthma (Severe)Lowest levels compared to controls[7]

Table 2: Endogenous Levels of Anandamide (AEA) in Human Plasma/Serum

Biological MatrixConcentration RangeCitation
Plasma0.04 - 3.48 ng/mL
Serum0.012 - 0.24 pmol/mL (approximately 0.004 - 0.08 ng/mL)

Detailed Experimental Protocol: Quantification of 15(S)-HETE-EA by LC-MS/MS

This protocol is adapted from established methods for the analysis of eicosanoids and N-acylethanolamines.[2][3]

1. Sample Collection and Storage:

  • Collect whole blood in EDTA-containing tubes on ice.

  • Immediately add an antioxidant (e.g., 0.2% butylated hydroxytoluene - BHT) and a cocktail of enzyme inhibitors (e.g., 10 µL of a solution containing phenylmethylsulfonyl fluoride - PMSF for FAAH inhibition).

  • Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.

  • Store plasma samples at -80°C until analysis.

2. Sample Preparation (Solid-Phase Extraction - SPE):

  • Thaw plasma samples on ice.

  • To 200 µL of plasma, add 10 µL of an internal standard solution (e.g., 15(S)-HETE-d8-EA or 15(S)-HETE-d8 in methanol).

  • Add 1.0 mL of a 10% v/v acetic acid solution in water/2-propanol/hexane (2:20:30, v/v/v).

  • Vortex briefly.

  • Add 2.0 mL of hexane, cap, and vortex for 3 minutes.

  • Centrifuge at 2000 x g for 5 minutes at room temperature.

  • Condition an Oasis® HLB SPE cartridge (30 mg) with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the liquid-liquid extraction onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 10% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Dry the eluate under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

3. LC-MS/MS Analysis:

  • LC System: UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-20 min: Return to 20% B and equilibrate.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions (example):

    • 15(S)-HETE-EA: Precursor ion (Q1) m/z 364.3 -> Product ion (Q3) m/z 62.1 (for the ethanolamine fragment)

    • Internal Standard (e.g., 15(S)-HETE-d8-EA): Precursor ion (Q1) m/z 372.3 -> Product ion (Q3) m/z 62.1

  • Data Analysis:

    • Construct a standard curve using known concentrations of 15(S)-HETE-EA.

    • Calculate the concentration of 15(S)-HETE-EA in the samples based on the peak area ratio of the analyte to the internal standard.

Visualizations

G cluster_synthesis Biosynthesis cluster_signaling Signaling & Degradation Anandamide (AEA) Anandamide (AEA) 15(S)-HETE-EA 15(S)-HETE-EA Anandamide (AEA)->15(S)-HETE-EA 15-Lipoxygenase (15-LOX) 15-LOX 15-LOX CB1 Receptor CB1 Receptor (Lower affinity than AEA) 15(S)-HETE-EA->CB1 Receptor FAAH FAAH 15(S)-HETE-EA->FAAH Fatty Acid Amide Hydrolase (FAAH) CB2 Receptor CB2 Receptor (No Binding) 15(S)-HETE 15(S)-HETE FAAH->15(S)-HETE Ethanolamine Ethanolamine FAAH->Ethanolamine G cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (e.g., Plasma) Internal_Standard Add Internal Standard (e.g., 15(S)-HETE-d8-EA) Biological_Sample->Internal_Standard LLE Liquid-Liquid Extraction Internal_Standard->LLE SPE Solid-Phase Extraction LLE->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

References

Technical Support Center: Minimizing Off-Target Effects of 15(S)-HETE Ethanolamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the effective use of 15(S)-HETE Ethanolamide in experimental settings. Our goal is to help you minimize off-target effects and ensure the reliability and accuracy of your results.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound, presented in a question-and-answer format.

Question 1: I am observing unexpected cellular responses that don't align with known cannabinoid receptor 1 (CB1) signaling. How can I determine if these are off-target effects?

Answer:

This compound is known to be a less potent CB1 receptor agonist compared to anandamide[1]. If you are observing effects at concentrations where significant CB1 activation is not expected, or if the signaling pathway does not match G-protein coupled receptor (GPCR) activation, it is crucial to investigate potential off-target interactions.

Recommended Troubleshooting Steps:

  • Dose-Response Analysis: Perform a wide-range dose-response curve for your observed effect. If the potency for the unexpected response is significantly different from its known potency at CB1 receptors, it may suggest an off-target mechanism.

  • Use of Selective Antagonists: Pre-treat your cells with a selective CB1 antagonist (e.g., Rimonabant). If the antagonist fails to block the observed effect, it is likely mediated by a different target.

  • Investigate Alternative Targets: Based on the literature for the parent compound, 15(S)-HETE, potential off-targets include Peroxisome Proliferator-Activated Receptors (PPARs) and Transient Receptor Potential Vanilloid 1 (TRPV1) channels. Use selective antagonists for these targets (e.g., GW9662 for PPARγ, Capsazepine for TRPV1) to see if they inhibit the unexpected response.

  • Signaling Pathway Analysis: Characterize the downstream signaling pathway of the observed effect. For example, PPAR activation typically involves nuclear translocation and gene transcription, while TRPV1 activation leads to calcium influx. These are distinct from the canonical Gαi/o-coupled signaling of CB1 receptors.

Question 2: My results are inconsistent across experiments when studying the effects of this compound. What could be the cause?

Answer:

Inconsistent results with lipid signaling molecules like this compound can arise from various factors related to its preparation, handling, and the experimental conditions.

Recommended Troubleshooting Steps:

  • Reagent Quality and Preparation:

    • Solubility: this compound is a lipid and requires careful solubilization. Prepare a fresh stock solution in a suitable organic solvent like ethanol or DMSO and ensure it is fully dissolved before diluting into your aqueous experimental buffer.

    • Vehicle Control: Always include a vehicle-only control to account for any effects of the solvent.

    • Storage: Store the stock solution at -20°C or lower to prevent degradation. Avoid repeated freeze-thaw cycles.

  • Experimental Conditions:

    • Cell Culture Conditions: Maintain consistent cell passage numbers and confluence. Changes in cell state can alter receptor expression and signaling responses.

    • Serum Presence: Serum proteins can bind to lipids, reducing their effective concentration. Consider reducing serum concentration or using serum-free media during the experiment, if your cell type allows.

  • Assay-Specific Variability:

    • Incubation Times: Optimize and standardize incubation times to ensure that the response has reached a stable state.

    • Lipid Delivery: The method of lipid delivery to cells can impact results. Consistent and gentle mixing is crucial to ensure a uniform concentration in the culture medium.

Question 3: I am trying to study the inhibitory effect of this compound on Fatty Acid Amide Hydrolase (FAAH), but I am getting a high background signal in my assay.

Answer:

High background in an FAAH activity assay can obscure the true inhibitory effect of your compound. This can be due to several factors, including non-enzymatic substrate degradation or the presence of other enzymes in your sample that can act on the substrate.

Recommended Troubleshooting Steps:

  • Use a Specific FAAH Inhibitor as a Control: Include a well-characterized, potent FAAH inhibitor (e.g., URB597) as a positive control for inhibition. This will help you to determine the dynamic range of your assay.

  • "No Enzyme" Control: Run a control reaction without the FAAH enzyme (or cell lysate) to measure the rate of non-enzymatic substrate hydrolysis. Subtract this background rate from all your measurements.

  • "Inhibitor in the Absence of Enzyme" Control: To ensure your compound is not interfering with the fluorescent signal, include a control with the inhibitor and the substrate, but without the enzyme.

  • Optimize Substrate Concentration: Using a substrate concentration that is too high can lead to a high background. Titrate the substrate to find a concentration that gives a good signal-to-background ratio, ideally at or below the Km of the enzyme for the substrate.

  • Sample Purity: If you are using cell or tissue lysates, consider using a more purified enzyme preparation to reduce the activity of other non-specific hydrolases.

Frequently Asked Questions (FAQs)

What are the known on-targets of this compound?

This compound is primarily known to interact with the following targets:

  • Cannabinoid Receptor 1 (CB1): It is a less potent agonist at the CB1 receptor compared to the endogenous cannabinoid anandamide[1].

  • Fatty Acid Amide Hydrolase (FAAH): It is known to be an inhibitor of FAAH, the enzyme responsible for the degradation of anandamide and other fatty acid amides[1].

What are the potential off-targets of this compound?

Based on studies of its parent compound, 15(S)-HETE, potential off-targets for this compound may include:

  • Peroxisome Proliferator-Activated Receptors (PPARs): 15(S)-HETE is a known agonist of PPARs, with a preference for PPARβ/δ[2].

  • Transient Receptor Potential Vanilloid 1 (TRPV1): Some lipid molecules are known to modulate the activity of TRPV1 channels[3][4].

  • Other Lipoxygenases (LOX): There can be feedback regulation within the lipoxygenase pathways, and 15-HETE has been shown to inhibit 12-LOX activity[5].

How can I differentiate between on-target CB1-mediated effects and off-target effects?

The most effective way to distinguish between these is through a combination of approaches:

  • Selective Antagonists: Use a selective CB1 antagonist. If the effect persists, it is not mediated by CB1.

  • Signaling Pathway Deconvolution: Analyze the downstream signaling cascades. CB1 activation typically leads to inhibition of adenylyl cyclase and modulation of ion channels through Gαi/o proteins. Off-target effects on PPARs would involve changes in gene transcription, while TRPV1 activation would cause a rapid influx of calcium.

  • Knockout/Knockdown Models: If available, using cells or animal models where the CB1 receptor has been genetically removed or its expression reduced can definitively determine its involvement.

Quantitative Data

The following table summarizes the known and potential interaction data for this compound and its parent compound, 15(S)-HETE.

CompoundTargetInteractionAffinity/PotencyReference
This compound Cannabinoid Receptor 1 (CB1)AgonistKi = 600 nM[1]
Fatty Acid Amide Hydrolase (FAAH)InhibitorData not available[1]
15(S)-HETE Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ)Preferential Agonist-[2]
Peroxisome Proliferator-Activated Receptor α (PPARα)Agonist-[6]
Peroxisome Proliferator-Activated Receptor γ (PPARγ)Agonist-[6]
12-Lipoxygenase (12-LOX)InhibitorIC50 not readily available[5]

Note: Quantitative affinity/potency data for this compound at potential off-targets is currently limited in the public domain. The data for 15(S)-HETE is provided as a predictive reference.

Experimental Protocols

Here we provide detailed methodologies for key experiments to help you assess the on- and off-target effects of this compound.

Protocol 1: Competitive Radioligand Binding Assay for CB1 Receptors

This protocol is used to determine the binding affinity (Ki) of this compound for the CB1 receptor.

Materials:

  • Cell membranes expressing the human CB1 receptor.

  • [³H]CP-55,940 (radioligand).

  • This compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 0.5% BSA, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of a saturating concentration of a non-labeled CB1 agonist (e.g., WIN 55,212-2) for non-specific binding, and 50 µL of the this compound dilutions.

  • Add 50 µL of [³H]CP-55,940 at a concentration close to its Kd to all wells.

  • Add 100 µL of the CB1 receptor membrane preparation to each well.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Allow the filters to dry, then add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: FAAH Activity Assay (Fluorometric)

This protocol measures the inhibitory activity of this compound on FAAH.

Materials:

  • Recombinant human FAAH or cell lysate containing FAAH.

  • FAAH substrate (e.g., AMC-arachidonoyl amide).

  • This compound.

  • Assay Buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0.

  • 96-well black, flat-bottom microplate.

  • Fluorometric plate reader.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add 20 µL of the this compound dilutions or vehicle control.

  • Add 60 µL of the FAAH enzyme solution to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the FAAH substrate to each well.

  • Immediately measure the fluorescence kinetically for 15-30 minutes at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

  • Determine the percentage of inhibition for each concentration of this compound compared to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 3: Calcium Imaging for TRPV1 Activation

This protocol assesses the ability of this compound to activate TRPV1 channels by measuring changes in intracellular calcium.

Materials:

  • Cells expressing human TRPV1 (e.g., HEK293-TRPV1).

  • This compound.

  • Capsaicin (positive control).

  • Fluo-4 AM or another calcium-sensitive dye.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescence microscope with an imaging system.

Procedure:

  • Plate the TRPV1-expressing cells on glass-bottom dishes and allow them to adhere.

  • Load the cells with Fluo-4 AM (typically 2-5 µM) in HBSS for 30-60 minutes at 37°C.

  • Wash the cells twice with HBSS to remove excess dye.

  • Acquire a baseline fluorescence reading for 1-2 minutes.

  • Add a solution of this compound at the desired concentration and continue recording the fluorescence for several minutes.

  • As a positive control, add a saturating concentration of capsaicin to elicit a maximal response.

  • Analyze the data by measuring the change in fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium and activation of TRPV1.

Signaling Pathways and Experimental Workflows

To aid in experimental design and data interpretation, the following diagrams illustrate key signaling pathways and workflows.

on_target_pathways cluster_cb1 CB1 Receptor Pathway cluster_faah FAAH Inhibition Pathway HETE_EA 15(S)-HETE Ethanolamide CB1 CB1 Receptor HETE_EA->CB1 Agonist Gi_o Gαi/o CB1->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP ↓ AC->cAMP HETE_EA2 15(S)-HETE Ethanolamide FAAH FAAH HETE_EA2->FAAH Inhibits Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Anandamide Anandamide Anandamide->FAAH Substrate

Caption: On-target signaling pathways of this compound. (Max Width: 760px)

off_target_pathways cluster_ppar Potential Off-Target: PPAR Pathway cluster_trpv1 Potential Off-Target: TRPV1 Pathway HETE_EA_PPAR 15(S)-HETE Ethanolamide PPAR PPAR HETE_EA_PPAR->PPAR Agonist RXR RXR PPAR->RXR Heterodimerizes PPRE PPRE RXR->PPRE Binds Gene_Transcription Gene Transcription PPRE->Gene_Transcription Regulates HETE_EA_TRPV1 15(S)-HETE Ethanolamide TRPV1 TRPV1 Channel HETE_EA_TRPV1->TRPV1 Activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Cellular_Response Cellular Response Ca_influx->Cellular_Response

Caption: Potential off-target signaling pathways of this compound. (Max Width: 760px)

experimental_workflow start Start: Observe Unexpected Cellular Response dose_response Perform Dose-Response Curve start->dose_response antagonist_screen Screen with Selective Antagonists (CB1, PPAR, TRPV1, etc.) dose_response->antagonist_screen pathway_analysis Analyze Downstream Signaling Pathways antagonist_screen->pathway_analysis on_target Conclusion: On-Target Effect pathway_analysis->on_target  Consistent with  known on-target off_target Conclusion: Off-Target Effect pathway_analysis->off_target  Inconsistent with on-target,  blocked by off-target antagonist inconclusive Inconclusive: Further Investigation Needed pathway_analysis->inconclusive  Ambiguous  Results

Caption: Experimental workflow for deconvoluting on- and off-target effects. (Max Width: 760px)

References

storage conditions for long-term stability of 15(S)-HETE Ethanolamide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 15(S)-HETE Ethanolamide

This technical support center provides guidance on the storage, handling, and use of this compound for research purposes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C.[1] Under these conditions, it is stable for at least two years.[1] The compound is typically supplied as a solution in ethanol.[1]

Q2: How should I handle this compound upon receiving it?

This compound is shipped on wet ice and should be stored at -20°C immediately upon arrival to ensure its stability.[1]

Q3: Can I store this compound in a solvent other than ethanol?

Yes, it is possible to change the solvent. To do so, the ethanol can be evaporated under a gentle stream of nitrogen. Immediately after evaporation, the desired solvent, such as DMSO or dimethylformamide (DMF), should be added.[2] It is recommended to purge these solvents with an inert gas.[2]

Q4: What is the stability of this compound in aqueous solutions?

Aqueous solutions of this compound are not recommended for storage for more than one day.[2] For experiments requiring aqueous buffers, it is best to prepare the solution fresh.

Q5: What are the known biological activities of this compound?

This compound is a metabolite of arachidonoyl ethanolamide (anandamide) produced by lipoxygenases.[1] It is less potent than anandamide at the CB1 receptor and also inhibits fatty acid amide hydrolase (FAAH).[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in experiments Improper storage leading to degradation.Ensure the compound has been consistently stored at -20°C. Verify the age of the stock solution; it is stable for at least two years when stored correctly.[1]
Repeated freeze-thaw cycles of the stock solution.Aliquot the stock solution upon receipt to minimize the number of freeze-thaw cycles.
Degradation in aqueous experimental buffers.Prepare fresh aqueous solutions for each experiment. Do not store aqueous solutions for more than one day.[2]
Precipitation of the compound in aqueous buffer Low solubility in aqueous solutions.For maximum solubility in aqueous buffers, the ethanolic solution should be diluted with the aqueous buffer of choice.[2] this compound has limited solubility in PBS (pH 7.2).[1]
Inconsistent experimental results Solvent effects.Ensure that the final concentration of the organic solvent (e.g., ethanol, DMSO) in your experimental system is low and consistent across all experiments, as solvents can have physiological effects.[3][4]
Oxidation of the compound.When preparing solutions in solvents like DMSO or DMF, purging with an inert gas is recommended to prevent oxidation.[2]

Quantitative Data Summary

Storage and Stability

Parameter Recommendation
Storage Temperature-20°C[1]
Long-Term Stability≥ 2 years (at -20°C)[1]
Supplied AsA solution in ethanol[1]
Aqueous Solution StabilityNot recommended for more than one day[2]

Solubility

Solvent Solubility
Ethanol50 mg/ml[1]
Dimethylformamide (DMF)10 mg/ml[1]
Dimethyl sulfoxide (DMSO)10 mg/ml[1]
Ethanol:PBS (pH 7.2) (1:2)5 mg/ml[1]
PBS (pH 7.2)0.10 mg/ml[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Upon receipt, store the vial of this compound in ethanol at -20°C.

  • Before use, allow the vial to warm to room temperature.

  • If desired, the stock solution can be aliquoted into smaller volumes for single use to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Changing the Solvent

  • Under a gentle stream of nitrogen, carefully evaporate the ethanol from the desired amount of this compound solution.

  • Immediately add the new solvent of choice (e.g., DMSO, DMF) that has been purged with an inert gas.[2]

  • Ensure the compound is fully dissolved before use.

Protocol 3: Preparation of an Aqueous Working Solution

  • Dilute the ethanolic stock solution of this compound with the aqueous buffer of choice to the desired final concentration.[2]

  • Vortex briefly to mix.

  • Use this aqueous solution promptly, as it is not recommended for storage for more than one day.[2]

Visualizations

G cluster_storage Long-Term Storage Workflow Receive Receive Shipment (on wet ice) Store Store Immediately at -20°C Receive->Store Crucial First Step Check Check Expiry (Stable for ≥ 2 years) Store->Check Aliquot Aliquot into smaller volumes Store->Aliquot Recommended Use Use in Experiment Check->Use Aliquot->Use

Caption: Recommended workflow for the long-term storage of this compound.

G cluster_pathway Simplified Metabolic Pathway of this compound Anandamide Anandamide (Arachidonoyl ethanolamide) Lipoxygenase Lipoxygenase Anandamide->Lipoxygenase HETE_EA This compound Lipoxygenase->HETE_EA Metabolizes to FAAH FAAH (Fatty Acid Amide Hydrolase) HETE_EA->FAAH Inhibits CB1 CB1 Receptor HETE_EA->CB1 Binds to (less potent than Anandamide)

Caption: Simplified overview of the metabolic origin and targets of this compound.

References

selecting appropriate vehicle controls for 15(S)-HETE Ethanolamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 15(S)-HETE Ethanolamide. This guide is designed for researchers, scientists, and drug development professionals to provide clear and concise information for the effective use of this compound in experimental settings. Here, you will find answers to frequently asked questions and detailed troubleshooting guides to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered when working with this compound, providing practical solutions and preventative measures.

Q1: What are the recommended vehicle controls for this compound?

A1: this compound is a lipid-based compound with poor solubility in aqueous solutions. Therefore, an organic solvent is typically required to prepare a stock solution. The most common and recommended vehicle controls are ethanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).[1][2] The choice of solvent will depend on the specific experimental system and the required final concentration. It is crucial to use a vehicle control group in your experiments, which consists of the vehicle (e.g., ethanol) at the same final concentration as in the treatment groups, but without the this compound.[2] This allows for the differentiation of the effects of the compound from any potential effects of the solvent itself.[2]

Q2: How do I choose the appropriate solvent and concentration for my experiment?

A2: The selection of the solvent and its final concentration is critical to avoid any confounding effects on your experimental results.[2] For cell-based assays, it is generally recommended to keep the final concentration of organic solvents as low as possible, typically below 0.5% (v/v) for DMSO and between 0.15% to 1.25% (v/v) for ethanol, though the tolerance can be cell-type specific.[2] It is best practice to perform a preliminary dose-response experiment to determine the toxicity threshold of the chosen vehicle on your specific experimental system.[2]

Q3: My this compound is not dissolving properly. What should I do?

A3: Ensure you are using a suitable organic solvent such as ethanol, DMSO, or DMF to prepare a concentrated stock solution before diluting it into your aqueous experimental medium.[1][2] If solubility issues persist, gentle warming and vortexing may aid in dissolution. For aqueous-based systems where organic solvents are not ideal, a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) can be used to enhance solubility.

Q4: I am observing unexpected effects in my vehicle control group. What could be the cause?

A4: Organic solvents like ethanol and DMSO can have their own biological effects, including cytotoxicity, altered gene expression, and induction of oxidative stress.[2] If your vehicle control group shows significant effects, it is likely due to the concentration of the solvent being too high for your specific experimental system. In this case, you should perform a dose-response curve for the vehicle alone to determine a non-toxic concentration.

Data Presentation: Solubility of this compound

The following table summarizes the solubility of this compound in various solvents.

SolventSolubility
DMF10 mg/mL[1]
DMSO10 mg/mL[1]
Ethanol50 mg/mL[1]
Ethanol:PBS (pH 7.2) (1:2)5 mg/mL[1]
PBS (pH 7.2)0.10 mg/mL[1]

Experimental Protocol: Preparation of this compound Solution

This protocol provides a general framework for the preparation of a this compound stock solution and its dilution for use in cell culture experiments.

Materials:

  • This compound

  • Anhydrous ethanol (or DMSO/DMF)

  • Sterile microcentrifuge tubes

  • Sterile, serum-free or low-serum cell culture medium

  • Vortex mixer

Procedure:

  • Preparation of Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a concentrated stock solution by dissolving the this compound in anhydrous ethanol (or another suitable organic solvent) to a desired concentration (e.g., 10 mg/mL).

    • Ensure the compound is fully dissolved by vortexing.

    • Store the stock solution at -80°C in small aliquots to minimize freeze-thaw cycles.[2]

  • Preparation of Working Solution:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Prepare serial dilutions of the stock solution into serum-free or low-serum medium to achieve the final desired concentrations for your experiment (e.g., 1 nM, 10 nM, 100 nM).[2]

    • Crucially, ensure that the final concentration of the organic solvent is identical across all experimental groups, including the vehicle control. [2] For example, if the highest concentration of this compound requires a 1:1000 dilution of the stock solution, all other treatment groups and the vehicle control should also contain this 0.1% final vehicle concentration.[2]

  • Cell Treatment:

    • Remove the existing culture medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the prepared treatment media (including the vehicle control) to the respective wells.

Mandatory Visualizations

Logical Workflow for Vehicle Control Selection

Vehicle_Selection_Workflow start Start: Need to prepare This compound solution is_aqueous Is an aqueous-based system required? start->is_aqueous choose_organic Select an organic solvent (Ethanol, DMSO, DMF) is_aqueous->choose_organic No use_bsa Consider using a carrier protein (e.g., BSA) is_aqueous->use_bsa Yes prepare_stock Prepare a concentrated stock solution choose_organic->prepare_stock determine_max_conc Determine max tolerable solvent concentration for the experimental system prepare_stock->determine_max_conc use_bsa->prepare_stock dilute_stock Dilute stock solution into final medium determine_max_conc->dilute_stock Established prepare_vehicle Prepare vehicle control with identical final solvent concentration dilute_stock->prepare_vehicle run_experiment Run Experiment prepare_vehicle->run_experiment Signaling_Pathway cluster_cell Cell Membrane HETE_EA 15(S)-HETE Ethanolamide CB1 CB1 Receptor HETE_EA->CB1 Binds (low potency) FAAH FAAH HETE_EA->FAAH Inhibits Downstream Downstream Signaling CB1->Downstream Anandamide Anandamide Anandamide->CB1 Binds (high potency) Anandamide->FAAH Metabolized by

References

Technical Support Center: Optimizing 15(S)-HETE Ethanolamide Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 15(S)-HETE Ethanolamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as 15(S)-Hydroxyeicosatetraenoic Acid Ethanolamide (15(S)-HAEA), is a metabolite of the endocannabinoid anandamide (AEA). It is formed through the oxygenation of anandamide by lipoxygenases. While it is structurally related to anandamide, it exhibits different receptor binding affinities. It is a less potent agonist at the CB1 receptor compared to anandamide and has been reported to interact with the orphan G protein-coupled receptor GPR55.[1] In some cellular systems, it can be hydrolyzed to form 15(S)-HETE, which has its own distinct biological activities.[2]

Q2: How should I prepare and store this compound stock solutions?

Proper preparation and storage are critical for obtaining reproducible results.

  • Reconstitution: this compound is typically supplied as a solid or in a solvent like ethanol. It is soluble in organic solvents such as ethanol, DMSO, and DMF.[1] To prepare a stock solution, dissolve the compound in one of these solvents.

  • Storage of Stock Solutions: Store stock solutions at -20°C or -80°C in a tightly sealed vial to prevent solvent evaporation and degradation.

  • Preparation of Working Solutions: For cell-based assays, dilute the stock solution into your culture medium to the final desired concentration immediately before use. It is crucial to minimize the final concentration of the organic solvent in the culture medium (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.

Q3: What is a good starting concentration range for my cell-based assays with this compound?

The optimal concentration of this compound is highly dependent on the cell type, the specific biological response being measured, and the duration of the experiment. Based on studies with the related compound 15(S)-HETE, a broad dose-response experiment is recommended to determine the optimal concentration for your specific experimental setup. A reasonable starting point for many cell-based assays would be in the range of 0.1 µM to 50 µM .

Q4: I am not observing any biological activity in my experiments. What are some possible causes?

Several factors could contribute to a lack of response. Consider the following:

  • Compound Degradation: Ensure proper storage of your stock solution and prepare fresh dilutions for each experiment.

  • Suboptimal Concentration: The effective concentration might be higher or lower than what you have tested. Perform a broad dose-response experiment to identify the optimal range.

  • Cell Type and Receptor Expression: The cellular targets of this compound (e.g., CB1, GPR55) may not be expressed at sufficient levels in your chosen cell line. Verify receptor expression using techniques like qPCR or Western blotting.

  • Incorrect Incubation Time: The timing of the cellular response can vary. Conduct a time-course experiment to determine the optimal treatment duration.

Q5: I am observing high levels of cell death in my assay, even at low concentrations. What could be the reason?

Unintended cytotoxicity can mask the specific biological effects of the compound.

  • Solvent Toxicity: Ensure the final concentration of your organic solvent (e.g., DMSO, ethanol) is at a non-toxic level (typically <0.1%). Always include a vehicle control (medium + solvent) to confirm.

  • Compound Purity: Verify the purity of your this compound. Impurities could be cytotoxic.

  • Cell Health: Use healthy, low-passage cells for your experiments.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Results
Possible Cause Recommended Solution
Compound Instability Prepare fresh dilutions from a frozen stock for each experiment. Avoid storing this compound in culture medium for extended periods before adding it to the cells.
Solvent Effects Always include a vehicle control with the same final concentration of the solvent used for your this compound treatment. Keep the final solvent concentration as low as possible (ideally below 0.1%).
Variability in Cell Seeding Ensure uniform cell seeding density across all wells. Inconsistent cell numbers will lead to variable results.
Pipetting Errors Use calibrated pipettes and ensure proper mixing of reagents.
Issue 2: High Background Signal in Immunoassays (e.g., ELISA)
Possible Cause Recommended Solution
Non-specific Antibody Binding Increase the concentration and/or incubation time of the blocking buffer. Consider using a blocking buffer from a different species.
Cross-reactivity If measuring the metabolite 15(S)-HETE, be aware that some antibodies may cross-react with other eicosanoids.[3] Check the manufacturer's data sheet for cross-reactivity information.
Sub-optimal Antibody Dilution Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background.
Insufficient Washing Increase the number and duration of wash steps between antibody incubations.

Data Presentation

Table 1: Physicochemical Properties and Solubility of this compound

PropertyValueReference
Formal Name 15(S)-hydroxy-N-(2-hydroxyethyl)-5Z,8Z,11Z,13E-eicosatetraenamide[1]
Molecular Formula C₂₂H₃₇NO₃[1]
Formula Weight 363.5 g/mol [1]
Solubility in Ethanol 50 mg/mL[1]
Solubility in DMSO 10 mg/mL[1]
Solubility in DMF 10 mg/mL[1]
Storage -20°C[1]
Stability ≥ 2 years (as supplied)[1]

Table 2: Suggested Concentration Ranges for Initial Experiments

Note: This table provides suggested starting ranges based on data from the closely related compound 15(S)-HETE, as specific data for this compound is limited. A dose-response experiment is crucial to determine the optimal concentration for your specific cell type and assay.

Assay Type Cell Type Suggested Starting Concentration Range Reference (for 15(S)-HETE)
Proliferation/ViabilityCancer cell lines1 - 50 µM
Cytokine ReleaseImmune cells (e.g., macrophages, splenocytes)0.1 - 20 µM
Intracellular Calcium MobilizationGPR55-expressing cells0.1 - 10 µM[4]
Angiogenesis (Tube Formation)Endothelial cells (e.g., HUVECs)0.1 - 10 µM
Receptor Activation (e.g., PPARγ)Transfected cell lines1 - 30 µM

Experimental Protocols

Protocol 1: Dose-Response Curve for Cell Viability (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.

2. Treatment:

  • Prepare a series of dilutions of this compound in your cell culture medium. A suggested range is 0.1, 1, 5, 10, 25, and 50 µM.

  • Include a vehicle control (medium with the same final concentration of solvent used to dissolve the compound).

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

3. Incubation:

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

4. MTT Assay:

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

5. Data Analysis:

  • Calculate cell viability as a percentage of the vehicle control.

  • Plot the percentage of viability against the logarithm of the this compound concentration to generate a dose-response curve.

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol is for measuring GPR55 activation leading to intracellular calcium release.[4]

1. Cell Preparation:

  • Seed cells expressing GPR55 (e.g., HEK293-GPR55) in a black-walled, clear-bottom 96-well plate and allow them to grow to near confluency.

2. Dye Loading:

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

3. Baseline Measurement:

  • Measure the baseline fluorescence using a fluorescence plate reader.

4. Compound Addition:

  • Prepare dilutions of this compound in an appropriate assay buffer.

  • Use the plate reader's injection system to add the compound to the wells while continuously monitoring the fluorescence.

5. Data Acquisition:

  • Record the fluorescence intensity over time to capture the transient increase in intracellular calcium.

6. Data Analysis:

  • Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each concentration.

  • Plot the change in fluorescence against the concentration of this compound to generate a dose-response curve.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 15_HETE_EA 15(S)-HETE Ethanolamide GPR55 GPR55 15_HETE_EA->GPR55 CB1 CB1 Receptor 15_HETE_EA->CB1 (Lower affinity than Anandamide) FAAH FAAH 15_HETE_EA->FAAH Hydrolysis G_protein Gq/G13 GPR55->G_protein PLC Phospholipase C (PLC) G_protein->PLC IP3 IP3 PLC->IP3 Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Downstream\nSignaling Downstream Signaling Ca_release->Downstream\nSignaling 15_HETE 15(S)-HETE FAAH->15_HETE Biological\nEffects Biological Effects 15_HETE->Biological\nEffects

Caption: Signaling pathways of this compound.

Experimental_Workflow Start Start: Prepare Stock Solution (e.g., 10 mM in Ethanol) Dilute Prepare Working Solutions in Cell Culture Medium Start->Dilute Treat Treat Cells with a Range of Concentrations and Vehicle Control Dilute->Treat Incubate Incubate for a Predetermined Time Treat->Incubate Assay Perform Cell-Based Assay (e.g., MTT, Calcium Mobilization) Incubate->Assay Analyze Analyze Data and Generate Dose-Response Curve Assay->Analyze End End: Determine Optimal Concentration Range Analyze->End

Caption: General experimental workflow for dose-response studies.

References

dealing with matrix effects in 15(S)-HETE Ethanolamide quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 15(S)-HETE Ethanolamide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the quantification of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1][2][3] In the analysis of this compound, biological matrices such as plasma, serum, or tissue homogenates contain a complex mixture of endogenous substances like phospholipids, salts, and proteins.[3][4] These components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3] This interference can significantly impact the accuracy, precision, and sensitivity of the quantification, ultimately leading to unreliable results.[1] Phospholipids are particularly problematic in bioanalysis as they are often retained on reverse-phase chromatography columns and can cause significant ionization suppression.[4][5][6]

Q2: How can I detect the presence of matrix effects in my assay?

A2: There are two primary methods for assessing matrix effects:

  • Post-Column Infusion: This qualitative technique involves infusing a constant flow of a standard solution of this compound directly into the mass spectrometer while injecting a blank, extracted sample matrix onto the LC column.[3] A dip or rise in the baseline signal at the retention time of the analyte indicates ion suppression or enhancement, respectively.

  • Post-Extraction Spike: This quantitative method involves comparing the peak area of an analyte spiked into a pre-extracted blank matrix sample with the peak area of the same amount of analyte in a neat solution (e.g., mobile phase).[2][3] The matrix factor (MF) is calculated as the ratio of the peak area in the matrix to the peak area in the neat solution. An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.

Q3: What is a stable isotope-labeled internal standard and why is it recommended?

A3: A stable isotope-labeled (SIL) internal standard is a synthetic version of the analyte of interest where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N). For this compound, a suitable SIL internal standard would be, for example, 15(S)-HETE-d8 Ethanolamide. The key advantage of a SIL internal standard is that it has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample preparation, chromatography, and ionization.[7][8] By adding a known amount of the SIL internal standard to each sample at the beginning of the workflow, it can effectively compensate for both extraction losses and matrix effects, leading to more accurate and precise quantification.[7][9]

Troubleshooting Guide

Problem: I am observing low signal intensity and poor reproducibility for my this compound samples.

This issue is often indicative of significant ion suppression due to matrix effects. Below are troubleshooting steps to identify the source and mitigate the problem.

Step 1: Assess the Contribution of Phospholipids

Phospholipids are a major source of matrix effects in bioanalysis.[4][6][10] Their removal is a critical step in developing a robust assay.

Workflow for Identifying and Mitigating Matrix Effects

Problem Low Signal Intensity & Poor Reproducibility AssessME Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) Problem->AssessME IdentifySource Identify Source of Interference (e.g., Phospholipids) AssessME->IdentifySource If Matrix Effect is Present OptimizeSP Optimize Sample Preparation IdentifySource->OptimizeSP OptimizeLC Optimize Chromatography OptimizeSP->OptimizeLC UseIS Implement Stable Isotope- Labeled Internal Standard OptimizeLC->UseIS ReassessME Re-assess Matrix Effects UseIS->ReassessME Validation Method Validation ReassessME->Validation If Matrix Effect is Mitigated

Caption: A logical workflow for troubleshooting and resolving matrix effect issues.

Step 2: Enhance Sample Preparation

If phospholipids or other interferences are suspected, refining the sample preparation protocol is crucial.

Comparison of Sample Preparation Techniques

TechniquePrinciplePhospholipid Removal EfficiencyAnalyte RecoveryThroughput
Protein Precipitation (PPT) Proteins are precipitated using an organic solvent (e.g., methanol, acetonitrile).Low to ModerateGood, but supernatant remains complex.[6][11]High
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases.Moderate to HighVariable, requires method development.Low to Moderate
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.HighGood to Excellent, requires method development.[6][11]Moderate
Phospholipid Removal Plates Employs specific chemistry (e.g., zirconia-coated particles) to selectively remove phospholipids.[10]>99%[5]Generally >90%[5]High

Recommended Sample Preparation Workflow

cluster_workflow Sample Preparation Workflow Start Start: Biological Sample (e.g., Plasma) AddIS Add Stable Isotope-Labeled Internal Standard Start->AddIS Lysis Protein Precipitation / Lysis (e.g., with Methanol) AddIS->Lysis Centrifuge Centrifugation Lysis->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE Solid-Phase Extraction (SPE) or Phospholipid Removal Plate Supernatant->SPE Proceed to cleanup Elute Elution SPE->Elute Evaporate Evaporation to Dryness Elute->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: A recommended sample preparation workflow for minimizing matrix effects.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific application.

  • Internal Standard Spiking: To 200 µL of the biological sample (e.g., plasma), add 10 µL of a suitable stable isotope-labeled internal standard, such as 15(S)-HETE-d8 Ethanolamide.[9]

  • Protein Precipitation: Add 1 mL of cold methanol to the sample, vortex thoroughly to precipitate proteins, and centrifuge at high speed (e.g., 20,000 x g) for 5 minutes.[9]

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of water.[9]

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.[9]

  • Washing: Wash the cartridge with 1-2 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove salts and other polar interferences.[9]

  • Elution: Elute the analyte from the cartridge using 1-2 mL of a strong organic solvent, such as methanol or ethyl acetate.[9]

  • Solvent Evaporation: Dry the eluted sample under a gentle stream of nitrogen gas.[9]

  • Reconstitution: Reconstitute the dried residue in a small volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS analysis.[9]

Protocol 2: LC-MS/MS Analysis

The following are typical starting conditions for the analysis of this compound.

Liquid Chromatography (LC) Conditions

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile/methanol (90:10 v/v)
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40 °C

Mass Spectrometry (MS) Conditions

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)
Ion Spray Voltage ~4500 V
Source Temperature 400 - 550 °C

Note: The specific MRM transitions for this compound and its SIL internal standard need to be determined by direct infusion of the pure compounds.

References

ensuring stereospecificity of 15(S)-HETE Ethanolamide in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in ensuring the stereospecificity of 15(S)-HETE Ethanolamide in their experimental assays. Maintaining stereochemical integrity is critical, as different stereoisomers can exhibit distinct biological activities.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stereochemistry important?

A1: this compound is a biologically active lipid mediator, an ethanolamide of 15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE). It is an oxygenated metabolite of anandamide, produced by the action of 15-lipoxygenase (15-LOX) enzymes.[2][3] The stereochemistry, designated by "(S)" at the 15th carbon, is crucial because biological systems, including receptors and enzymes, are highly stereoselective. The (S) and (R) enantiomers can have different potencies, metabolic fates, and physiological effects. Therefore, accurately measuring the 15(S) form without interference from the 15(R) or other isomers is paramount for obtaining meaningful and reproducible results.[1]

Q2: How can I ensure the purity and stability of my this compound standard?

A2: Proper storage and handling are essential. This compound should be stored at -20°C in a tightly sealed vial, where it can be stable for at least two years.[2][4] For solutions prepared in organic solvents, storage at -80°C is recommended for long-term stability.[4] It is critical to avoid repeated freeze-thaw cycles.[4] When preparing aqueous solutions for assays, first create a stock solution in an organic solvent like ethanol or DMSO, and then dilute it into the aqueous buffer immediately before use to prevent precipitation and degradation.[4]

Q3: What are the primary methods to separate this compound from its (R)-enantiomer?

A3: The most effective and widely used method is chiral High-Performance Liquid Chromatography (HPLC).[5][6][7] This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[8] Another, less common, approach is the indirect method, where the enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard (achiral) HPLC column.[7][8]

Q4: Can I use a standard LC-MS/MS system to distinguish between 15(S)- and 15(R)-HETE Ethanolamide?

A4: Not directly. Stereoisomers have identical masses and elemental compositions, so a mass spectrometer alone cannot differentiate them.[9] While tandem MS (MS/MS) can sometimes distinguish isomers that produce different fragment ions, chiral stereoisomers often yield identical fragmentation patterns.[10] Therefore, chromatographic separation using a chiral HPLC column before the analytes enter the mass spectrometer is the standard and necessary approach for stereospecific quantification via LC-MS/MS.[11] Advanced techniques like ion mobility mass spectrometry can also separate isomers, but this capability is not standard on all instruments.[11]

Q5: How specific are ELISA kits for 15(S)-HETE and its ethanolamide?

A5: The specificity of an ELISA kit depends entirely on the antibody used. Commercially available 15(S)-HETE ELISA kits are competitive assays that can be highly specific for the (S)-enantiomer, often showing very low cross-reactivity with other HETEs.[12] However, it is crucial to consult the manufacturer's data sheet for detailed cross-reactivity information against the (R)-enantiomer and other related lipids.[13] For any new sample matrix, it is advisable to perform validation experiments, such as spike-and-recovery and linearity of dilution, to confirm the kit's performance.[13]

Q6: What are common sources of stereoisomeric impurity in my samples?

A6: Stereoisomeric impurities can arise from several sources. Non-enzymatic oxidation (autoxidation) of arachidonic acid or anandamide in biological samples, often promoted by oxidative stress, can produce a racemic mixture of (R) and (S) isomers.[14] In contrast, enzymatic pathways, such as the 15-LOX pathway, are stereospecific and primarily produce the 15(S) isomer.[15][16] Therefore, the presence of 15(R)-HETE or its ethanolamide could indicate non-enzymatic lipid peroxidation.

Troubleshooting Guides

Problem 1: Poor or no separation of enantiomers on Chiral HPLC.

Possible CauseRecommended Solution
Inappropriate Chiral Stationary Phase (CSP) The selection of a CSP is often empirical.[6] If separation is not achieved, screen other columns. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and effective for many chiral separations.[5] Consult column selection guides from manufacturers.
Suboptimal Mobile Phase Composition Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane). For acidic compounds, adding a small amount (e.g., 0.1%) of trifluoroacetic acid can improve peak shape. For basic compounds, an amine additive like diethylamine may be necessary.[7]
Incorrect Flow Rate or Temperature Lowering the flow rate can sometimes improve resolution. Temperature control is also critical; operating at a consistent, often sub-ambient, temperature can enhance separation.

Problem 2: Inconsistent quantification results in LC-MS/MS.

Possible CauseRecommended Solution
Co-elution of Isomers If a non-chiral column is used, the (S) and (R) isomers will co-elute, making accurate quantification of the (S) form impossible. Solution: Implement a validated chiral HPLC method prior to MS detection.
Inappropriate Internal Standard For accurate MS quantification, a stable isotope-labeled internal standard is essential. The ideal standard is a deuterated version of the specific analyte, such as 15(S)-HETE-d8 for 15(S)-HETE analysis.[1][17] Using a different, non-isomeric compound as an internal standard can lead to inaccuracies due to differences in ionization efficiency and matrix effects.
Sample Preparation Issues Interfering substances from the biological matrix can suppress or enhance the MS signal. Solution: Implement a robust sample preparation protocol. Solid-Phase Extraction (SPE) with a C18 cartridge is a widely used and effective method for cleaning up and concentrating HETEs and their derivatives from biological fluids.[1]

Problem 3: High background or suspected cross-reactivity in ELISA.

Possible CauseRecommended Solution
Low Antibody Specificity The antibody may be cross-reacting with other structurally similar lipids in your sample. Solution: Carefully review the cross-reactivity data provided by the kit manufacturer.[13] If data for a suspected interfering compound is not available, you may need to test it yourself by running the standard of the interfering compound in the assay.
Matrix Effects Components in the sample matrix (e.g., plasma, cell culture media) can interfere with the antibody-antigen binding. Solution: Perform spike-and-recovery and linearity of dilution experiments.[13] This involves adding a known amount of the this compound standard to your sample matrix to see if you can accurately measure it, and serially diluting a sample to see if the measured concentration scales linearly. This helps validate the assay for your specific sample type.

Data and Protocols

Table 1: Comparison of Analytical Techniques for Stereospecific Analysis
TechniquePrincipleProsCons
Chiral HPLC-UV Differential interaction with a chiral stationary phase, detection via UV absorbance.Direct separation of enantiomers; relatively simple setup.Lower sensitivity and specificity compared to MS; requires chromophore.
Chiral HPLC-MS/MS Chromatographic separation on a chiral column followed by mass spectrometric detection.High sensitivity and specificity; provides structural confirmation; accurate quantification with internal standards.[1][9]Higher equipment cost and complexity; requires method development.
ELISA Antibody-based detection in a competitive assay format.[18]High throughput; no complex equipment required; good for screening large numbers of samples.Specificity is dependent on the antibody; potential for cross-reactivity and matrix effects.[13]
GC-MS (after derivatization) Separation of volatile derivatives on a chiral GC column.High resolution and sensitivity.Requires derivatization to make analytes volatile, which adds complexity and potential for artifacts.
Experimental Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline adapted from established methods for HETE analysis and should be optimized for your specific application.[1]

  • Sample Acidification: Acidify the aqueous sample (e.g., 1 mL of plasma or cell culture supernatant) to a pH of ~3.5 using 0.1% formic or acetic acid.

  • Internal Standard Spiking: Add an appropriate amount of a deuterated internal standard (e.g., 15(S)-HETE-d8) to the sample for accurate quantification in MS-based assays.[1]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 2 mL of methanol and then 2 mL of water. Do not let the cartridge dry out.

  • Sample Loading: Slowly apply the acidified sample to the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove salts and polar impurities.

  • Elution: Elute the analytes from the cartridge with 1-2 mL of methanol or ethyl acetate into a clean collection tube.

  • Solvent Evaporation: Dry the eluate under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for HPLC analysis.[1]

Experimental Protocol 2: Chiral HPLC Method Development Guideline

The separation of enantiomers is highly dependent on the specific analyte, column, and mobile phase. This protocol provides a starting point for method development.[6][7]

  • Column Selection: Start with a polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD columns), as these have broad applicability.

  • Mobile Phase:

    • Normal Phase: A common starting point is a mixture of n-hexane and an alcohol modifier like 2-propanol or ethanol (e.g., 90:10 v/v).[7]

    • Additives: For acidic analytes like HETEs, add 0.1% trifluoroacetic acid to both solvents to suppress ionization and improve peak shape.

  • Initial Screening:

    • Set the column temperature (e.g., 25°C).

    • Set a flow rate of 1 mL/min.

    • Inject the racemic standard.

    • If no separation is observed, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20%).

    • If separation is still poor, try a different alcohol modifier (ethanol vs. 2-propanol) or a different chiral column.

  • Optimization: Once baseline separation is achieved, optimize the resolution and run time by making small adjustments to the mobile phase composition and flow rate.

Visualizations

G cluster_pre Sample Preparation cluster_analysis Stereospecific Analysis cluster_post Data Processing Sample Biological Sample (Plasma, Cells, etc.) Spike Spike with Deuterated Internal Standard Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Recon Reconstitute in Mobile Phase SPE->Recon ChiralLC Chiral HPLC Separation Recon->ChiralLC MS Tandem Mass Spectrometry (MS/MS) ChiralLC->MS Quant Quantification of (S) Isomer vs. Internal Standard MS->Quant Validate Data Validation Quant->Validate

Caption: Workflow for Stereospecific Quantification of this compound.

G start Start Troubleshooting: Poor Enantiomer Separation q1 Is the mobile phase optimized? start->q1 a1_no Systematically vary % alcohol modifier. Add acid/base modifier. q1->a1_no No q2 Is the chiral column appropriate for the analyte? q1->q2 Yes a1_no->q1 Re-evaluate a2_no Screen alternative columns (e.g., different polysaccharide base). q2->a2_no No q3 Is temperature controlled & optimized? q2->q3 Yes a2_no->q1 Re-screen a3_no Use column oven. Test lower temperatures. q3->a3_no No end_ok Separation Achieved q3->end_ok Yes a3_no->q3 Re-evaluate

Caption: Decision Tree for Troubleshooting Chiral HPLC Separations.

G AA Arachidonic Acid in Phospholipids AEA Anandamide (AEA) AA->AEA Biosynthesis LOX 15-Lipoxygenase (15-LOX) AEA->LOX Auto Non-enzymatic Autoxidation AEA->Auto HETE_EA This compound LOX->HETE_EA Stereospecific Oxidation Racemic 15(R/S)-HETE Ethanolamide (Racemic Mixture) Auto->Racemic Non-specific Oxidation

Caption: Simplified diagram of enzymatic vs. non-enzymatic formation pathways.

References

quality control measures for 15(S)-HETE Ethanolamide stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control measures for 15(S)-HETE Ethanolamide stock solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should this compound be stored to ensure its stability?

A1: this compound should be stored at -20°C in a tightly sealed vial.[1][2] Under these conditions, it is stable for at least two years.[1][2] For long-term storage, consider storing under an inert gas to prevent oxidation. It is also advisable to minimize freeze-thaw cycles.[3]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: this compound is soluble in organic solvents such as ethanol, DMSO, and DMF.[1] Ethanol is a commonly used solvent for creating a concentrated stock solution.[1][4] The choice of solvent may depend on the specific requirements of your experimental system.

Q3: What are the key physicochemical properties of this compound?

A3: The key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C22H37NO3[1][4]
Molecular Weight 363.5 g/mol [1][4]
Purity ≥98%[1][4]
Formulation A solution in ethanol[1][4]
λmax 236 nm[1][2]

Q4: What are the solubility limits of this compound in different solvents?

A4: The solubility of this compound in various solvents is detailed in the table below.

SolventSolubility
DMF 10 mg/mL
DMSO 10 mg/mL
Ethanol 50 mg/mL
Ethanol:PBS (pH 7.2) (1:2) 5 mg/mL
PBS (pH 7.2) 0.10 mg/mL
[Data sourced from Cayman Chemical product information sheet.][1]

Troubleshooting Guide

Q5: I am observing inconsistent or no biological activity in my experiments. What could be the cause?

A5: Inconsistent or absent biological activity can stem from several factors:

  • Compound Degradation: Improper storage or handling can lead to the degradation of this compound. Ensure it is stored at -20°C in a tightly sealed container and avoid repeated freeze-thaw cycles.[3]

  • Incorrect Solvent: Using a solvent that is incompatible with your experimental setup can affect the compound's activity. For aqueous buffers, it is best to prepare a concentrated stock solution in an organic solvent like ethanol and then dilute it into the aqueous medium.[3]

  • Low Cell Responsiveness: The cell line you are using may not express the necessary receptors or signaling pathways to respond to this compound. It is advisable to verify the expression of target receptors in your cell model and to use a positive control to confirm cell responsiveness.[3]

Q6: My this compound solution is showing precipitation when added to my cell culture medium. How can I resolve this?

A6: Precipitation in the medium is often due to poor solubility when transferring the compound from an organic stock solution to an aqueous environment.[3] To address this:

  • Prepare a High-Concentration Stock: Make a concentrated stock solution in an appropriate organic solvent such as ethanol or DMSO.[5]

  • Dilute Appropriately: When preparing your working solution, dilute the stock solution into your cell culture medium. Ensure the final concentration of the organic solvent in your assay is low (typically less than 0.1-0.5%) to avoid solvent toxicity to the cells.[5]

  • Sonication: Sonication may help to dissolve the compound in the final medium.[3]

Q7: I am having difficulty with the detection and quantification of this compound by LC-MS/MS. What are some potential issues?

A7: Challenges in LC-MS/MS analysis can be due to:

  • Poor Ionization: The mass spectrometry settings may not be optimal. Optimize the source parameters, such as the electrospray voltage and temperature, to improve ionization efficiency.[6]

  • Matrix Effects: Components in your sample matrix can interfere with the analysis. A sample cleanup procedure, like solid-phase extraction (SPE), can help remove these interfering substances.[6]

  • Low Analyte Concentration: If the concentration of this compound in your sample is below the detection limit, you may need to concentrate your sample or adjust the extraction protocol to improve recovery.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in Ethanol

This protocol outlines the preparation of a concentrated stock solution of this compound.

Materials:

  • This compound

  • Anhydrous ethanol (≥99.5%)

  • Sterile, amber glass vial with a Teflon-lined cap

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Equilibrate: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh a precise amount of this compound.

  • Dissolving: Add the appropriate volume of anhydrous ethanol to achieve a 10 mM stock solution. For example, to prepare a 10 mM solution from 1 mg of this compound (MW: 363.5 g/mol ), dissolve it in 275.1 µL of ethanol.

  • Mixing: Cap the vial tightly and vortex thoroughly until the compound is completely dissolved.

  • Storage: Store the stock solution at -80°C to minimize degradation and solvent evaporation.[5]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the stock solution for use in biological assays.

Materials:

  • 10 mM this compound stock solution in ethanol

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw Stock Solution: Thaw the 10 mM stock solution on ice.

  • Intermediate Dilution (Recommended): To improve accuracy, prepare an intermediate dilution of the stock solution in the cell culture medium. For instance, to make a 100 µM working solution, dilute the 10 mM stock 1:100 in your cell culture medium.

  • Final Working Solution: Prepare the final working solutions by further diluting the intermediate solution into the final volume of cell culture medium. For example, to achieve a final concentration of 1 µM in 1 mL of medium, add 10 µL of the 100 µM intermediate solution to 990 µL of medium.

  • Solvent Control: Prepare a vehicle control by adding the same final concentration of ethanol to the cell culture medium without the this compound. This is crucial to differentiate the effects of the compound from those of the solvent.[7]

  • Immediate Use: Use the prepared working solutions immediately for your experiments to ensure stability and potency.[7]

Visualizations

G cluster_prep Stock Solution Preparation Workflow cluster_dilution Working Solution Preparation A Equilibrate 15(S)-HETE Ethanolamide to Room Temp B Weigh Compound A->B C Dissolve in Anhydrous Ethanol (e.g., to 10 mM) B->C D Vortex Until Dissolved C->D E Store at -80°C D->E F Thaw Stock Solution on Ice E->F For Experiment G Prepare Intermediate Dilution in Cell Culture Medium F->G H Prepare Final Working Solution G->H I Prepare Vehicle Control G->I J Use Immediately in Assay H->J

Caption: Workflow for preparing this compound solutions.

G cluster_pathway Simplified 15(S)-HETE Signaling ArachidonicAcid Arachidonic Acid LOX15 15-Lipoxygenase (15-LOX) ArachidonicAcid->LOX15 Oxidation HETE15S 15(S)-HETE LOX15->HETE15S CellularEffects Modulation of Inflammation, Cell Proliferation, Angiogenesis HETE15S->CellularEffects Activates Signaling Pathways

Caption: Simplified 15(S)-HETE metabolic and signaling pathway.

References

Validation & Comparative

Validating the Effects of 15(S)-HETE Ethanolamide on Cytokine Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential effects of 15(S)-hydroxyeicosatetraenoic acid (HETE) Ethanolamide on cytokine production relative to other key lipid mediators. Due to the limited direct experimental data on 15(S)-HETE Ethanolamide, this guide extrapolates its likely effects based on its metabolic precursor, 15(S)-HETE, and structurally similar endocannabinoids like anandamide. We provide supporting experimental data for these related compounds to offer a foundational understanding for future research.

Comparative Analysis of Lipid Mediator Effects on Cytokine Production

The following table summarizes the observed effects of 15(S)-HETE and other relevant lipid mediators on the production of various cytokines. The effects of this compound are inferred based on its known biological activities, including the inhibition of fatty acid amide hydrolase (FAAH) and its hydrolysis to 15(S)-HETE.

CompoundCytokineCell TypeConcentrationEffectReference
This compound Pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6)Various-Inferred: Potential reduction due to FAAH inhibition and similarity to anandamide.[1]
15(S)-HETE COX-2 & PGE2Human amnion fibroblasts10 ng/mLPotentiates LPS and IL-1β-induced expression.[2]
Neutrophil MigrationHuman polymorphonuclear neutrophilsNot specifiedInhibits migration across endothelium activated by IL-1β and TNF-α.[3]
15-oxoETE (metabolite of 15(S)-HETE) TNF-αTHP-1 cells25 µM86% decrease in LPS-induced mRNA expression.[4]
IL-6THP-1 cells25 µM98% decrease in LPS-induced mRNA expression.[4]
IL-1βTHP-1 cells25 µM61% decrease in LPS-induced mRNA expression.[4]
Anandamide (AEA) TNF-α, IFN-γ, IL-4Human peripheral blood mononuclear cells0.3-3 µMInhibition.[5]
IL-6, IL-8Human peripheral blood mononuclear cells3-30 nMDiminished production.[5]
IL-10Human peripheral blood mononuclear cellsUp to 3 µMNo influence.[5]
IL-1βOvine hypothalamus10 µg/kg (in vivo)Suppressed LPS-induced synthesis.[6]
IL-2, TNF-α, IFN-γHuman peripheral T-lymphocytes2.5 µMSuppression.[7][8]
IL-10, IL-13, IL-17AHuman activated T-lymphocytes10 µMDramatic reduction.[9]
Palmitoylethanolamide (PEA) Pro-inflammatory cytokines (e.g., TNF-α, IL-1β)MicrogliaNot specifiedReduction of pro-inflammatory cytokine production.[10][11]
IL-4, IL-6, IL-8Human peripheral blood mononuclear cellsSimilar to anandamideInhibition.[5]
TNF-α, IFN-γHuman peripheral blood mononuclear cellsSimilar to anandamideNo influence.[5]

Signaling Pathways and Experimental Workflow

To visualize the potential mechanisms of action and a typical experimental approach, the following diagrams are provided.

G cluster_0 Cell Membrane cluster_1 Intracellular 15_HETE_EA 15(S)-HETE Ethanolamide FAAH FAAH 15_HETE_EA->FAAH Inhibition CB1R CB1 Receptor 15_HETE_EA->CB1R Weak Agonist 15_HETE 15(S)-HETE 15_HETE_EA->15_HETE Hydrolysis Anandamide_increase Increased Anandamide Levels FAAH->Anandamide_increase Leads to Signaling_Cascade Downstream Signaling CB1R->Signaling_Cascade Activates 15_HETE->Signaling_Cascade Influences Anandamide_increase->Signaling_Cascade Activates Cytokine_Modulation Modulation of Cytokine Gene Expression Signaling_Cascade->Cytokine_Modulation

Caption: Putative signaling pathway of this compound.

G Cell_Culture 1. Cell Culture (e.g., PBMCs, Macrophages) Stimulation 2. Inflammatory Stimulation (e.g., LPS, IFN-γ) Cell_Culture->Stimulation Treatment 3. Treatment with Lipid Mediators Stimulation->Treatment Incubation 4. Incubation Treatment->Incubation Supernatant_Collection 5. Collection of Cell Supernatants Incubation->Supernatant_Collection Cytokine_Measurement 6. Cytokine Quantification (ELISA, Multiplex Assay) Supernatant_Collection->Cytokine_Measurement Data_Analysis 7. Data Analysis Cytokine_Measurement->Data_Analysis

Caption: Experimental workflow for assessing lipid mediator effects on cytokine production.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparative analysis.

Cell Culture and Stimulation
  • Cell Lines:

    • Human Peripheral Blood Mononuclear Cells (PBMCs): Isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation. Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • THP-1 cells (human monocytic cell line): Maintained in RPMI-1640 medium with the same supplements as PBMCs. Differentiation into macrophage-like cells can be induced by treatment with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Stimulation:

    • To induce an inflammatory response and cytokine production, cells are typically stimulated with lipopolysaccharide (LPS) from E. coli at a concentration of 100 ng/mL to 1 µg/mL.

    • Other stimuli can include interferon-gamma (IFN-γ) at 10-100 ng/mL or a cocktail of cytokines like TNF-α and IL-1β.

Treatment with Lipid Mediators
  • Preparation of Compounds: this compound and other lipid mediators are typically dissolved in ethanol or DMSO to create stock solutions. The final concentration of the solvent in the cell culture medium should be kept below 0.1% to avoid toxicity.

  • Treatment Protocol: Cells are pre-treated with the lipid mediators for a specified period (e.g., 30 minutes to 2 hours) before the addition of the inflammatory stimulus. In some experimental designs, the lipid mediator and stimulus are added concurrently. A range of concentrations should be tested to determine dose-dependent effects.

Cytokine Measurement
  • Sample Collection: After the desired incubation period (typically 6 to 24 hours), the cell culture supernatant is collected by centrifugation to remove cells and debris. Supernatants are then stored at -80°C until analysis.

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • This is a standard method for quantifying the concentration of a single cytokine.

    • 96-well plates are coated with a capture antibody specific for the cytokine of interest.

    • After blocking non-specific binding sites, the collected supernatants and a standard curve of known cytokine concentrations are added to the wells.

    • A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added, followed by a substrate that produces a colorimetric signal.

    • The absorbance is read using a microplate reader, and the cytokine concentration in the samples is determined by comparison to the standard curve.

  • Multiplex Bead-Based Immunoassay (e.g., Luminex):

    • This method allows for the simultaneous quantification of multiple cytokines in a single sample.

    • Microscopic beads, each coated with a capture antibody for a specific cytokine and having a unique spectral address, are used.

    • The beads are incubated with the cell supernatants, followed by a biotinylated detection antibody and then a streptavidin-phycoerythrin reporter.

    • The beads are analyzed using a flow cytometer that identifies the spectral address of each bead (to identify the cytokine) and quantifies the fluorescence of the reporter dye (to determine the amount of cytokine).

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
  • To assess the effect of the compounds on cytokine gene expression, total RNA is extracted from the cells using a suitable kit.

  • The RNA is then reverse-transcribed into complementary DNA (cDNA).

  • qRT-PCR is performed using primers specific for the target cytokine genes and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • The relative expression of the cytokine genes is calculated using the ΔΔCt method.

This guide provides a framework for investigating the effects of this compound on cytokine production. Further direct experimental validation is necessary to fully elucidate its immunomodulatory properties.

References

A Comparative Guide to the Cellular Signaling of 15(S)-HETE Ethanolamide and 15(S)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cellular signaling pathways of two closely related lipid mediators: 15(S)-hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE-EA) and 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE). While structurally similar, these molecules exhibit distinct preferences for different receptor families, leading to divergent downstream signaling cascades and cellular effects. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways to facilitate a clear understanding of their differential biological roles.

Quantitative Data Comparison

Table 1: Cannabinoid Receptor (CB1) Binding Affinity

LigandReceptorAssay TypeParameterValue
15(S)-HETE Ethanolamide Human CB1Radioligand BindingKᵢ (nM)600[1]
Anandamide (AEA) - ReferenceHuman CB1Radioligand BindingKᵢ (nM)90[1]

Kᵢ (inhibition constant) is a measure of binding affinity; a lower Kᵢ value indicates a higher affinity.

Table 2: Peroxisome Proliferator-Activated Receptor (PPAR) Activation

LigandReceptorAssay TypeCell TypeEffectConcentration
15(S)-HETE PPARγLuciferase Reporter AssayPrimary Cortical NeuronsDose-dependent increase in transcriptional activity0.1, 1, 10 µM[2]
15(S)-HETE PPARβ/δCoactivator Binding & Transcriptional Activation-Preferential agonist-[3]
15(S)-HETE PPARα, PPARγCoactivator Binding & Transcriptional Activation-Weaker activation compared to PPARβ/δ-[3]

Signaling Pathways

The distinct receptor preferences of this compound and 15(S)-HETE lead to the activation of different intracellular signaling cascades.

This compound Signaling

This compound is recognized as an endocannabinoid-like molecule that primarily interacts with the cannabinoid receptor 1 (CB1), albeit with lower affinity than the endogenous cannabinoid anandamide.[1] Activation of the G-protein coupled CB1 receptor can initiate a variety of downstream signaling events, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.

15S_HETE_EA_Signaling HETE_EA 15(S)-HETE Ethanolamide CB1 CB1 Receptor HETE_EA->CB1 Binds G_protein Gαi/o CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., modulation of neurotransmission) cAMP->Cellular_Response MAPK->Cellular_Response

This compound Signaling Pathway
15(S)-HETE Signaling

In contrast, 15(S)-HETE acts as a ligand for peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors. It shows a preference for PPARβ/δ and to a lesser extent, PPARγ.[2][3] Upon binding, 15(S)-HETE induces a conformational change in the receptor, leading to the recruitment of co-activator proteins and the transcription of target genes involved in lipid metabolism and inflammation.[3]

15S_HETE_Signaling HETE 15(S)-HETE PPAR PPARβ/δ (or PPARγ) HETE->PPAR Binds RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression Cellular_Response Cellular Response (e.g., regulation of lipid metabolism, inflammation) Gene_Expression->Cellular_Response Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing CB1 receptor Incubation Incubate membranes, radioligand, and test compound Membrane_Prep->Incubation Radioligand_Prep Prepare radioligand (e.g., [³H]CP55,940) Radioligand_Prep->Incubation Compound_Prep Prepare serial dilutions of test compound Compound_Prep->Incubation Filtration Separate bound from free radioligand by vacuum filtration Incubation->Filtration Scintillation Quantify bound radioactivity using scintillation counting Filtration->Scintillation IC50 Determine IC₅₀ value Scintillation->IC50 Ki Calculate Kᵢ value using Cheng-Prusoff equation IC50->Ki PPAR_Activation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture cells and transiently transfect with PPAR expression vector and luciferase reporter plasmid Treatment Treat transfected cells with test compound Cell_Culture->Treatment Compound_Prep Prepare serial dilutions of test compound Compound_Prep->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Lysis Lyse cells and add luciferase substrate Incubation->Lysis Luminescence Measure luminescence Lysis->Luminescence Normalization Normalize luciferase activity to a control (e.g., Renilla luciferase or total protein) Luminescence->Normalization EC50 Determine EC₅₀ value Normalization->EC50

References

Unveiling the Cannabinoid Landscape: A Comparative Analysis of 15(S)-HETE Ethanolamide's Affinity for the CB1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between novel compounds and cannabinoid receptors is paramount. This guide provides a comprehensive comparison of the binding affinity of 15(S)-HETE Ethanolamide for the Cannabinoid Receptor 1 (CB1), benchmarked against a spectrum of endogenous, phyto-, and synthetic cannabinoids. The data presented herein, supported by detailed experimental methodologies, offers a clear perspective on the standing of this compound within the broader cannabinoid field.

Comparative Binding Affinities at the Human CB1 Receptor

The binding affinity of a ligand for its receptor, often expressed as the inhibition constant (Ki), is a critical determinant of its potential pharmacological activity. A lower Ki value signifies a higher binding affinity. The following table summarizes the Ki values for this compound and a selection of other well-characterized cannabinoid compounds at the human CB1 receptor.

CompoundClassCB1 Ki (nM)
This compound Endocannabinoid-like 600 [1]
Anandamide (AEA)Endocannabinoid89.9[1]
2-Arachidonoylglycerol (2-AG)Endocannabinoid472
Δ⁹-Tetrahydrocannabinol (Δ⁹-THC)Phytocannabinoid40.7
Cannabidiol (CBD)Phytocannabinoid4350
CP-55,940Synthetic Cannabinoid0.58
JWH-018Synthetic Cannabinoid9.0
WIN 55,212-2Synthetic Cannabinoid1.9

Data compiled from various sources and presented for comparative purposes. Ki values can vary between different experimental setups.

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of a compound's binding affinity for the CB1 receptor is most commonly achieved through a competitive radioligand binding assay. This technique measures the ability of an unlabeled test compound, such as this compound, to displace a radiolabeled ligand with known high affinity for the receptor.

Materials and Reagents
  • Membrane Preparation: Cell membranes from Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells recombinantly expressing the human CB1 receptor.

  • Radioligand: [³H]CP-55,940, a high-affinity synthetic cannabinoid agonist.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity cannabinoid ligand like WIN 55,212-2 or unlabeled CP-55,940.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, and 0.5% Bovine Serum Albumin (BSA), pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation Counter and Cocktail.

Procedure
  • Reaction Setup: In a 96-well plate, combine the CB1 receptor-expressing cell membranes, the radioligand ([³H]CP-55,940), and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: The reaction plate is incubated at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Visualizing the Workflow: Competitive Binding Assay

The following diagram illustrates the key steps in the competitive radioligand binding assay used to determine the binding affinity of this compound for the CB1 receptor.

G Workflow of CB1 Receptor Competitive Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptor CB1 Receptor Membranes Radioligand [³H]CP-55,940 (Radioligand) Incubation Incubation (Reaching Equilibrium) Receptor->Incubation TestCompound This compound (Test Compound) Radioligand->Incubation TestCompound->Incubation Filtration Filtration (Separation of Bound/Free) Incubation->Filtration Incubation->Filtration Washing Washing (Removal of Unbound) Filtration->Washing Filtration->Washing Counting Scintillation Counting (Quantification of Bound Radioligand) Washing->Counting Washing->Counting IC50 IC50 Determination Counting->IC50 Counting->IC50 Ki Ki Calculation (Cheng-Prusoff Equation) IC50->Ki IC50->Ki

Caption: Workflow of the competitive binding assay for CB1 receptor affinity.

Signaling Pathway of CB1 Receptor Activation

The binding of an agonist to the CB1 receptor initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR), the CB1 receptor primarily couples to inhibitory G-proteins (Gi/o). This interaction leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channels, ultimately influencing neurotransmitter release and other cellular functions.

G CB1 Receptor Signaling Pathway Ligand Cannabinoid Agonist (e.g., this compound) CB1 CB1 Receptor Ligand->CB1 Binds to G_protein Gi/o Protein CB1->G_protein Activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits IonChannels Ion Channels (e.g., Ca²⁺, K⁺) G_protein->IonChannels Modulates cAMP ↓ cAMP AdenylylCyclase->cAMP CellularResponse Modulation of Neurotransmitter Release cAMP->CellularResponse IonChannels->CellularResponse

Caption: Simplified signaling cascade upon CB1 receptor activation.

References

Comparative Validation of 15(S)-HETE Ethanolamide-Induced Signaling Pathway Activation

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the signaling pathway activation induced by 15(S)-HETE Ethanolamide, a known endocannabinoid analog. It is designed to offer an objective analysis of its performance against other relevant signaling molecules, supported by experimental data and detailed protocols for validation.

Introduction to this compound

This compound, also known as 15(S)-Hydroxyeicosatetraenoyl ethanolamide, is a metabolite of anandamide (AEA), a primary endogenous cannabinoid.[1] It is formed through the action of 15-lipoxygenase (15-LOX) on AEA.[2] Functionally, it acts as a cannabinoid analog, primarily interacting with the Cannabinoid Type 1 (CB1) receptor, albeit with a lower potency compared to AEA.[1] Understanding its specific signaling cascade is crucial for evaluating its therapeutic potential and for the development of novel drugs targeting the endocannabinoid system.

Signaling Pathway of this compound

The primary mechanism of action for this compound is through its binding to the CB1 receptor, a G-protein coupled receptor (GPCR).[1] Upon binding, it is presumed to initiate a signaling cascade similar to other CB1 receptor agonists. The canonical CB1 receptor signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels through the activation of G-proteins of the Gi/o family.[3][4] Activation of CB1 receptors can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, which is involved in regulating various cellular processes like cell growth and differentiation.[4][5]

15(S)-HETE_Ethanolamide_Signaling_Pathway cluster_membrane Cell Membrane 15_HETE_EA 15(S)-HETE Ethanolamide CB1R CB1 Receptor 15_HETE_EA->CB1R Binds to G_Protein Gi/o Protein CB1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK_Cascade MAPK Cascade (ERK1/2) G_Protein->MAPK_Cascade Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC Cellular_Response Cellular Response cAMP->Cellular_Response Modulates MAPK_Cascade->Cellular_Response Regulates

Figure 1: Proposed signaling pathway for this compound.

Comparative Performance Data

To objectively evaluate the signaling activation by this compound, a comparison with its parent compound, anandamide (AEA), and its non-ethanolamide counterpart, 15(S)-HETE, is essential. The following table summarizes key performance parameters based on available data.

Parameter This compound Anandamide (AEA) 15(S)-HETE Assay Method
CB1 Receptor Binding Affinity (Ki) ~600 nM~61-89 nM[6]Not a primary CB1 ligandRadioligand Binding Assay
G-Protein Activation (EC50) Data not availablePotent agonistDoes not primarily act via CB1[³⁵S]GTPγS Binding Assay
cAMP Inhibition (IC50) Data not availableEffective inhibitorNot applicablecAMP Accumulation Assay
MAPK/ERK Activation Data not availableInduces activation[4]Activates p38 MAPK[4]Western Blot / Immunoassay

Note: Specific quantitative data for the functional activity (EC50/IC50) of this compound is limited in publicly available literature.

Experimental Protocols for Pathway Validation

Accurate validation of the this compound signaling pathway requires robust experimental methodologies. Below are detailed protocols for key assays.

CB1 Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the binding affinity of this compound to the CB1 receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Membrane preparations from cells expressing the CB1 receptor (e.g., HEK293 or CHO cells).

  • Radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940).

  • Unlabeled competitor ligands (this compound, Anandamide).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of the unlabeled ligands.

  • In a 96-well plate, incubate the cell membranes with the radiolabeled ligand and varying concentrations of the unlabeled competitor.

  • Incubate at 30°C for 60-90 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Calculate the Ki value from the IC50 value obtained from the competition curve.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to inhibit adenylyl cyclase and reduce intracellular cAMP levels.

Materials:

  • Cells expressing the CB1 receptor.

  • Forskolin (to stimulate adenylyl cyclase).

  • This compound and other test compounds.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Plate cells in a 96-well plate and incubate overnight.

  • Pre-treat cells with the test compounds for 15-30 minutes.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Lyse the cells to release intracellular cAMP.

  • Quantify the cAMP levels using a commercial assay kit according to the manufacturer's instructions.

  • Generate dose-response curves to determine the IC50 values.

[³⁵S]GTPγS Binding Assay

This assay directly measures the activation of G-proteins upon receptor stimulation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Materials:

  • Cell membranes expressing the CB1 receptor.

  • [³⁵S]GTPγS.

  • GDP.

  • Test agonists.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

Procedure:

  • Incubate cell membranes with GDP and the test agonist.

  • Add [³⁵S]GTPγS to initiate the binding reaction.

  • Incubate at 30°C for 60 minutes.

  • Separate bound from free [³⁵S]GTPγS by filtration.

  • Measure the radioactivity on the filters.

  • Analyze the data to determine the EC50 and Emax values for G-protein activation.

Experimental_Workflow cluster_assays Validation Assays Binding_Assay CB1 Receptor Binding Assay Data_Analysis Data Analysis (Ki, EC50, IC50) Binding_Assay->Data_Analysis cAMP_Assay cAMP Accumulation Assay cAMP_Assay->Data_Analysis GTP_Assay [³⁵S]GTPγS Binding Assay GTP_Assay->Data_Analysis MAPK_Assay MAPK/ERK Activation Assay MAPK_Assay->Data_Analysis Ligand_Prep Prepare 15(S)-HETE Ethanolamide & Controls Ligand_Prep->Binding_Assay Ligand_Prep->cAMP_Assay Ligand_Prep->GTP_Assay Ligand_Prep->MAPK_Assay Cell_Culture Culture CB1-expressing cells Cell_Culture->Binding_Assay Cell_Culture->cAMP_Assay Cell_Culture->GTP_Assay Cell_Culture->MAPK_Assay Conclusion Validate Signaling Pathway & Compare Potency Data_Analysis->Conclusion

Figure 2: General experimental workflow for validating signaling pathway activation.

Comparison with Alternative Signaling Molecules

  • Anandamide (AEA): As the parent compound, AEA is a more potent agonist at the CB1 receptor.[6] It serves as the primary benchmark for evaluating the efficacy of this compound. AEA has been shown to be a full or partial agonist in various functional assays.[7]

  • 15(S)-HETE: This lipid mediator does not primarily signal through the CB1 receptor. Instead, its biological effects are mediated through other pathways, including the activation of peroxisome proliferator-activated receptors (PPARs) and the p38 MAPK pathway.[4] This makes it a useful negative control for CB1-mediated signaling studies and highlights the distinct signaling roles of structurally related lipids.

  • Synthetic Cannabinoids (e.g., WIN 55,212-2, CP 55,940): These are potent, high-efficacy agonists at the CB1 receptor and are often used as positive controls in cannabinoid signaling assays. They can exhibit "functional selectivity" or "biased agonism," meaning they can preferentially activate certain downstream pathways over others, a phenomenon that is also important to investigate for this compound.[7][8]

Conclusion

This compound is a metabolite of anandamide that demonstrates interaction with the CB1 receptor, though with lower affinity than its parent compound. Its complete signaling profile, particularly in terms of downstream functional effects like cAMP inhibition and MAPK activation, requires further quantitative investigation. The experimental protocols provided in this guide offer a robust framework for researchers to validate and characterize the signaling pathway of this compound and compare its efficacy to other key endocannabinoid and synthetic ligands. Such comparative studies are essential for elucidating its physiological role and potential as a therapeutic agent.

References

Assessing the Specificity of 15(S)-HETE Ethanolamide's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of 15(S)-Hydroxyeicosatetraenoic acid ethanolamide [15(S)-HETE-EA], a metabolite of the endocannabinoid anandamide (AEA), with other key endogenous lipid signaling molecules, including anandamide (AEA) and 2-Arachidonoylglycerol (2-AG). The focus of this comparison is to assess the specificity of 15(S)-HETE-EA's interactions with major targets within the endocannabinoid system, namely the cannabinoid receptors CB1 and CB2, the primary metabolic enzyme fatty acid amide hydrolase (FAAH), and the transient receptor potential vanilloid 1 (TRPV1) channel.

Comparative Analysis of Receptor Binding and Enzyme Inhibition

The following table summarizes the quantitative data on the binding affinities (Ki) for cannabinoid receptors, and the inhibitory concentrations (IC50) for FAAH, for 15(S)-HETE-EA, AEA, and 2-AG. This data is crucial for understanding the relative potency and selectivity of these molecules.

CompoundCB1 Receptor Ki (nM)CB2 Receptor Ki (nM)FAAH Inhibition IC50 (nM)TRPV1 Activation EC50 (nM)
15(S)-HETE Ethanolamide 600[1]Data not availableInhibits FAAH[1] (Specific IC50 not available)Data not available
Anandamide (AEA) 89, 70371Data not available261[2]
2-Arachidonoylglycerol (2-AG) 472, 10,0001400Not a primary substrateDoes not directly activate[3][4]

Key Observations:

  • CB1 Receptor Affinity: 15(S)-HETE-EA displays a significantly lower affinity for the CB1 receptor (Ki = 600 nM) compared to anandamide (Ki = 70-89 nM), indicating it is a less potent CB1 agonist.[1] 2-AG exhibits a wide range of reported affinities for the CB1 receptor.

  • CB2 Receptor Affinity: While data for 15(S)-HETE-EA is unavailable, anandamide has a moderate affinity for the CB2 receptor, and 2-AG has a lower affinity.

  • TRPV1 Activation: Anandamide is a known agonist of the TRPV1 channel, a non-cannabinoid receptor target.[2] In contrast, 2-AG does not appear to directly activate TRPV1.[3][4] The activity of 15(S)-HETE-EA at TRPV1 channels has not been reported.

Signaling Pathways and Experimental Workflows

To visualize the interactions of these lipid molecules and the experimental approaches used to characterize them, the following diagrams are provided.

Figure 1: Interactions of Lipid Signaling Molecules with Biological Targets.

G start Start receptors Cannabinoid Receptor Membrane Preparation start->receptors incubation Incubation receptors->incubation radioligand Radiolabeled Ligand (e.g., [3H]CP55,940) radioligand->incubation competitor Unlabeled Competitor (15(S)-HETE-EA, AEA, or 2-AG) competitor->incubation filtration Filtration to Separate Bound and Free Ligand incubation->filtration quantification Quantification of Bound Radioactivity filtration->quantification analysis Data Analysis (IC50 and Ki determination) quantification->analysis end End analysis->end

Figure 2: Workflow for Radioligand Displacement Assay.

G start Start enzyme FAAH Enzyme Preparation start->enzyme reaction Enzymatic Reaction enzyme->reaction substrate Fluorogenic Substrate substrate->reaction inhibitor Test Inhibitor (15(S)-HETE-EA, etc.) inhibitor->reaction measurement Fluorescence Measurement reaction->measurement analysis Data Analysis (IC50 determination) measurement->analysis end End analysis->end

Figure 3: Workflow for FAAH Inhibition Assay.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are representative protocols for radioligand binding and FAAH inhibition assays.

Radioligand Displacement Assay for Cannabinoid Receptor Binding Affinity (Ki)

Objective: To determine the binding affinity of a test compound for CB1 or CB2 receptors by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells expressing human CB1 or CB2 receptors.

  • Radioligand: [³H]CP55,940.

  • Test compounds: 15(S)-HETE-EA, Anandamide, 2-AG.

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5% bovine serum albumin (BSA), pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, 500 mM NaCl, and 0.1% BSA, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well microplate, combine the cell membranes, a fixed concentration of the radioligand ([³H]CP55,940), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plates at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Fluorometric Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (IC50)

Objective: To determine the potency of a test compound to inhibit the enzymatic activity of FAAH.

Materials:

  • Recombinant human FAAH enzyme.

  • FAAH substrate: A fluorogenic substrate such as arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA).

  • Test compounds: 15(S)-HETE-EA.

  • Assay buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.

  • 96-well black microplates.

  • Fluorescence plate reader.

Procedure:

  • Reaction Setup: In a 96-well black microplate, add the FAAH enzyme and the test compound at various concentrations.

  • Pre-incubation: Incubate the enzyme and inhibitor together for a defined period to allow for binding.

  • Initiation of Reaction: Add the fluorogenic FAAH substrate to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately measure the increase in fluorescence over time at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm. The rate of the reaction is proportional to the FAAH activity.

  • Data Analysis: Calculate the percentage of inhibition of FAAH activity for each concentration of the test compound relative to a control without the inhibitor. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The available data indicates that 15(S)-HETE-EA exhibits a distinct pharmacological profile compared to its precursor, anandamide, and the other major endocannabinoid, 2-AG. Its significantly lower affinity for the CB1 receptor suggests that its direct cannabimimetic effects are likely to be less pronounced than those of anandamide. However, its ability to inhibit FAAH points towards a potential role in modulating the endocannabinoid system by indirectly increasing the levels of anandamide.

Further research is required to fully elucidate the specificity of 15(S)-HETE-EA's biological effects. Specifically, determining its binding affinity for the CB2 receptor, quantifying its FAAH inhibitory potency with a specific IC50 value, and investigating its potential activity at TRPV1 channels will provide a more complete understanding of its pharmacological profile and its potential as a therapeutic agent. The experimental protocols provided in this guide offer a framework for conducting such investigations.

References

Detecting 15(S)-HETE Ethanolamide: A Comparative Guide to Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the role of the N-acylethanolamine lipid mediator 15(S)-hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE-EA), the selection of a specific and sensitive detection method is paramount. Currently, no commercial antibodies or ELISA kits specifically designed for the detection of 15(S)-HETE-EA have been identified. Consequently, researchers often rely on antibodies developed for its corresponding free fatty acid, 15(S)-HETE. This guide provides a comparative overview of the cross-reactivity of commercially available 15(S)-HETE antibodies, offering insights into their potential utility for detecting 15(S)-HETE-EA and detailing the necessary experimental protocols to validate such cross-reactivity.

Understanding the Challenge: Structural Similarity and Antibody Specificity

The primary challenge in the immunodetection of 15(S)-HETE-EA lies in its structural similarity to 15(S)-HETE and other related eicosanoids. An antibody's ability to discriminate between these molecules is crucial for obtaining accurate and reliable data. While manufacturers of 15(S)-HETE ELISA kits provide cross-reactivity data for a range of structurally related lipids, information regarding 15(S)-HETE-EA is notably absent. This necessitates a careful evaluation of existing antibodies and a thorough in-house validation if the intention is to detect the ethanolamide form.

Commercially Available 15(S)-HETE ELISA Kits: A Cross-Reactivity Comparison

Several companies offer ELISA kits for the quantification of 15(S)-HETE. Below is a summary of the cross-reactivity profiles for a prominent commercially available kit. It is important to note that this data does not include 15(S)-HETE Ethanolamide.

Compound% Cross-Reactivity (Cayman Chemical Kit #534721)[1]
15(S)-HETE 100%
15(S)-HETrE3.03%
5(S),15(S)-DiHETE2.87%
15(S)-HEPE0.93%
8(S),15(S)-DiHETE0.35%
(±)15-HEPE0.21%
Arachidonic Acid0.17%
15(R)-HETE0.08%
12(S)-HETE0.04%
14,15-DiHETrE0.03%
13(S)-HODE0.02%
5(S)-HETE<0.01%
Leukotriene B4<0.01%
Prostaglandin D2<0.01%
Prostaglandin E2<0.01%
Thromboxane B2<0.01%

This table highlights the high specificity of the antibody for 15(S)-HETE relative to other eicosanoids. However, the lack of data for 15(S)-HETE-EA underscores the need for experimental validation.

Experimental Protocol: Determining Antibody Cross-Reactivity with this compound

To ascertain the cross-reactivity of a 15(S)-HETE antibody with 15(S)-HETE-EA, a competitive ELISA is the standard method.[2] This protocol outlines the key steps for such a validation.

Objective: To determine the percentage of cross-reactivity of a 15(S)-HETE antibody with this compound.

Materials:

  • 96-well microplate coated with a capture antibody (e.g., anti-rabbit IgG)

  • 15(S)-HETE antibody

  • 15(S)-HETE standard

  • This compound

  • Enzyme-conjugated 15(S)-HETE tracer (e.g., HRP-conjugated)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Prepare Standards and Potential Cross-Reactant: Prepare serial dilutions of both the 15(S)-HETE standard and the this compound. The concentration range for the cross-reactant should typically be wider than that of the standard.

  • Competitive Binding: To the antibody-coated wells, add the 15(S)-HETE antibody, the enzyme-conjugated 15(S)-HETE tracer, and either the 15(S)-HETE standard or the this compound dilution.

  • Incubation: Incubate the plate to allow for competitive binding between the free analyte (15(S)-HETE or 15(S)-HETE-EA) and the tracer for the antibody binding sites.

  • Washing: Wash the plate to remove unbound reagents.

  • Substrate Addition: Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of 15(S)-HETE or cross-reactant in the sample.

  • Stopping the Reaction: Add the stop solution to terminate the reaction.

  • Data Acquisition: Read the absorbance of each well using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the percentage of bound tracer against the concentration of the 15(S)-HETE standard.

    • Determine the concentration of 15(S)-HETE and this compound that causes 50% inhibition of the maximal signal (IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of 15(S)-HETE / IC50 of this compound) x 100 [2]

Visualizing the Workflow and Signaling Pathway

To aid in the understanding of the experimental procedure and the biological context of 15(S)-HETE, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis prep_std Prepare 15(S)-HETE Standard Dilutions add_reagents Add Antibody, Tracer, and Standard/Cross-Reactant to Wells prep_std->add_reagents prep_cr Prepare 15(S)-HETE-EA Cross-Reactant Dilutions prep_cr->add_reagents incubation Incubate for Competitive Binding add_reagents->incubation washing Wash Wells incubation->washing add_substrate Add Substrate washing->add_substrate incubation_color Incubate for Color Development add_substrate->incubation_color add_stop Add Stop Solution incubation_color->add_stop read_plate Read Absorbance add_stop->read_plate std_curve Generate Standard Curve read_plate->std_curve calc_ic50 Calculate IC50 Values std_curve->calc_ic50 calc_cr Calculate % Cross-Reactivity calc_ic50->calc_cr

Caption: Workflow for Determining Antibody Cross-Reactivity.

It is important to consider that 15(S)-HETE-EA may be hydrolyzed in biological systems to 15(S)-HETE by enzymes such as fatty acid amide hydrolase (FAAH).[3] Therefore, the signaling pathway of 15(S)-HETE is of significant relevance.

G AA Arachidonic Acid LOX15 15-Lipoxygenase (15-LOX) AA->LOX15 Oxidation HETE15S 15(S)-HETE LOX15->HETE15S PKC Protein Kinase C (PKC) HETE15S->PKC Activates MEK_ERK MEK/ERK Pathway HETE15S->MEK_ERK Activates Cell_Proliferation Cell Proliferation PKC->Cell_Proliferation Angiogenesis Angiogenesis MEK_ERK->Angiogenesis

Caption: Simplified Signaling Pathway of 15(S)-HETE.

Conclusion and Recommendations

For researchers aiming to detect this compound, the current landscape of commercially available antibodies presents a challenge due to the lack of specific reagents and documented cross-reactivity. The most prudent approach is to:

  • Select a high-quality 15(S)-HETE ELISA kit with a well-characterized antibody and comprehensive cross-reactivity data for other eicosanoids.

  • Perform in-house validation by conducting a competitive ELISA to determine the specific cross-reactivity of the chosen 15(S)-HETE antibody with this compound.

  • Consider the potential for in vivo hydrolysis of 15(S)-HETE-EA to 15(S)-HETE, which may influence the interpretation of results.

By following these recommendations and employing rigorous experimental validation, researchers can enhance the accuracy and reliability of their findings in the complex field of eicosanoid signaling.

References

A Comparative Guide to the In Vitro and In Vivo Effects of 15(S)-HETE Ethanolamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the known in vitro and in vivo effects of 15(S)-HETE Ethanolamide, a significant metabolite of the endocannabinoid anandamide. Due to the limited availability of direct in vivo studies on this compound, this guide also incorporates data from its more extensively studied deamidated metabolite, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE). This inclusion is based on evidence of in vivo hydrolysis of the ethanolamide to 15(S)-HETE, suggesting that the biological activities of 15(S)-HETE are relevant to the in vivo effects of its precursor.

In Vitro Effects of this compound

The in vitro activities of this compound have been primarily characterized by its interaction with components of the endocannabinoid system.

Quantitative Data: Receptor Binding and Enzyme Inhibition
ParameterMoleculeValueTargetSystem
Binding Affinity (Ki) This compound600 nMCB1 ReceptorRat Brain Membranes
Anandamide (AEA)90 nMCB1 ReceptorRat Brain Membranes
Enzyme Inhibition This compoundInhibitsFatty Acid Amide Hydrolase (FAAH)Not Specified

Table 1: In Vitro Quantitative Data for this compound.[1]

In Vivo Effects: Insights from 15(S)-HETE

In vivo, this compound is known to be hydrolyzed to 15(S)-HETE by fatty acid amide hydrolase (FAAH)[2]. Therefore, the in vivo biological activities are largely attributed to 15(S)-HETE, which has demonstrated significant pro-angiogenic properties.

Quantitative Data: Pro-Angiogenic Effects of 15(S)-HETE
AssayModelTreatmentOutcome
Chick Chorioallantoic Membrane (CAM) Assay Chick Embryo15(S)-HETEIncreased vessel density
Rat Aortic Ring Assay Rat Aorta15(S)-HETEInduced sprouting of blood vessels
Matrigel Plug Assay Mice15(S)-HETEStimulated angiogenesis

Table 2: In Vivo Pro-Angiogenic Effects of 15(S)-HETE.[3]

Signaling Pathways

The signaling cascades initiated by these compounds are crucial to understanding their biological functions. While the direct downstream signaling of this compound is not fully elucidated, the pathways activated by its metabolite, 15(S)-HETE, in promoting angiogenesis have been investigated.

15(S)-HETE-Induced Angiogenesis Signaling

15(S)-HETE has been shown to promote angiogenesis through the activation of several key signaling pathways, including the PI3K/Akt/mTOR and JAK/STAT pathways[4][5][6][7][8].

15S_HETE_Signaling cluster_0 PI3K/Akt/mTOR Pathway cluster_1 JAK/STAT Pathway 15(S)-HETE 15(S)-HETE PI3K PI3K 15(S)-HETE->PI3K JAK2 JAK2 15(S)-HETE->JAK2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis mTOR->Angiogenesis STAT5B STAT5B JAK2->STAT5B IL-8 Expression IL-8 Expression STAT5B->IL-8 Expression IL-8 Expression->Angiogenesis CB1_Binding_Assay_Workflow A Prepare CB1-expressing membranes B Incubate with radioligand and This compound A->B C Filter to separate bound and free ligand B->C D Quantify radioactivity C->D E Calculate Ki D->E FAAH_Inhibition_Assay_Workflow A Incubate FAAH with fluorogenic substrate and this compound B Measure fluorescence increase A->B C Calculate % inhibition B->C D Determine IC50 C->D Matrigel_Plug_Assay_Workflow A Mix Matrigel with 15(S)-HETE B Subcutaneous injection into mice A->B C Excise Matrigel plug after incubation period B->C D Quantify angiogenesis (Hemoglobin or CD31 staining) C->D

References

Validating the Role of 15-Lipoxygenase in 15(S)-HETE Ethanolamide's Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic pathways involved in the metabolism of anandamide (AEA), with a focus on validating the role of 15-lipoxygenase (15-LOX) in the biological effects of its metabolite, 15(S)-hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE-EA). We present a compilation of experimental data, detailed methodologies for key assays, and visual representations of the involved signaling pathways to aid in the critical evaluation of this metabolic route.

Executive Summary

Anandamide, a key endocannabinoid, undergoes metabolism through several enzymatic pathways, including hydrolysis by fatty acid amide hydrolase (FAAH) and oxidation by cyclooxygenase-2 (COX-2), cytochrome P450 (CYP450) enzymes, and 15-lipoxygenase (15-LOX). The 15-LOX-mediated pathway leads to the formation of 15(S)-HETE-EA. While the role of 15-LOX in the production of 15(S)-HETE-EA from anandamide is well-established, its direct involvement in the subsequent biological effects of 15(S)-HETE-EA is less clear. This guide explores the evidence supporting the 15-LOX pathway and compares it with alternative metabolic routes and the distinct biological activities of 15(S)-HETE-EA itself, providing a framework for researchers to design experiments aimed at elucidating its precise mechanism of action.

Data Presentation: Comparative Overview of Anandamide Metabolism

The following table summarizes the key enzymes involved in anandamide metabolism, their products, and known inhibitors, providing a clear comparison of the alternative pathways to 15-LOX.

PathwayKey Enzyme(s)Primary Metabolite(s) from AnandamideKnown Inhibitors
Lipoxygenase 15-Lipoxygenase (15-LOX)15(S)-Hydroperoxyeicosatetraenoic acid ethanolamide (15(S)-HpETE-EA), subsequently reduced to 15(S)-HETE-EA.Nordihydroguaiaretic acid (NDGA), Baicalein, PD146176
Hydrolase Fatty Acid Amide Hydrolase (FAAH)Arachidonic Acid and EthanolamineURB597, JZL195
Cyclooxygenase Cyclooxygenase-2 (COX-2)Prostaglandin ethanolamides (Prostamides)Celecoxib, Nimesulide
Cytochrome P450 CYP4F2, CYP3A4, CYP2D6, CYP2J2Hydroxyeicosatetraenoic acid ethanolamides (HETE-EAs) and Epoxyeicosatrienoic acid ethanolamides (EET-EAs)Ketoconazole (CYP3A4), Danazol (CYP2J2)

Experimental Protocols

To facilitate the validation of the role of 15-LOX and the comparison with alternative pathways, detailed protocols for key enzymatic assays are provided below.

15-Lipoxygenase (15-LOX) Activity Assay

This assay measures the production of 15(S)-HETE-EA from anandamide.

  • Materials:

    • Recombinant human 15-LOX-2 or cell lysate expressing 15-LOX.

    • Anandamide (substrate).

    • Borate buffer (0.2 M, pH 9.0).

    • 15-LOX inhibitors (e.g., NDGA, Baicalein) for validation.

    • Liquid chromatography-mass spectrometry (LC-MS) for product detection and quantification.

  • Procedure:

    • Prepare the enzyme solution by diluting recombinant 15-LOX or cell lysate in ice-cold borate buffer.

    • Prepare the anandamide substrate solution in ethanol.

    • In a reaction tube, combine the enzyme solution and buffer. For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time.

    • Initiate the reaction by adding the anandamide substrate.

    • Incubate at 37°C for a predetermined time.

    • Stop the reaction by adding a suitable solvent (e.g., methanol) and an internal standard.

    • Extract the lipid metabolites using solid-phase extraction.

    • Analyze the extracted samples by LC-MS to quantify the amount of 15(S)-HETE-EA produced.

Fatty Acid Amide Hydrolase (FAAH) Activity Assay (Fluorometric)

This assay determines FAAH activity by measuring the hydrolysis of a fluorogenic substrate.

  • Materials:

    • Recombinant human FAAH or cell/tissue lysate.

    • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA).

    • Fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide - AAMCA).

    • FAAH inhibitor (e.g., URB597) for control.

    • 96-well black microplate.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare working solutions of the FAAH enzyme, AAMCA substrate, and inhibitor in FAAH Assay Buffer.

    • To the wells of the microplate, add the FAAH enzyme solution. For inhibitor wells, pre-incubate the enzyme with the inhibitor.

    • Initiate the reaction by adding the AAMCA substrate to all wells.

    • Immediately measure the fluorescence intensity kinetically at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm at 37°C.

    • The rate of increase in fluorescence is proportional to FAAH activity.

Cyclooxygenase-2 (COX-2) Activity Assay

This assay measures the peroxidase activity of COX-2.

  • Materials:

    • Recombinant human COX-2 or cell lysate.

    • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 1 mM EDTA).

    • Hemin.

    • Arachidonic acid (substrate).

    • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).

    • COX-2 specific inhibitor (e.g., celecoxib).

    • 96-well plate.

    • Spectrophotometer.

  • Procedure:

    • Prepare working solutions of COX-2, hemin, arachidonic acid, and TMPD in the assay buffer.

    • Add the assay buffer, hemin, and COX-2 enzyme to the wells. For inhibitor studies, pre-incubate with the inhibitor.

    • Add the colorimetric substrate (TMPD).

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at room temperature for 5-10 minutes.

    • Measure the absorbance at 590 nm. The increase in absorbance corresponds to COX activity.

Cytochrome P450 (CYP450) Mediated Anandamide Metabolism Assay

This assay determines the formation of HETE-EAs and EET-EAs from anandamide by specific CYP450 enzymes.

  • Materials:

    • Recombinant human CYP450 enzymes (e.g., CYP4F2, CYP3A4) or liver/kidney microsomes.

    • NADPH regenerating system.

    • Anandamide (substrate).

    • Potassium phosphate buffer (pH 7.4).

    • Specific CYP450 inhibitors (e.g., ketoconazole for CYP3A4).

    • LC-MS for product analysis.

  • Procedure:

    • In a reaction tube, combine the CYP450 enzyme or microsomes, buffer, and the NADPH regenerating system. For inhibitor studies, pre-incubate with the inhibitor.

    • Initiate the reaction by adding anandamide.

    • Incubate at 37°C.

    • Terminate the reaction with a quenching solvent.

    • Extract the metabolites.

    • Analyze the formation of specific HETE-EAs and EET-EAs by LC-MS.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways of anandamide and a general workflow for validating the role of 15-LOX.

Anandamide_Metabolism AEA Anandamide (AEA) FAAH FAAH AEA->FAAH Hydrolysis COX2 COX-2 AEA->COX2 Oxygenation LOX15 15-LOX AEA->LOX15 Oxygenation CYP450 CYP450 AEA->CYP450 Oxygenation AA_Ethanolamine Arachidonic Acid + Ethanolamine FAAH->AA_Ethanolamine Prostamides Prostamides COX2->Prostamides HETE_EA 15(S)-HETE-EA LOX15->HETE_EA Other_Metabolites HETE-EAs, EET-EAs CYP450->Other_Metabolites Biological_Effects Biological Effects Prostamides->Biological_Effects HETE_EA->Biological_Effects Other_Metabolites->Biological_Effects

Caption: Major metabolic pathways of anandamide.

Validation_Workflow start Hypothesis: 15-LOX mediates the effects of 15(S)-HETE-EA exp_design Experimental Design: Treat cells/tissue with 15(S)-HETE-EA with and without a 15-LOX inhibitor start->exp_design control_group Control Group: 15(S)-HETE-EA alone exp_design->control_group inhibitor_group Inhibitor Group: 15(S)-HETE-EA + 15-LOX Inhibitor exp_design->inhibitor_group measurement Measure Downstream Effect (e.g., cell signaling, proliferation) control_group->measurement inhibitor_group->measurement analysis Data Analysis: Compare effects between groups measurement->analysis conclusion Conclusion analysis->conclusion no_change No significant difference: 15-LOX is not directly involved in the measured effect of 15(S)-HETE-EA. conclusion->no_change If change Significant difference: 15-LOX is involved in the measured effect of 15(S)-HETE-EA. conclusion->change If

Caption: Experimental workflow to validate 15-LOX's role.

Discussion and Future Directions

The available evidence strongly supports the role of 15-LOX in the biosynthesis of 15(S)-HETE-EA from anandamide. However, to definitively validate the role of 15-LOX in the effects of 15(S)-HETE-EA, further research is required. The experimental workflow outlined above provides a direct approach to address this question.

Furthermore, it is crucial to consider the other known biological activities of 15(S)-HETE-EA, such as its interaction with cannabinoid receptors and its inhibition of FAAH.[1] These activities may occur independently of 15-LOX and could contribute significantly to the overall pharmacological profile of 15(S)-HETE-EA. Future studies should aim to dissect these different mechanisms of action.

By employing the comparative framework and detailed protocols provided in this guide, researchers can more effectively design and interpret experiments to elucidate the precise role of 15-lipoxygenase in the multifaceted biological activities of 15(S)-HETE-EA. This will ultimately contribute to a more comprehensive understanding of the endocannabinoid system and its potential as a target for therapeutic intervention.

References

A Comparative Guide to the Dose-Response Effects of 15(S)-HETE Ethanolamide and its Active Metabolite, 15(S)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 15(S)-hydroxyeicosatetraenoic acid (HETE) ethanolamide and its principal active metabolite, 15(S)-HETE. Due to the limited direct research on 15(S)-HETE ethanolamide, this document focuses on the well-documented dose-response effects of 15(S)-HETE across various cell types, as it is the biologically active molecule following the hydrolysis of the ethanolamide.

From Prodrug to Active Mediator: The Conversion of this compound

This compound is understood to function as a prodrug, which upon cellular uptake, is hydrolyzed by fatty acid amide hydrolase (FAAH) to yield 15(S)-HETE. This conversion is a critical step for its biological activity.

HETE_EA 15(S)-HETE Ethanolamide FAAH Fatty Acid Amide Hydrolase (FAAH) HETE_EA->FAAH HETE 15(S)-HETE FAAH->HETE Hydrolysis Cellular_Effects Diverse Cellular Effects (e.g., Angiogenesis, Inflammation, Cell Proliferation) HETE->Cellular_Effects Initiates

Metabolic activation of this compound.

Comparative Dose-Response of 15(S)-HETE in Different Cell Types

The following table summarizes the observed dose-dependent effects of 15(S)-HETE on various cell types. It is important to note that the effective concentrations can vary based on the specific cell line, experimental conditions, and the endpoint being measured.

Cell TypeBiological EffectEffective Concentration RangeKey Findings and Citations
Endothelial Cells
Human Retinal Microvascular Endothelial Cells (HRMVECs)Increased Migration & Tube Formation0.1 µMStimulated migration and tube formation, indicating a pro-angiogenic role.[1]
Human Dermal Microvascular Endothelial Cells (HDMVECs)Increased Migration & Tube FormationNot specified15(S)-HETE was found to be more potent than 5(S)-HETE and 12(S)-HETE in inducing tube formation.[2]
Human Umbilical Vein Endothelial Cells (HUVECs)Increased Tube FormationNot specifiedPromoted the formation of tubular networks and upregulated the expression of CD31, E-selectin, and VEGF.[3]
Adipose Tissue-derived Endothelial CellsAngiogenesisNot specifiedInduced sprouting in fat pad stromovascular tissues and upregulated CD31 and VEGF production.[4]
Immune Cells
Human Polymorphonuclear Neutrophils (PMNs)Inhibition of LTB4-induced Chemotaxis10⁻⁴ M (max inhibition)Dose-dependently inhibited leukotriene B4 (LTB4)-induced migration, with a maximum inhibition of 68%.[5][6]
Human Polymorphonuclear Neutrophils (PMNs)Inhibition of PAF-induced MigrationNot specifiedDramatically inhibited migration in response to platelet-activating factor (PAF).[7]
Human Follicular Dendritic-like CellsRegulation of Prostaglandin ProductionNot specifiedDepending on the co-stimulation, it can either enhance or inhibit the expression of PGH2 synthase and subsequent prostaglandin production.[8]
Cancer Cells
Non-Small Cell Lung Carcinoma (NSCLC) CellsInhibition of Proliferation & Induction of ApoptosisNot specifiedExogenous application of 15(S)-HETE inhibited cell proliferation and induced apoptosis.[9]
Hepatocellular Carcinoma Cells (HepG2, SMMC7721)Promotion of Growth & InvasionNot specifiedReversed apoptosis and growth arrest induced by a 15-LO-1 inhibitor and enhanced invasion and migration.[10]
Breast Cancer Cells (MDA-MB-435)Activation of Pro-metastatic PathwaysNot specifiedActivated p38 and MAPK pathways, leading to increased cell adhesion to type IV collagen.[11]
Human Prostate Cancer Cells (PC-3, LNCaP, DU145)Inhibition of Growth>1-10 µMHigh concentrations can induce the generation of reactive oxygen species, leading to apoptosis.[12]

Signaling Pathways Activated by 15(S)-HETE

15(S)-HETE exerts its diverse biological effects by activating multiple intracellular signaling cascades. The specific pathway engaged often depends on the cell type and the physiological context.

cluster_0 Endothelial Cells cluster_1 Cancer Cells cluster_2 Immune Cells (Neutrophils) HETE_EC 15(S)-HETE PI3K_Akt PI3K/Akt/mTOR HETE_EC->PI3K_Akt Jak_STAT Jak/STAT HETE_EC->Jak_STAT Angiogenesis Angiogenesis (Migration, Tube Formation) PI3K_Akt->Angiogenesis Jak_STAT->Angiogenesis HETE_CC 15(S)-HETE PPARg_CC PPARγ HETE_CC->PPARg_CC STAT3 STAT3 HETE_CC->STAT3 p38_MAPK p38/MAPK HETE_CC->p38_MAPK Proliferation_Apoptosis ↓ Proliferation ↑ Apoptosis PPARg_CC->Proliferation_Apoptosis Metastasis ↑ Metastasis STAT3->Metastasis p38_MAPK->Metastasis HETE_IC 15(S)-HETE Membrane Membrane Phospholipid Incorporation HETE_IC->Membrane Receptor_Affinity ↓ Chemoattractant Receptor Affinity Membrane->Receptor_Affinity Migration_Inhibition ↓ Migration Receptor_Affinity->Migration_Inhibition

Signaling pathways of 15(S)-HETE in different cell types.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological effects of 15(S)-HETE. Below are summaries of key experimental protocols.

Experimental Workflow: Dose-Response Analysis

Start Start: Cell Culture Prepare_Cells Prepare Cell Suspension Start->Prepare_Cells Seed_Plates Seed Cells in Multi-well Plates Prepare_Cells->Seed_Plates Treatment Treat with a Range of 15(S)-HETE Concentrations Seed_Plates->Treatment Incubation Incubate for a Predetermined Time Treatment->Incubation Assay Perform Specific Assay (e.g., Migration, Proliferation, Tube Formation) Incubation->Assay Data_Collection Collect and Quantify Data Assay->Data_Collection Analysis Analyze Dose-Response Relationship Data_Collection->Analysis End End: Determine EC50/IC50 Analysis->End

General workflow for dose-response analysis.

Cell Migration: Boyden Chamber Assay

The Boyden chamber, or transwell assay, is a widely used method to evaluate the effect of a substance on cell migration.[13][14]

  • Chamber Setup : A two-chamber system is used, separated by a microporous membrane. The lower chamber contains the chemoattractant (e.g., LTB4 for neutrophils) and/or the test compound (15(S)-HETE).

  • Cell Seeding : A suspension of the cells of interest (e.g., neutrophils) is placed in the upper chamber.

  • Incubation : The chamber is incubated for a specific period (e.g., 1-2 hours for neutrophils) at 37°C to allow for cell migration through the pores of the membrane towards the chemoattractant.

  • Quantification : Non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface are fixed, stained, and counted under a microscope. Alternatively, migrated cells can be quantified using a plate reader after labeling with a fluorescent dye.

Angiogenesis: Endothelial Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.[15][16][17][18][19]

  • Plate Coating : Wells of a multi-well plate are coated with a basement membrane matrix (e.g., Matrigel®). The plate is then incubated at 37°C to allow the matrix to solidify.

  • Cell Seeding : Endothelial cells are seeded onto the solidified matrix in the presence of various concentrations of 15(S)-HETE or control vehicle.

  • Incubation : The plate is incubated for a period of 4 to 24 hours at 37°C.

  • Visualization and Quantification : The formation of tube-like structures is observed and photographed using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of branch points, and total area covered by the tubes.

Cell Proliferation: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[20][21][22][23]

  • Cell Seeding : Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment : The cells are then treated with various concentrations of 15(S)-HETE or a control substance and incubated for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition : A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable, metabolically active cells.

References

A Comparative Guide to Confirming FAAH Inhibition by 15(S)-HETE Ethanolamide In Situ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for confirming the in situ inhibition of Fatty Acid Amide Hydrolase (FAAH) by 15(S)-HETE Ethanolamide. While direct comparative in situ data for this compound is limited in publicly available literature, this document outlines a comprehensive experimental protocol to facilitate such a comparison against well-characterized FAAH inhibitors, URB597 and PF-3845. The provided data from in vitro and in vivo studies will serve as a benchmark for evaluating the potency and efficacy of this compound in a physiologically relevant context.

Introduction to FAAH and its Inhibition

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in the endocannabinoid system by degrading the fatty acid amide family of signaling lipids, most notably the endocannabinoid anandamide (AEA). The hydrolysis of AEA by FAAH into arachidonic acid and ethanolamine terminates its signaling cascade. Inhibition of FAAH leads to an accumulation of endogenous AEA, which can potentiate its effects on cannabinoid receptors (CB1 and CB2). This mechanism has made FAAH a significant therapeutic target for various conditions, including pain, anxiety, and inflammatory disorders, without the psychoactive side effects associated with direct cannabinoid receptor agonists.

15(S)-Hydroxyeicosatetraenoic acid (HETE) Ethanolamide is a known inhibitor of FAAH. To rigorously validate its potential as a therapeutic agent, it is essential to characterize its inhibitory activity in situ, a method that provides a more physiologically relevant environment than traditional in vitro assays using purified enzymes.

Comparative Inhibitor Profiles

This section provides a summary of the available data on this compound and two well-established FAAH inhibitors, URB597 and PF-3845. The presented values are primarily from in vitro assays and serve as a reference for the proposed in situ comparison.

InhibitorTargetReported IC50 (nM)Species/Tissue for IC50Mechanism of ActionKey Characteristics
This compound FAAHData Not Available-InhibitorAn endogenous metabolite of anandamide.
URB597 FAAH4.6 - 5Rat Brain, Human LiverIrreversible (covalent carbamylation of Ser241)Well-characterized, but shows some off-target activity on other serine hydrolases in the liver.[1][2]
PF-3845 FAAH~18 (hFAAH-1)Human RecombinantIrreversible (covalent carbamylation of Ser241)Highly potent and selective for FAAH-1 over FAAH-2 and other serine hydrolases.[3]

Signaling Pathway of FAAH Inhibition

The inhibition of FAAH prevents the breakdown of anandamide, leading to its accumulation and enhanced signaling through cannabinoid receptors.

FAAH_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Anandamide_Release Anandamide (AEA) Release FAAH FAAH Anandamide_Release->FAAH Substrate for CB1 CB1 Receptor Anandamide_Release->CB1 Binds to Breakdown AEA Breakdown (Arachidonic Acid + Ethanolamine) FAAH->Breakdown Catalyzes Inhibitor 15(S)-HETE Ethanolamide (or other inhibitor) Inhibitor->FAAH Inhibits CB1->Anandamide_Release Retrograde Signaling

Figure 1: Signaling pathway of FAAH and its inhibition.

Experimental Protocols

To confirm and quantify the in situ inhibition of FAAH by this compound and compare it with other inhibitors, the following detailed experimental protocol is proposed. This protocol is adapted from established methods for measuring FAAH activity in brain tissue slices using a radiolabeled substrate.[4][5][6][7]

Objective:

To determine the half-maximal inhibitory concentration (IC50) of this compound, URB597, and PF-3845 on FAAH activity in acute rat brain slices.

Materials:
  • Animals: Adult male Sprague-Dawley rats (250-300g)

  • Reagents:

    • [³H]-Anandamide (radiolabeled in the ethanolamine portion)

    • Unlabeled anandamide

    • This compound

    • URB597

    • PF-3845

    • Krebs-Tris buffer (pH 7.4)

    • Bovine Serum Albumin (BSA, fatty acid-free)

    • Scintillation fluid

    • Tissue solubilizer

  • Equipment:

    • Vibrating microtome (Vibratome) or tissue chopper

    • Incubation water bath

    • Scintillation counter

    • Homogenizer

    • Centrifuge

    • Standard laboratory glassware and consumables

Experimental Workflow:

FAAH_In_Situ_Workflow cluster_workflow Experimental Workflow A 1. Brain Slice Preparation B 2. Pre-incubation with Inhibitors A->B C 3. Incubation with [³H]-Anandamide B->C D 4. Reaction Termination C->D E 5. Separation of [³H]-Ethanolamine D->E F 6. Scintillation Counting E->F G 7. Data Analysis (IC50 Determination) F->G

Figure 2: Workflow for in situ FAAH inhibition assay.

Detailed Procedure:
  • Brain Slice Preparation:

    • Anesthetize and decapitate the rat according to approved animal care protocols.

    • Rapidly remove the brain and place it in ice-cold Krebs-Tris buffer.

    • Prepare coronal brain slices (300-400 µm thick) containing regions with high FAAH expression (e.g., hippocampus, striatum) using a vibratome.

    • Allow the slices to recover in oxygenated Krebs-Tris buffer for at least 60 minutes at room temperature.

  • Pre-incubation with Inhibitors:

    • Prepare stock solutions of this compound, URB597, and PF-3845 in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of each inhibitor in Krebs-Tris buffer containing 0.1% fatty acid-free BSA. The final DMSO concentration should be kept below 0.1%.

    • Transfer individual brain slices to tubes containing the different concentrations of the inhibitors or vehicle (buffer with DMSO).

    • Pre-incubate the slices for 10-15 minutes at 37°C.

  • FAAH Activity Assay:

    • Initiate the enzymatic reaction by adding [³H]-Anandamide to each tube to a final concentration of approximately 100 nM.

    • Incubate the slices for 10 minutes at 37°C with gentle shaking.

  • Reaction Termination and Product Separation:

    • Terminate the reaction by adding ice-cold chloroform/methanol (1:2, v/v) to each tube.

    • Homogenize the tissue slices within the tubes.

    • Add chloroform and water to separate the aqueous and organic phases.

    • Centrifuge the samples to pellet the precipitated protein and separate the phases.

  • Quantification of [³H]-Ethanolamine:

    • Carefully collect the aqueous phase, which contains the [³H]-ethanolamine product.

    • Add scintillation fluid to the aqueous phase samples.

  • Data Analysis:

    • Measure the radioactivity in each sample using a scintillation counter.

    • Calculate the percentage of FAAH inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value for each compound by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

This guide provides a robust framework for the comparative evaluation of this compound as an in situ FAAH inhibitor. By following the detailed experimental protocol, researchers can generate reliable and comparable quantitative data on its potency. The inclusion of well-characterized inhibitors, URB597 and PF-3845, will allow for a clear benchmarking of this compound's efficacy in a physiologically relevant context. The generated data will be crucial for advancing the understanding of this compound's pharmacological profile and its potential as a therapeutic agent targeting the endocannabinoid system.

References

validation of analytical methods for 15(S)-HETE Ethanolamide quantification

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Guide to the Quantitative Analysis of 15(S)-HETE Ethanolamide

This guide provides a detailed comparison of analytical methods for the quantification of this compound, a significant bioactive lipid mediator. The methodologies discussed are primarily centered on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), representing the gold standard for specificity and sensitivity, and Immunoassays (ELISA), offering a higher-throughput alternative. This document is intended for researchers, scientists, and drug development professionals requiring robust and reliable quantification of this analyte in biological matrices.

Data Presentation: Comparison of Analytical Methods

The performance of different analytical methods for the quantification of 15(S)-HETE and related N-acylethanolamines is summarized below. While specific validation data for this compound is limited, the data for structurally similar compounds provides a strong benchmark for expected performance.

Table 1: Performance Characteristics of LC-MS/MS Methods for N-Acylethanolamines

ParameterAnandamide (AEA)Palmitoylethanolamide (PEA)Oleoylethanolamide (OEA)2-Arachidonoylglycerol (2-AG)Reference
Limit of Quantification (LOQ) 0.05 pmol0.10 pmol0.09 pmol0.80 pmol[1][2]
Linearity (r) > 0.999> 0.999> 0.999> 0.999[2]
Intra-day Precision (CV) < 15% (except AEA at 20%)< 15%< 15%< 15%[3]
Validated LLOQs 0.1 - 190 ng/mL0.1 - 190 ng/mL0.1 - 190 ng/mL0.1 - 190 ng/mL[3]
Validated LODs 0.04 - 12.3 ng/mL0.04 - 12.3 ng/mL0.04 - 12.3 ng/mL0.04 - 12.3 ng/mL[3]

Table 2: Performance Characteristics of Immunoassay (ELISA) for 15(S)-HETE

Parameter15(S)-HETEReference
Assay Range 78-10,000 pg/ml[4]
Sensitivity (80% B/B₀) 185.4 pg/ml[4]
Cross-Reactivity Significant with 5,15-diHETE (53%) and 8,15-diHETE (6.6%)[5]

Experimental Protocols

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol is a composite based on established methods for the analysis of eicosanoids and N-acylethanolamines.[6][7][8][9]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Materials:

    • Biological sample (e.g., 200 µL plasma, cell culture media)[6][9]

    • Internal Standard (IS) solution (e.g., 15(S)-HETE-d8)[6][7][9]

    • Acidification solution (e.g., 10% v/v acetic acid in water/2-propanol/hexane)[6][9]

    • Hexane[6][9]

    • SPE cartridges (e.g., C18 or Oasis® HLB)[6][8]

    • Wash solvent (e.g., 10% methanol)[8]

    • Elution solvent (e.g., methanol or ethyl acetate)[8][10]

  • Procedure:

    • Pipette the biological sample into a clean glass test tube.[6]

    • Add the internal standard mixture.[6]

    • Add the acidification solution, vortex briefly.[6][9]

    • Add hexane, cap the tube, and vortex for 3 minutes.[6][9]

    • Centrifuge at 2000 x g for 5 minutes at room temperature.[6][9]

    • Condition the SPE cartridge with methanol followed by water.[10]

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with the wash solvent.[8]

    • Elute the analytes with the elution solvent.[8]

    • Dry the eluate under a gentle stream of nitrogen.[6]

    • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.[10]

2. Liquid Chromatography (LC) Conditions

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[6]

  • Column: C18 reverse-phase column (e.g., 2.1 x 250 mm).[8]

  • Mobile Phase A: 0.1% acetic acid or formic acid in water.[6][8]

  • Mobile Phase B: 0.1% acetic acid or formic acid in acetonitrile:methanol (90:10 v/v).[6]

  • Flow Rate: 0.3 mL/min.[6]

  • Injection Volume: 10 µL.[6]

  • Column Temperature: 35 °C.[6]

  • Gradient: A linear gradient is typically employed to separate the analytes.

3. Mass Spectrometry (MS) Conditions

  • Instrumentation: Triple quadrupole mass spectrometer.[9]

  • Ionization Mode: Negative Electrospray Ionization (ESI).[6]

  • Ion Spray Voltage: -4000 V to -4500 V.[6]

  • Source Temperature: 350 °C to 525 °C.[6][9]

  • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[6]

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its deuterated internal standard would need to be optimized. For the related 15(S)-HETE, a transition of m/z 319 -> 175 is used.[8]

Protocol 2: Quantification of 15(S)-HETE by ELISA

This protocol is based on a commercially available competitive ELISA kit.[4][11]

1. Materials

  • 15(S)-HETE ELISA Kit (containing pre-coated 96-well plate, tracer, antiserum, standards, buffers).[4][11]

  • Plate reader capable of measuring absorbance at 405-420 nm.[11]

  • Orbital microplate shaker.[11]

  • Adjustable pipettes.[11]

  • Ultrapure water.[11]

2. Procedure

  • Prepare standards by serially diluting the provided stock standard.[11]

  • Pipette standards and samples into the wells of the 96-well plate.

  • Add the 15(S)-HETE-AChE Tracer to each well.[11]

  • Add the 15(S)-HETE ELISA Antiserum to each well.[11]

  • Incubate the plate, typically for 18 hours, on an orbital shaker.[4]

  • Wash the plate to remove unbound reagents.

  • Add Ellman's Reagent to each well and incubate for 90-120 minutes to allow for color development.[4][11]

  • Read the absorbance of each well at 405-420 nm.[4]

  • Calculate the concentration of 15(S)-HETE in the samples based on the standard curve.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (Plasma, Cells, etc.) IS_Addition Addition of Internal Standard Sample->IS_Addition Extraction Liquid-Liquid or Solid-Phase Extraction IS_Addition->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation LC_Separation Chromatographic Separation (HPLC/UHPLC) Evaporation->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS_Detection Tandem Mass Spectrometry (MRM) Ionization->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Result Analyte Concentration Quantification->Result

Caption: Experimental workflow for LC-MS/MS quantification.

AA Arachidonic Acid (AA) LOX Lipoxygenase (LOX) AA->LOX HETE_15S 15(S)-HETE LOX->HETE_15S HETE_EA This compound LOX->HETE_EA Oxygenation FAAH FAAH HETE_EA->FAAH Inhibition CB1_R CB1 Receptor HETE_EA->CB1_R Binding (less potent than AEA) Anandamide Anandamide (AEA) Anandamide->LOX Anandamide->FAAH Metabolism Signaling Downstream Signaling (e.g., Inflammation, Angiogenesis) CB1_R->Signaling

Caption: Biosynthesis and signaling of this compound.

References

Safety Operating Guide

Personal protective equipment for handling 15(S)-HETE Ethanolamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 15(S)-HETE Ethanolamide. The following procedures are designed to ensure a safe laboratory environment by outlining personal protective equipment (PPE), step-by-step handling protocols, and proper disposal methods.

Primary Hazard Identification

This compound is typically supplied as a solution in ethanol.[1][2][3] Therefore, safety protocols must address the hazards associated with both the compound and the solvent. The material should be considered hazardous, and users must avoid ingestion, inhalation, and contact with eyes, skin, or clothing.[2][3] The primary hazard is often the ethanol solvent, which is a highly flammable liquid and can cause serious eye irritation.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure safety. The following table summarizes the recommended equipment for handling this compound in its ethanol solution.

PPE CategoryEquipmentSpecifications and Rationale
Eye and Face Protection Safety GogglesMust be chemical splash-proof and worn at all times to protect against splashes.
Face ShieldRecommended when handling larger volumes or when there is a significant risk of splashing. To be worn in addition to safety goggles.[4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect for tears or holes before use and change immediately if contaminated.
Body Protection Laboratory CoatA flame-resistant lab coat is essential to protect against splashes and spills of the flammable ethanol solution.[4]
Respiratory Protection Chemical Fume HoodAll handling of the ethanol solution must be conducted in a certified chemical fume hood to minimize the inhalation of flammable and potentially harmful vapors.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

  • Preparation :

    • Ensure the chemical fume hood is operational and the work area is clean, dry, and free of clutter.

    • Remove all potential ignition sources from the vicinity due to the flammability of the ethanol solvent.

    • Assemble all necessary equipment, including appropriate glass, stainless steel, or teflon-lined containers and transfer tools.[5] Avoid using plastic pipet tips or containers with organic solvents.[5]

  • Donning PPE :

    • Put on all required PPE as outlined in the table above before handling the compound.

  • Handling the Compound :

    • Allow the vial containing this compound to equilibrate to room temperature before opening. This prevents the condensation of atmospheric moisture inside the vial.

    • Conduct all transfers and manipulations within the chemical fume hood.

  • Solvent Exchange (If Necessary) :

    • To change the solvent, evaporate the ethanol under a gentle stream of nitrogen.[2][3]

    • Immediately add the solvent of choice, such as DMSO or dimethyl formamide.[2][3]

    • Note that this compound is sparingly soluble in aqueous buffers. For aqueous applications, dilute the ethanolic solution with the buffer of choice. Aqueous solutions should not be stored for more than one day.[2]

Handling_Workflow cluster_prep Preparation cluster_ppe Safety cluster_handling Handling cluster_storage Storage prep_area Prepare Fume Hood gather_materials Gather Materials don_ppe Don Appropriate PPE gather_materials->don_ppe equilibrate Equilibrate Vial to Room Temp don_ppe->equilibrate transfer Transfer/Aliquot in Fume Hood equilibrate->transfer solvent_exchange Solvent Exchange (If Needed) transfer->solvent_exchange store Store at -20°C in Glass Vial transfer->store solvent_exchange->store

Caption: Workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental harm and ensure regulatory compliance.

  • Waste Segregation :

    • Do not mix lipid waste with other waste streams.[6]

    • Separate liquid waste (e.g., unused ethanol solution, contaminated solvents) from solid waste (e.g., contaminated gloves, pipette tips, vials).

  • Containment :

    • Store all waste in clearly labeled, leak-proof containers.[6] The containers should be appropriate for hazardous chemical waste.

    • Liquid waste should be collected in a designated, sealed container for flammable organic solvents.

    • Solid waste should be double-bagged in appropriate chemical waste bags.

  • Disposal Procedure :

    • All waste generated from handling this compound must be disposed of as hazardous waste.

    • Follow all institutional, local, and national regulations for hazardous waste disposal.

    • Contact your institution's Environmental Health and Safety (EHS) office for specific procedures and to schedule a waste pickup. Do not pour any waste down the drain.

Disposal_Plan cluster_generation Waste Generation cluster_process Disposal Process liquid_waste Liquid Waste (e.g., Unused Solution) segregate Segregate Waste Types liquid_waste->segregate solid_waste Solid Waste (e.g., Gloves, Vials) solid_waste->segregate contain_liquid Contain in Labeled, Leak-Proof Container segregate->contain_liquid contain_solid Double-Bag in Chemical Waste Bags segregate->contain_solid label_waste Label as Hazardous Waste contain_liquid->label_waste contain_solid->label_waste dispose Dispose via Institutional EHS Procedures label_waste->dispose

Caption: Disposal plan for this compound waste.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.